molecular formula C8H6ClNO2 B188842 6-Chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 7652-29-1

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B188842
CAS No.: 7652-29-1
M. Wt: 183.59 g/mol
InChI Key: OBPIPKQQNRACHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a significant nitrogen and oxygen-containing heterocyclic compound recognized for its broad biological activity and relatively low toxicity . This scaffold is extensively utilized in medicinal chemistry for developing treatments for neurodegenerative diseases . Recent research has modified this core structure to create novel derivatives with potent anti-inflammatory activity in microglial cells, which play a key role in brain injury and conditions like depression, Alzheimer's disease, and Parkinson's disease . These derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) by activating the Nrf2-HO-1 signaling pathway, presenting a potential therapeutic strategy for neuroinflammatory disorders . Furthermore, the rigid, planar configuration of the 2H-1,4-benzoxazin-3(4H)-one core makes it a promising scaffold in anti-tumor drug discovery . When functionalized, compounds based on this structure can intercalate into tumor cell DNA, inducing DNA damage, triggering apoptosis, and activating autophagy pathways, as demonstrated by their notable inhibitory activity against specific cancer cell lines such as Huh-7 liver cancer cells . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIPKQQNRACHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309247
Record name 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7652-29-1
Record name 7652-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the primary and most efficient synthesis route, dissect the underlying reaction mechanisms, and present viable alternative strategies. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a member of the benzoxazinone class of compounds, which are recognized for a wide array of biological activities, including herbicidal and antifungal properties.[2] The strategic placement of the chlorine atom on the benzene ring significantly influences the molecule's electronic properties and biological interactions, making it a key intermediate for further functionalization in drug discovery programs.

The most direct and industrially scalable approach to this molecule involves a two-step sequence commencing with the selective acylation of 2-amino-5-chlorophenol followed by an intramolecular cyclization. This pathway is favored for its high yields and the ready availability of the starting materials.

Primary Synthesis Pathway: From 2-Amino-5-chlorophenol to this compound

The principal synthesis is a two-stage process:

  • N-Acylation: Selective reaction of the amino group of 2-amino-5-chlorophenol with chloroacetyl chloride.

  • Intramolecular Cyclization: Base-mediated ring closure of the resulting 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide intermediate to form the target benzoxazinone.

Primary Synthesis Pathway 2-Amino-5-chlorophenol 2-Amino-5-chlorophenol 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide 2-Amino-5-chlorophenol->2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide Chloroacetyl Chloride, Base This compound This compound 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide->this compound Base, Heat

Caption: High-level overview of the primary synthesis route.

Synthesis of the Key Precursor: 2-Amino-5-chlorophenol

The commercial availability of 2-amino-5-chlorophenol can be limited; however, it is readily synthesized from 2-chloro-5-nitrophenol via reduction.[3]

Protocol 1: Synthesis of 2-Amino-5-chlorophenol

  • Reaction: A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).

  • Hydrogenation: The mixture is shaken under a hydrogen atmosphere (30 psi) for 4 hours.

  • Work-up: The reaction mixture is filtered through Celite®, and the residue is washed with hot ethyl acetate. The filtrate is then treated with activated charcoal and re-filtered.

  • Isolation: Evaporation of the solvent yields the solid product.

ParameterValueReference
Starting Material2-Chloro-5-nitrophenol[3]
Reducing AgentH₂ with 5% Pt/C[3]
SolventEthyl Acetate[3]
Yield~98%[3]
Step 1: N-Acylation of 2-Amino-5-chlorophenol

The chemoselective acylation of the amino group in the presence of a phenolic hydroxyl group is a critical step. The higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly acidic conditions allows for this selectivity.

Protocol 2: Synthesis of 2-Chloro-N-(4-chloro-2-hydroxyphenyl)acetamide

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorophenol (0.1 mol) in a solvent such as 1,2-dichloroethane (200 mL).

  • Acylation: Cool the solution to 0-10°C and slowly add chloroacetyl chloride (0.11 mol).

  • Reaction: Allow the reaction to proceed at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The resulting precipitate is filtered, washed with cold solvent, and dried.

ParameterValueRationale & Reference
Acylating AgentChloroacetyl ChlorideHighly reactive, driving the acylation forward.[4]
Solvent1,2-DichloroethaneInert solvent, allows for good temperature control.[4]
Temperature0-10°C (initial)Controls the exothermic reaction and maintains selectivity.[4]
Molar Ratio (Amine:Acyl Chloride)1 : 1.1A slight excess of the acylating agent ensures complete conversion.[5]
Step 2: Intramolecular Cyclization

The final step is a base-mediated intramolecular Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the heterocyclic ring.

Protocol 3: Synthesis of this compound

  • Reaction: To a round-bottomed flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml).

  • Heating: The mixture is heated under reflux for 90 minutes.

  • Work-up: The reaction mixture is poured into water (80 g) and stirred for 15 minutes. The product is then extracted with ethyl acetate (2 x 20 ml).

  • Purification: The combined organic extracts are washed with brine, dried over Na₂SO₄, and the solvent is removed under vacuum to yield a colorless solid.[2]

ParameterValueRationale & Reference
BasePotassium CarbonateA moderately strong base sufficient to deprotonate the phenol.[2]
SolventDMFA polar aprotic solvent that facilitates SN2 reactions.[2]
TemperatureRefluxProvides the necessary activation energy for cyclization.[2]
Yield80%[2]

Mechanistic Insights

The synthesis of this compound is a classic example of sequential acylation and intramolecular cyclization.

Reaction Mechanism cluster_0 N-Acylation cluster_1 Intramolecular Cyclization Amine R-NH₂ Intermediate1 R-NH₂⁺-C(O⁻)-CH₂Cl Amine->Intermediate1 Nucleophilic Attack AcylChloride Cl-C(=O)-CH₂Cl Amide R-NH-C(=O)-CH₂Cl Intermediate1->Amide Chloride Elimination Phenol R'-OH Phenoxide R'-O⁻ Phenol->Phenoxide Base (K₂CO₃) Product Benzoxazinone Ring Phenoxide->Product Intramolecular SN2

Caption: Mechanism for the N-acylation and intramolecular cyclization steps.

In the acylation step, the lone pair of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide intermediate.

The subsequent cyclization is initiated by the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine in the acetyl side chain in an SN2 fashion, displacing the chloride ion and forming the final heterocyclic ring.

Alternative Synthetic Strategies

While the primary route is highly effective, other methods for the synthesis of the benzoxazinone core exist and can be adapted for the synthesis of the 6-chloro derivative.

Smiles Rearrangement

The Smiles rearrangement offers an alternative approach where an N-substituted 2-chloroacetamide reacts with a substituted 2-chlorophenol in the presence of a base.[1][6] This method can be advantageous when the starting materials are more readily available than 2-amino-5-chlorophenol.

Smiles Rearrangement N-Substituted\n2-chloroacetamide N-Substituted 2-chloroacetamide Intermediate Intermediate N-Substituted\n2-chloroacetamide->Intermediate + 2-Chlorophenol derivative, Base Substituted\n1,4-Benzoxazinone Substituted 1,4-Benzoxazinone Intermediate->Substituted\n1,4-Benzoxazinone Smiles Rearrangement

Caption: Conceptual workflow of the Smiles rearrangement approach.

Synthesis from Anthranilic Acid Derivatives

Methods starting from substituted anthranilic acids are also well-established for the synthesis of benzoxazin-4-ones. These often involve cyclization with various reagents.[7] While this would lead to a different regioisomer of the benzoxazinone core, it is a noteworthy alternative in the broader context of benzoxazinone synthesis.

Characterization

The final product, this compound, is typically a colorless solid. Its structure can be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the key functional groups. The characteristic signals for the methylene protons of the oxazine ring are expected around 4.5-5.0 ppm in the ¹H NMR spectrum.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the amide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound.

  • X-ray Crystallography: The crystal structure of this compound has been reported, showing a screw boat conformation for the six-membered heterocyclic ring.[2]

Conclusion

The synthesis of this compound is a well-defined process with a robust and high-yielding primary pathway. The key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the selective N-acylation step. The provided protocols, grounded in established literature, offer a reliable foundation for the laboratory-scale synthesis of this important heterocyclic compound. Further exploration of alternative routes, such as the Smiles rearrangement, may provide advantages in specific contexts, depending on the availability and cost of starting materials.

References

A Technical Guide to the Mechanistic Landscape of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2H-1,4-benzoxazin-3(4H)-one serves as a pivotal scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action exhibited by these derivatives, targeting a range of biological processes from anti-inflammatory and anticancer to antimicrobial and neurological activities. We will dissect the key signaling pathways modulated by these compounds, present robust experimental protocols for their investigation, and offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged structure in drug discovery, recognized for its rigid, planar geometry and favorable drug-like properties.[1] The incorporation of a chloro-substituent at the 6-position enhances the reactivity and synthetic versatility of the parent molecule, this compound, making it a valuable starting material for the synthesis of a wide range of bioactive molecules.[2] While the core compound itself is primarily a chemical intermediate, its derivatives have demonstrated a remarkable spectrum of pharmacological activities.[2][3][4] This guide will elucidate the distinct mechanisms through which these derivatives exert their therapeutic effects.

Anticancer Mechanisms of Action

Derivatives of this compound have emerged as promising anticancer agents, acting through multiple pathways to inhibit tumor growth and proliferation.

Induction of DNA Damage and Apoptosis

A key anticancer strategy of certain 1,4-benzoxazin-3-one derivatives involves the induction of DNA damage in tumor cells.[1][5] This can trigger downstream apoptotic pathways, leading to programmed cell death.

  • Mechanism: Certain derivatives, particularly those linked to a 1,2,3-triazole moiety, have been shown to upregulate γ-H2AX, a marker of DNA double-strand breaks.[1] This DNA damage response subsequently activates apoptotic caspases, such as caspase-7, leading to the execution of apoptosis.[1]

cluster_cell Tumor Cell Derivative Derivative DNA_Damage DNA Damage (γ-H2AX upregulation) Derivative->DNA_Damage Induces Apoptosis Apoptosis (Caspase-7 activation) DNA_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Induction of DNA Damage and Apoptosis by 1,4-Benzoxazin-3-one Derivatives.

Inhibition of Key Signaling Pathways

Other derivatives exhibit anticancer activity by targeting critical signaling pathways involved in cell growth and survival.

  • PI3K/mTOR Pathway Inhibition: Some 1,4-benzoxazinone derivatives have been designed as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] By blocking this pathway, these compounds can halt cell cycle progression and induce autophagy.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of representative 1,4-benzoxazin-3-one derivatives against various cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Reference
c5Huh-7 (Liver Cancer)28.48[1]
c14Huh-7 (Liver Cancer)32.60[1]
c16Huh-7 (Liver Cancer)31.87[1]
c18Huh-7 (Liver Cancer)19.05[1]
12gBreast Cancer Cell Lines0.46 (EGFR Inhibition)[1]
PI3K/mTOR InhibitorHeLa Cells1.35[5]
PI3K/mTOR InhibitorA549 Cells1.22[5]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.[6]

Activation of the Nrf2-HO-1 Signaling Pathway

A primary anti-inflammatory mechanism involves the activation of the Nrf2-HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[6]

  • Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), certain 1,4-benzoxazin-3-one derivatives can activate the transcription factor Nrf2.[6] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[6] This cascade leads to a reduction in reactive oxygen species (ROS) and a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

cluster_cell Microglial Cell LPS LPS ROS ROS Production LPS->ROS Induces Derivative Derivative Nrf2 Nrf2 Activation Derivative->Nrf2 Activates Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Derivative->Inflammation Inhibits ROS->Inflammation Promotes HO1 HO-1 Expression Nrf2->HO1 Induces HO1->ROS Inhibits

Caption: Nrf2-HO-1 Pathway Activation by 1,4-Benzoxazin-3-one Derivatives.

Neurological and Other Activities

The versatility of the 1,4-benzoxazin-3-one scaffold extends to the central nervous system and beyond.

  • Serotonin-3 (5-HT3) Receptor Antagonism: Certain derivatives have been synthesized as potent 5-HT3 receptor antagonists, suggesting potential applications in managing conditions like chemotherapy-induced nausea and vomiting.[7]

  • Antifungal and Antibacterial Activity: A range of 1,4-benzoxazin-3-one derivatives have been shown to possess significant antifungal and antibacterial properties.[8][9][10][11] The 6-chloro substitution, in particular, has been associated with enhanced antifungal activity.[9][11]

Experimental Protocols

To validate the mechanisms of action described, a series of robust experimental protocols can be employed.

Cell Viability and Proliferation Assay
  • Objective: To determine the cytotoxic and antiproliferative effects of the derivatives on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549, Huh-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 1,4-benzoxazin-3-one derivative for 24, 48, and 72 hours.

    • Add a viability reagent (e.g., MTT, PrestoBlue) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of key proteins in a signaling pathway (e.g., γ-H2AX, Caspase-7, Nrf2, HO-1).

  • Methodology:

    • Treat cells with the derivative and/or an inflammatory stimulus (e.g., LPS) for a specified time.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Objective: To measure the mRNA levels of target genes (e.g., IL-1β, IL-6, TNF-α).

  • Methodology:

    • Treat cells as described for the Western blot analysis.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, enabling the development of a wide range of bioactive derivatives. The diverse mechanisms of action, from inducing DNA damage in cancer cells to activating protective anti-inflammatory pathways, underscore the therapeutic potential of this chemical class. Further research into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents for a variety of diseases.

References

The Multifaceted Biological Activities of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a chloro substituent at the 6-position, creating 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, further enhances its therapeutic potential, making its derivatives promising candidates for the development of novel pharmaceuticals.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental protocols and mechanistic insights to empower your research and development endeavors.

The Synthetic Gateway: Accessing the this compound Scaffold

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the core scaffold. A common and effective method involves the cyclization of a substituted o-aminophenol precursor.

General Synthesis Protocol

A widely adopted synthetic route to this compound is initiated from 2-amino-4-chlorophenol. The synthesis can be achieved through a two-step process involving N-acylation followed by intramolecular cyclization. A specific one-pot synthesis method has also been reported.[2]

Step-by-Step Synthesis of this compound: [2]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, potassium carbonate, and anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture under reflux for approximately 90 minutes.

  • Work-up: After cooling, pour the reaction mixture into water and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: The final product can be further purified by crystallization from a suitable solvent like dichloromethane to obtain a colorless solid.

This straightforward protocol provides a reliable means to produce the core scaffold, which can then be subjected to further derivatization to explore a range of biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[3][4] Their mechanism of action is multifaceted, often involving the induction of DNA damage and the modulation of critical oncogenic transcription factors like c-Myc.[5][6]

Mechanism of Action: Induction of DNA Damage and c-Myc Inhibition

Several studies have highlighted the ability of these derivatives to induce DNA damage in tumor cells, a key trigger for apoptosis.[6][7] This is often evidenced by the upregulation of DNA damage markers such as γ-H2AX. Furthermore, some derivatives have been shown to interfere with the c-Myc oncogene, a critical regulator of cell proliferation and growth.[5] This can occur through the stabilization of G-quadruplex structures in the c-Myc promoter region, thereby downregulating its expression.

cluster_0 Cellular Environment cluster_1 Downstream Effects Derivative Derivative DNA DNA Derivative->DNA Intercalation cMyc_Promoter c-Myc Promoter (G-quadruplex) Derivative->cMyc_Promoter Stabilization DNA_Damage DNA Damage (γ-H2AX ↑) DNA->DNA_Damage cMyc_Down c-Myc Expression ↓ cMyc_Promoter->cMyc_Down Apoptosis Apoptosis DNA_Damage->Apoptosis cMyc_Down->Apoptosis

Caption: Anticancer mechanism of this compound derivatives.

Experimental Protocol: Assessing Anticancer Activity

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549, Huh-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone core and any appended moieties. For instance, the introduction of a 1,2,3-triazole group at the 7-position has been shown to yield compounds with notable inhibitory activity against liver cancer cells.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
c5 7-(1,2,3-triazol-1-yl) derivativeHuh-7 (Liver)28.48[7]
c14 7-(1,2,3-triazol-1-yl) derivativeHuh-7 (Liver)32.60[7]
c16 7-(1,2,3-triazol-1-yl) derivativeHuh-7 (Liver)31.87[7]
c18 7-(1,2,3-triazol-1-yl) derivativeHuh-7 (Liver)19.05[7]
14b 1,2,3-triazole linked derivativeA549 (Lung)7.59[3]
14c 1,2,3-triazole linked derivativeA549 (Lung)18.52[3]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10]

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus niger.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

Disc Diffusion Method: [8]

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Broth Microdilution Method (for MIC determination):

  • Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the microplate under appropriate conditions.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the substituents. For example, in a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, compounds with electron-donating groups like methoxy and hydroxyl, as well as electron-withdrawing groups like nitro, at specific positions on the phenyl rings showed good activity against various bacterial and fungal strains.[10]

Table 2: Antimicrobial Activity of Selected 6-Chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives [10]

Compound IDR-group on Phenyl RingS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
2b 4-OCH3151717
2c 4-Cl16217
2d 2-Cl14166
2e 4-OH91015
2g 4-NO2151916
Streptomycin -1722-
Griseofulvin ---21

Anti-inflammatory Activity: Modulating the Nrf2-HO-1 Pathway

Recent studies have unveiled the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives, with a particular focus on their ability to modulate the Nrf2-HO-1 signaling pathway.[11][12] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[13][14]

Mechanism of Action: Activation of the Nrf2-HO-1 Pathway

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by these derivatives, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[13] This leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α.[11]

Derivative Derivative Keap1 Keap1 Derivative->Keap1 Inhibition Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequestration Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding HO1 HO-1 Expression ↑ ARE->HO1 Inflammation Inflammation ↓ (NO, IL-6, TNF-α) HO1->Inflammation

Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Experimental Protocol: Assessing Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells: [11][12]

  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Quantify the reduction in NO production in treated cells compared to LPS-stimulated control cells.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of promising biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The elucidation of their mechanisms of action, such as the induction of DNA damage, inhibition of c-Myc, and activation of the Nrf2-HO-1 pathway, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of novel derivatives with diverse substitutions to further probe the structure-activity relationships for each biological activity.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways involved in their therapeutic effects.

  • In vivo evaluation: Translation of the promising in vitro results to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a comprehensive resource to stimulate and guide further research into the vast therapeutic potential of this compound derivatives, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules. This document details the physicochemical properties, structural features, a validated synthesis protocol with mechanistic insights, and key applications of the title compound, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound, also known by its CAS Number 7652-29-1, is a white crystalline solid at room temperature.[1] Its structure features a benzene ring fused to a 1,4-oxazine-3-one ring, with a chlorine atom substituted at the 6-position of the bicyclic system. This chloro-substituent notably enhances the compound's reactivity, making it a valuable intermediate for further functionalization.[1]

Core Chemical Data

The fundamental properties of this compound are summarized below for quick reference. Data has been aggregated from established chemical databases and suppliers.[2][3][4]

PropertyValueSource(s)
CAS Number 7652-29-1[1][2][3]
Molecular Formula C₈H₆ClNO₂[1][2][4]
Molecular Weight 183.59 g/mol [1][2][4]
Appearance White crystalline solid[1]
Melting Point 212-218 °C[1][5]
Purity Typically ≥97% (HPLC)[1][3]
IUPAC Name 6-chloro-4H-1,4-benzoxazin-3-one[4]
SMILES C1C(=O)NC2=C(O1)C=CC(=C2)Cl[4][6]
InChIKey OBPIPKQQNRACHV-UHFFFAOYSA-N[4]
Structural Elucidation

The definitive structure of this compound has been confirmed by single-crystal X-ray diffraction.[7] The analysis reveals critical conformational and intermolecular details that govern its solid-state behavior and reactivity.

Caption: 2D structure of this compound.

Key structural findings from crystallographic studies indicate:

  • Ring Conformation: The six-membered heterocyclic ring adopts a conformation best described as a screw boat.[7]

  • Intermolecular Interactions: In the solid state, molecules are organized into chains extending along the crystallographic b-axis, linked by intermolecular N—H⋯O hydrogen bonds.[7] This hydrogen bonding is a critical feature influencing the compound's melting point and solubility.

  • Crystal System: The compound crystallizes in an orthorhombic system.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is reliably achieved via an intramolecular nucleophilic substitution reaction. The protocol described below is adapted from a published crystallographic study, ensuring a high-purity yield.

Experimental Protocol

Materials:

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol, 2.19 g)

  • Anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g)

  • Anhydrous dimethylformamide (DMF) (20 ml)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol) and anhydrous potassium carbonate (20 mmol) in a 25 ml round-bottomed flask equipped with a reflux condenser.

  • Add anhydrous DMF (20 ml) to the flask.

  • Heat the resulting mixture to reflux and maintain for 90 minutes.

  • After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes to precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 ml).

  • Combine the organic extracts and wash with saturated brine (10 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure (vacuum) to yield a colorless solid. Expected yield: ~80%.

Field-Proven Insights: The "Why" Behind the Protocol
  • Choice of Base: Anhydrous potassium carbonate is a moderately strong, non-nucleophilic base. Its primary function is to deprotonate the phenolic hydroxyl group of the starting material. This creates a highly nucleophilic phenoxide anion, which is essential for the subsequent ring-closing step. Using two equivalents ensures the reaction goes to completion.

  • Solvent Selection: DMF is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reactants, while its inability to act as a hydrogen bond donor leaves the phenoxide anion poorly solvated and thus highly reactive. Its high boiling point (153 °C) is also ideal for running the reaction under reflux to ensure a sufficient reaction rate.

  • Reaction Mechanism: The core transformation is an intramolecular Williamson ether synthesis. The generated phenoxide anion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming the six-membered oxazine ring in a single, efficient cyclization step.

  • Workup Strategy: Pouring the reaction mixture into water precipitates the organic product, which has low aqueous solubility, while dissolving the inorganic salts (KCl, excess K₂CO₃) and DMF. The subsequent extraction with ethyl acetate and washing with brine ensures the complete removal of residual DMF and salts, leading to a high-purity product after solvent evaporation.

synthesis_workflow start 1. Combine Reactants - 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide - Anhydrous K₂CO₃ - Anhydrous DMF reflux 2. Heat to Reflux (90 minutes) start->reflux Intramolecular Cyclization quench 3. Quench & Precipitate (Pour into Water) reflux->quench extract 4. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract wash 5. Wash & Dry - Brine Wash - Dry over Na₂SO₄ extract->wash evaporate 6. Solvent Removal (Under Vacuum) wash->evaporate product Final Product This compound evaporate->product

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block for creating more complex molecules with desired biological activities.

  • Pharmaceutical Development: The benzoxazinone scaffold is explored for its potential in developing therapeutic agents.[1] Derivatives have been synthesized and investigated for various activities, including the inhibition of platelet aggregation and potential use against neurological disorders.[1][8] The rigid, planar structure of the core makes it an attractive scaffold for designing molecules that can intercalate with biological targets like DNA or fit into specific enzyme active sites.[9]

  • Agrochemical Chemistry: This compound and its derivatives are utilized in the formulation of modern agrochemicals.[1] The broader class of 1,4-benzoxazin-3(4H)-one derivatives has demonstrated significant herbicidal and antifungal properties, making them valuable leads in the development of effective crop protection agents.[10][11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: According to aggregated data, the compound is classified with the following hazards[4]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1][3]

Conclusion

This compound is a well-characterized and synthetically accessible intermediate. Its defined crystal structure, reliable synthesis, and the reactivity imparted by the chloro-substituent make it a valuable tool for chemists. Its demonstrated utility in the synthesis of bioactive molecules for both pharmaceutical and agricultural applications ensures its continued relevance in modern chemical research and development.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Benzoxazinone Scaffold

The pursuit of novel therapeutics is often a journey that begins not with a complex molecule, but with a privileged scaffold—a core chemical structure that serves as a versatile foundation for the synthesis of diverse and potent bioactive compounds. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one represents one such strategic starting point. While not a therapeutic agent in its own right, its unique structural and electronic properties make it an invaluable intermediate in medicinal chemistry.[1][2][3] The presence of a chloro substituent enhances its reactivity, and the benzoxazinone core provides a rigid framework that can be precisely decorated to achieve high-affinity interactions with a range of biological targets.[2] This guide delves into the key therapeutic targets that have been successfully modulated by derivatives of this scaffold, providing a roadmap for future drug discovery efforts.

Matrix Metalloproteinase-13 (MMP-13): A Prime Target for Osteoarthritis

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, stands out as a principal target for therapeutic intervention in osteoarthritis (OA).[4][] This enzyme plays a critical role in the degradation of type II collagen, the primary structural protein in articular cartilage.[6] Its expression is significantly upregulated in the cartilage of OA patients, making it a key driver of the tissue destruction characteristic of the disease.[6] The benzoxazinone scaffold has proven to be an excellent template for developing potent and, crucially, selective MMP-13 inhibitors.

The Rationale for Targeting MMP-13 with Benzoxazinone Derivatives

Early broad-spectrum MMP inhibitors faced clinical failure due to dose-limiting musculoskeletal side effects.[7] This highlighted the critical need for selectivity, particularly against other MMP isoforms. The benzoxazinone core allows for the strategic placement of substituents that can exploit subtle differences in the active site pockets of various MMPs. Specifically, derivatives can be designed to interact with the S1' specificity pocket, which varies in size and amino acid composition among MMPs, thereby achieving selectivity for MMP-13.[6][8]

A significant advantage of some benzoxazinone-based inhibitors is their non-zinc-chelating mechanism of action.[4][8] Many traditional MMP inhibitors rely on a hydroxamate or similar group to chelate the catalytic zinc ion, a feature that often leads to off-target effects.[8] By designing molecules that bind within the substrate-binding site and surround the zinc ion without directly chelating it, improved selectivity and safety profiles can be achieved.[6]

Experimental Workflow for Identifying and Characterizing MMP-13 Inhibitors

The development of MMP-13 inhibitors derived from this compound follows a structured discovery pipeline.

MMP13_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based & Ex Vivo Assays A Scaffold Selection: This compound B Structure-Based Design: Docking into MMP-13 Active Site A->B C Synthesis of Derivative Library B->C D Primary Screen: Fluorogenic MMP-13 Assay C->D E Selectivity Profiling: Panel of MMPs (1, 2, 8, 9) D->E F Mechanism of Action: Enzyme Kinetics (e.g., Dixon Plot) E->F G Cartilage Explant Model: (e.g., Bovine or Human OA Cartilage) F->G H Measure Collagen Degradation: (e.g., C1,C2 epitope release) G->H

Caption: High-level workflow for the discovery of MMP-13 inhibitors.

Detailed Protocols:

  • Fluorogenic MMP-13 Inhibition Assay:

    • Recombinant human MMP-13 catalytic domain is pre-incubated with varying concentrations of the test compound (derived from the benzoxazinone scaffold) in assay buffer.

    • The enzymatic reaction is initiated by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • The increase in fluorescence, resulting from substrate cleavage, is monitored over time using a plate reader.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Cartilage Explant Degradation Assay:

    • Articular cartilage explants are harvested from bovine joints or human OA patients.[7]

    • The explants are cultured in the presence of pro-inflammatory cytokines (e.g., IL-1α and oncostatin M) to induce cartilage degradation.[7]

    • Test compounds are added to the culture medium at various concentrations.

    • After an incubation period (typically several days), the culture supernatant is collected.

    • The extent of type II collagen degradation is quantified by measuring the release of specific collagen fragments (e.g., C1,C2 epitopes) via ELISA.[7] A reduction in fragment release indicates a chondroprotective effect.

Oncogenic Transcription Factors and Kinases: Targets in Cancer Therapy

The benzoxazinone core is a recognized pharmacophore in the design of anti-cancer agents.[9] Its derivatives have been shown to target fundamental processes of cancer cell proliferation and survival, including the stabilization of non-canonical DNA structures and the inhibition of key signaling kinases.

Targeting the c-Myc G-Quadruplex

The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure. Stabilization of this G4 structure by small molecules can suppress c-Myc transcription, leading to reduced proliferation in cancer cells that are dependent on this oncogene. Certain benzoxazinone derivatives have been identified as potent G4 stabilizers.[10]

  • Mechanism of Action: These compounds are thought to interact with the planar G-quartets of the quadruplex structure, inducing and stabilizing its formation. This acts as a steric block to the transcriptional machinery, downregulating c-Myc mRNA expression.[10]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter's G4-forming sequence is synthesized.

  • The oligonucleotide is annealed in the presence of a cation (typically K⁺) to facilitate G4 formation.

  • The annealed probe is incubated with increasing concentrations of the benzoxazinone derivative.

  • The samples are resolved on a non-denaturing polyacrylamide gel.

  • An upward shift in the mobility of the fluorescent band indicates that the compound has bound to and stabilized the G-quadruplex structure.[10]

Inhibition of Protein Kinases

The benzoxazinone scaffold has been utilized to develop inhibitors of protein kinases involved in cancer cell signaling. While broad screening is necessary, specific derivatives have shown inhibitory activity against kinases such as HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1).[11]

  • Rationale: Kinase inhibition is a cornerstone of modern oncology. By modifying the benzoxazinone core, it is possible to design molecules that fit into the ATP-binding pocket of specific kinases, preventing phosphorylation of downstream substrates and thereby blocking pro-proliferative and pro-survival signaling.

Fatty Acid Amide Hydrolase (FAAH): A Target for Pain and Neurological Disorders

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[12] Inhibiting FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The benzoxazinone scaffold has been explored for the development of FAAH inhibitors.[12]

The Benzoxazinone Scaffold in FAAH Inhibition

FAAH is a serine hydrolase, and many inhibitors act by covalently modifying the catalytic serine residue.[12] However, there is also significant interest in developing reversible inhibitors. The structural features of benzoxazinone can be incorporated into scaffolds like carbamates or ureas, which are known to interact with the FAAH active site.[12][13] The design challenge lies in achieving potency for FAAH while maintaining selectivity over other serine hydrolases.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor Benzoxazinone-based FAAH Inhibitor Inhibitor->FAAH Inhibition Signal Analgesia, Anxiolysis, Anti-inflammatory Effects CB1R->Signal

Caption: Mechanism of FAAH inhibition by benzoxazinone derivatives.

Quantitative Data Summary: Potency of Benzoxazinone-Class Inhibitors

Target ClassSpecific TargetExample Scaffold TypeReported Potency RangeReference
MetalloproteinaseMMP-13Non-chelating benzoxazinoneLow nM (Kᵢ) to sub-nM[8]
Oncogene Regulationc-Myc G-QuadruplexBenzoxazinone derivativeEffective in cell-based assays[10]
KinaseHER2, JNK1Substituted benzoxazineLow µM (IC₅₀)[11]
Serine HydrolaseFAAHBenzoxazinone-related scaffoldsnM to µM (IC₅₀)[12][14]

Other Potential Therapeutic Avenues

The versatility of the this compound scaffold extends to several other target classes, indicating a broad potential for drug discovery.

  • Anti-inflammatory (Neuroinflammation): Derivatives have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated microglial cells. The mechanism may involve the activation of the Nrf2-HO-1 antioxidant pathway.[15]

  • Antimicrobial: The benzoxazinone core is present in compounds with demonstrated antibacterial and antifungal properties.[16][17][18]

  • Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, novel compounds fusing benzothiazole and benzoxazinone moieties have shown inhibitory activity against AChE.[19]

Conclusion and Future Directions

This compound is a chemically tractable and strategically valuable starting point for medicinal chemistry campaigns. Its true potential is realized not in its inherent biological activity, but in the diverse and potent derivatives it can generate. The most mature and compelling therapeutic target class for this scaffold is MMP-13 for the treatment of osteoarthritis, where the principles of selective, non-zinc-chelating inhibition have been successfully demonstrated. Concurrently, emerging research in oncology, neuroinflammation, and pain management continues to reveal new opportunities. Future research should focus on leveraging combinatorial chemistry and structure-based design to expand the diversity of derivative libraries, followed by high-throughput screening against panels of relevant targets to unlock the full therapeutic potential of this privileged scaffold.

References

An In-depth Technical Guide to 6-Chloro-2H-benzo[b]oxazin-3(4H)-one (CAS 7652-29-1)

An In-depth Technical Guide to 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 7652-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 7652-29-1, identified as 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This heterocyclic compound is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structural features, including a chlorinated benzene ring fused to a morpholinone core, offer multiple avenues for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into its chemical and physical properties, safety and handling protocols, common applications, and a list of potential suppliers.

It is important to note that this guide focuses exclusively on CAS 7652-29-1. There may be confusion with other compounds, such as 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8), which is a distinct chemical entity with different properties and applications. Researchers are advised to verify the CAS number to ensure they are working with the correct substance.

Physicochemical Properties

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid at room temperature, typically appearing as a white to light yellow or light orange powder.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 7652-29-1[1][2][4][5][6]
Molecular Formula C₈H₆ClNO₂[1][2][6]
Molecular Weight 183.59 g/mol [1][2][6]
Appearance White to light yellow to light orange solid[3]
Melting Point 215-219 °C[2][4][7]
Boiling Point (Predicted) 363.0 ± 42.0 °C[4]
Density (Predicted) 1.393 ± 0.06 g/cm³[4]
Purity ≥98% (typically)[1][2]
SMILES O=C1COC2=CC=C(Cl)C=C2N1[1]
Chemical Structure

The chemical structure of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is depicted in the diagram below.

Caption: Chemical structure of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. It is intended for research and development use only and should be handled by technically qualified individuals.[2]

  • Storage: Store in a cool, dry place for long-term storage.[2] Some suppliers recommend storage at 2-8°C.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Hazards: While specific hazard information is not extensively detailed in the provided search results, it is classified as a dangerous good for transport by some suppliers, which may incur additional shipping charges.[1]

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Applications in Research and Development

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one serves as an important intermediate in the synthesis of a variety of organic compounds.[7][8] Its utility stems from the presence of several reactive sites:

  • The chloro substituent on the benzene ring can be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions.

  • The secondary amine in the morpholinone ring can be alkylated, acylated, or used in other nitrogen-based chemical transformations.

  • The aromatic ring itself can undergo electrophilic substitution reactions.

These reactive handles make it a valuable precursor for generating libraries of compounds for drug discovery and for the synthesis of agrochemicals and other specialty chemicals.[8][9]

Representative Synthetic Workflow

A common application for a molecule like 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is in the synthesis of more complex heterocyclic systems. The following diagram illustrates a general workflow for its use as a synthetic intermediate.

GA6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one(Starting Material)BReaction with Nucleophile(e.g., amine, thiol)A->BNucleophilic AromaticSubstitutionCN-Alkylation or N-ArylationA->CReaction at N-HDCross-Coupling Reaction(e.g., Suzuki, Buchwald-Hartwig)A->DReaction at C-ClESubstituted Benzoxazinone DerivativeB->EC->ED->EFFurther FunctionalizationE->FGFinal Target MoleculeF->G

Caption: General synthetic pathways utilizing 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Step-by-Step Experimental Protocol: N-Alkylation

The following is a representative, generalized protocol for the N-alkylation of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. Note: This is a hypothetical procedure and should be adapted and optimized based on the specific alkylating agent and desired product.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq).

    • Add a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base:

    • Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to an hour to allow for deprotonation of the secondary amine.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated product.

  • Characterization:

    • Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suppliers

6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is available from a number of chemical suppliers that specialize in research chemicals and intermediates. When sourcing this compound, it is advisable to request a certificate of analysis to confirm its purity and identity.

Potential Suppliers:

  • AK Scientific[2]

  • Ambeed[10]

  • Apollo Scientific[11]

  • Capot Chemical[7]

  • ChemScene[1]

  • CymitQuimica[8]

  • Jiangsu Xinsu New Materials Co., Ltd.[3]

  • Manchester Organics[12]

  • Santa Cruz Biotechnology[6]

  • Sigma-Aldrich (Note: Product may be discontinued, check for availability)

  • Shanghai Sinch Pharmaceuticals Tech. Co. Ltd.[13]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,4-Benzoxazin-3-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Genesis of a Privileged Scaffold

Within the vast and intricate tapestry of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to diverse biological targets and eliciting a wide spectrum of physiological responses. The 1,4-benzoxazin-3-one core is a quintessential example of such a scaffold. From its humble origins as a plant defense chemical to its current status as a focal point in the design of targeted therapeutics, the journey of this bicyclic heterocycle is a compelling narrative of discovery, synthetic innovation, and ever-expanding biological application. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the history, synthesis, and therapeutic significance of 1,4-benzoxazin-3-one compounds, grounded in both foundational principles and contemporary advancements.

Chapter 1: The Naturalists' Discovery - Unearthing a Plant's Arsenal

The story of 1,4-benzoxazin-3-ones begins not in a chemist's flask, but in the verdant fields of rye. In 1960, Artturi Virtanen and Pentti Hietala at the University of Helsinki were investigating the chemical constituents of rye plants (Secale cereale)[1]. Their work led to the isolation and characterization of a precursor to benzoxazolinone, which was later identified as a glucoside of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). This seminal discovery marked the formal entry of the benzoxazinone family into the scientific lexicon[1].

These compounds, now classified as benzoxazinoids, were soon found to be key secondary metabolites in a variety of grasses (Gramineae), including important agricultural crops like wheat and maize. They serve as the plant's innate defense mechanism, exhibiting potent antifungal, antibacterial, and insecticidal properties. The two most abundant natural benzoxazinoids are DIBOA and its 7-methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). In the plant, they are stored as inactive glucosides. Upon tissue damage by herbivores or pathogens, glucosidases rapidly cleave the sugar moiety, releasing the unstable aglycones (DIBOA/DIMBOA), which then exert their protective effects.

G cluster_plant Plant Tissue Damage cluster_activation Enzymatic Activation cluster_defense Chemical Defense DIMBOA_Glucoside DIMBOA-Glucoside (Inactive Storage Form) Glucosidase β-Glucosidase DIMBOA_Glucoside->Glucosidase Cleavage of glucose DIMBOA DIMBOA (Unstable Aglycone) Glucosidase->DIMBOA Release Defense Antifungal, Insecticidal, Antibacterial Activity DIMBOA->Defense

Chapter 2: The Chemist's Approach - Evolution of Synthetic Methodologies

The intriguing biological activities of natural benzoxazinoids spurred chemists to develop methods for their synthesis and for the creation of novel analogues. The evolution of these synthetic strategies reflects the broader advancements in organic chemistry, moving from classical, often harsh, condensation reactions to more sophisticated and efficient catalytic methods.

Classical Foundations: Building the Core

The earliest and most straightforward approaches to the 1,4-benzoxazin-3-one scaffold relied on the condensation of two key building blocks: a 2-aminophenol and a two-carbon electrophile.

A representative classical protocol involves the reaction of a 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride, or an α-haloester, like ethyl bromoacetate, typically in the presence of a base.

G 2_Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)-2-chloroacetamide 2_Aminophenol->Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Base Base (e.g., NaHCO3) Base->Intermediate Benzoxazinone 1,4-Benzoxazin-3-one Base->Benzoxazinone Intermediate->Benzoxazinone Intramolecular Williamson Ether Synthesis (Cyclization)

Causality in Experimental Design: The choice of a two-step, one-pot reaction sequence is driven by the differential reactivity of the amine and hydroxyl groups of 2-aminophenol. The amine is a more potent nucleophile than the hydroxyl group, leading to preferential initial N-acylation by the chloroacetyl chloride. The subsequent addition of a base is critical; it serves to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide. This phenoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride to form the six-membered oxazine ring. This logical sequence leverages fundamental principles of nucleophilicity and reaction kinetics to construct the heterocyclic core efficiently.

Detailed Classical Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium Bicarbonate (NaHCO₃)

  • Chloroform (or other suitable solvent)

  • Ice bath

Methodology:

  • A suspension of 2-aminophenol (1.0 eq) and sodium bicarbonate (4.0 eq) is prepared in chloroform and cooled to 0°C in an ice bath.

  • A solution of chloroacetyl chloride (1.2 eq) in chloroform is added dropwise to the cooled suspension over 20-30 minutes, maintaining the temperature at 0°C. Rationale: The slow, cooled addition controls the exothermic acylation reaction.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. Rationale: This allows the initial acylation to complete before promoting the subsequent cyclization.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2H-1,4-benzoxazin-3(4H)-one.

Modern Renaissance: Catalysis and Efficiency

While classical methods are robust, they often require stoichiometric reagents and can lack efficiency for creating diverse libraries of compounds. Modern synthetic chemistry has introduced a host of more elegant and powerful strategies.

  • Copper-Catalyzed Cascade Reactions: Recent advancements have demonstrated the utility of copper catalysis for the one-pot synthesis of 1,4-benzoxazin-3-ones from 2-halophenols and chloroacetamides. This approach is advantageous as it avoids the pre-synthesis of 2-aminophenols and often proceeds without the need for complex ligands, enhancing its practicality and cost-effectiveness.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of these compounds. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

  • Reductive Cyclization: An alternative strategy involves the O-alkylation of 2-nitrophenols with α-bromoalkanoates, followed by a reductive cyclization of the nitro group. This "green" approach often utilizes catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like iron in acetic acid, which are environmentally benign.

Chapter 3: From Plant Defense to Human Therapeutics - The Pharmacological Profile

The 1,4-benzoxazin-3-one scaffold has proven to be a treasure trove for medicinal chemists. Its rigid, planar structure and the ability to be functionalized at multiple positions (the aromatic ring, the nitrogen atom, and the C2 position) allow for the fine-tuning of its physicochemical properties and biological activity.

A Spectrum of Biological Activities

Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a vast array of pharmacological effects, including:

  • Anticancer: Inhibition of key signaling pathways, induction of apoptosis, and DNA damage.

  • Antimicrobial: Activity against various strains of bacteria and fungi.

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Antiviral: Inhibition of viral replication.

  • Neuroprotective: Protection against oxidative stress-mediated neuronal damage.

Case Study: Targeting Cancer with 1,4-Benzoxazin-3-ones as PI3K/mTOR Inhibitors

One of the most promising therapeutic avenues for 1,4-benzoxazin-3-one derivatives is in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. Consequently, dual inhibitors of PI3K and mTOR are highly sought-after as anticancer agents.

Recent studies have identified 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as exceptionally potent, orally active PI3K/mTOR dual inhibitors. One such compound, 8d-1 , demonstrated remarkable potency against PI3Kα with an IC₅₀ of 0.63 nM and significant tumor growth inhibition in xenograft models.

// Nodes "GF" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC2" [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Growth" [label="Cell Growth &\nSurvival", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="1,4-Benzoxazin-3-one\nDerivative", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "GF" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [arrowhead=normal]; "PIP2" -> "PI3K" [arrowhead=none, style=dashed, label="Substrate"]; "PIP3" -> "PDK1" [label="Recruits & Activates"]; "PDK1" -> "Akt" [label="Phosphorylates"]; "mTORC2" -> "Akt" [label="Phosphorylates"]; "Akt" -> "mTORC1" [label="Activates"]; "mTORC1" -> "Cell_Growth" [label="Promotes"];

// Inhibition "Inhibitor" -> "PI3K" [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; "Inhibitor" -> "mTORC1" [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } dot Figure 3: Mechanism of action of 1,4-benzoxazin-3-one derivatives as dual PI3K/mTOR inhibitors.

Mechanistic Insight: The benzoxazinone scaffold acts as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR. The planar heterocyclic core occupies the adenine-binding region of the ATP pocket, while substituents on the scaffold form key hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Lys802 in PI3Kα, thereby conferring high affinity and potency.

Other Anticancer Mechanisms

Beyond kinase inhibition, certain 1,4-benzoxazin-3-one derivatives have been shown to exert their anticancer effects through other mechanisms:

  • DNA Damage: The rigid, planar nature of the scaffold allows some derivatives to function as DNA intercalators. By inserting between the base pairs of DNA, they disrupt the double helix structure, interfering with DNA replication and transcription and ultimately triggering apoptosis (programmed cell death).

  • Topoisomerase Inhibition: Some compounds have been identified as human topoisomerase I inhibitors. Topoisomerases are essential enzymes that manage DNA topology during replication. Inhibiting these enzymes leads to DNA strand breaks and cell death, a mechanism exploited by several established chemotherapy drugs.

Table 1: Biological Activity of Selected 1,4-Benzoxazin-3-one Derivatives

Compound IDTarget/MechanismReported ActivityCell Line(s)
8d-1 PI3Kα/mTOR InhibitorIC₅₀ = 0.63 nM (PI3Kα)Hela, A549
BONC-013 Topoisomerase I PoisonIC₅₀ = 0.0006 mMN/A (Enzymatic assay)
Compound c18 DNA Damage InductionIC₅₀ = 19.05 µMHuh-7 (Liver Cancer)

Chapter 4: The Clinical Frontier and Future Perspectives

Despite the immense therapeutic potential and decades of research, as of early 2026, no drug based on the core 1,4-benzoxazin-3-one scaffold has received FDA or EMA approval for clinical use. Many promising candidates, such as the PI3K/mTOR inhibitors, remain in the preclinical or early clinical development stages. The fluoroquinolone antibiotics, such as ofloxacin, contain a related 1,4-benzoxazine ring but lack the C-3 ketone and are structurally and mechanistically distinct.

The future of 1,4-benzoxazin-3-one research is bright and multifaceted. Key areas of ongoing and future exploration include:

  • Optimization of Drug-like Properties: Enhancing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to improve their viability as clinical candidates.

  • Novel Therapeutic Targets: Exploring the activity of benzoxazinone libraries against a wider range of biological targets, including those relevant to neurodegenerative diseases, metabolic disorders, and infectious diseases.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

  • Green Chemistry: Further development of sustainable and efficient synthetic methods to facilitate the large-scale production of these valuable compounds.

The 1,4-benzoxazin-3-one scaffold stands as a testament to the power of natural products in inspiring synthetic and medicinal chemistry. Its journey from a plant's chemical shield to a versatile platform for drug discovery is far from over. For the dedicated researcher, this enduring scaffold continues to offer a world of synthetic challenges and therapeutic possibilities.

References

In Silico Prediction of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating costs and protracted timelines of traditional drug discovery have catalyzed a paradigm shift towards computational, or in silico, methodologies.[1][2][3] These approaches offer a rapid and cost-effective means to screen, identify, and optimize lead compounds before committing to resource-intensive laboratory synthesis and testing.[3][4] This technical guide provides a comprehensive, in-depth framework for predicting the bioactivity of a specific small molecule, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, leveraging a suite of established in silico techniques. The benzoxazinone scaffold is a recurring motif in compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making it a compelling subject for computational investigation.[5][6][7][8][9][10] This guide is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, thereby ensuring a robust and logically sound predictive workflow.

Introduction to this compound and the Benzoxazinone Scaffold

This compound is a heterocyclic compound featuring a benzoxazine core.[11] The 1,4-benzoxazin-3(4H)-one scaffold and its derivatives have demonstrated a remarkable diversity of biological activities.[12] These include antiplatelet, antimicrobial, antifungal, anticancer, and herbicidal activities.[6][13][14][15][16] The chlorine substituent at the 6-position of the benzene ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[17] This makes it a molecule of interest for exploring potential therapeutic applications through computational methods. The core objective of this guide is to delineate a systematic in silico approach to hypothesize and evaluate the potential bioactivities of this specific compound.

The In Silico Bioactivity Prediction Workflow: A Multi-faceted Approach

A robust in silico bioactivity prediction strategy does not rely on a single method but rather integrates multiple computational techniques to build a comprehensive profile of the molecule's potential biological effects. This guide proposes a workflow encompassing ligand-based and structure-based drug design paradigms, culminating in an assessment of the molecule's drug-likeness.

G cluster_0 Initial Assessment cluster_1 Ligand-Based Approaches cluster_2 Structure-Based Approaches cluster_3 Drug-Likeness & Safety Profile cluster_4 Outcome A This compound (SMILES, SDF) B Pharmacophore Modeling A->B Input Structure C Quantitative Structure-Activity Relationship (QSAR) Analysis A->C Input Structure D Similarity Searching A->D Input Structure H ADMET Prediction A->H Input Structure E Target Identification (Reverse Docking/Pharmacophore Screening) B->E Pharmacophore Query I Predicted Bioactivities & Target Hypotheses C->I Activity Prediction D->I Bioactivity Insights F Molecular Docking E->F Identified Targets G Molecular Dynamics Simulation F->G Binding Pose G->I Binding Stability H->I Safety & Bioavailability Profile

Figure 1: A comprehensive in silico workflow for bioactivity prediction.

Ligand-Based Drug Design (LBDD) Approaches

When the three-dimensional structure of a biological target is unknown, LBDD methods become invaluable.[1] These techniques leverage the information from a set of known active molecules to infer the properties required for bioactivity.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[18]

Experimental Protocol: Pharmacophore Model Generation

  • Ligand Set Preparation:

    • Compile a dataset of structurally diverse benzoxazinone derivatives with known activity against a specific target (e.g., antiplatelet activity).[14]

    • Generate 3D conformations for each molecule and perform energy minimization.

  • Feature Identification:

    • Identify common chemical features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers across the active compounds.[14]

  • Pharmacophore Model Generation and Validation:

    • Utilize software like Phase, Discovery Studio, or LigandScout to generate pharmacophore models based on the aligned features of the most active compounds.

    • Validate the model by screening a database containing both active and inactive (decoys) molecules. A good model will have a high enrichment factor, meaning it preferentially identifies active compounds.

G cluster_0 Pharmacophore Model cluster_1 This compound HBA H-Bond Acceptor mol Molecule Structure HBA->mol Maps to Carbonyl Oxygen ARO Aromatic Ring ARO->mol Maps to Benzene Ring HYD Hydrophobic HYD->mol Maps to Chlorophenyl Moiety

Figure 2: Hypothetical pharmacophore mapping for this compound.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[1] These models are powerful tools for predicting the activity of new compounds.[1][15]

Experimental Protocol: 2D-QSAR Model Development

  • Dataset Curation:

    • Assemble a dataset of benzoxazinone derivatives with experimentally determined bioactivities (e.g., antimicrobial MIC values).[15]

    • Ensure the data is consistent and covers a significant range of activity.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor or Mordred.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model on the training set.[19][20]

    • Validate the model's predictive power using the test set and cross-validation techniques.[19][20]

Table 1: Example of Descriptors for QSAR Analysis

DescriptorDescriptionPredicted Value for this compound
Molecular WeightMass of the molecule183.59 g/mol [11]
LogPOctanol-water partition coefficient~1.5 - 2.0
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms~40 - 50 Ų
Number of Hydrogen Bond DonorsCount of N-H and O-H bonds1
Number of Hydrogen Bond AcceptorsCount of N and O atoms2
Number of Rotatable BondsCount of single bonds that can rotate0

Note: Predicted values are estimates and should be calculated using appropriate software for a precise QSAR study.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a potential biological target is available, SBDD methods can provide detailed insights into the molecular interactions between the ligand and the target.[1]

Target Identification

For a novel or uncharacterized compound, the first step is to identify potential biological targets. This can be achieved through reverse docking or pharmacophore-based screening against a database of known protein structures.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of compound libraries.[5][22]

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of this compound and assign charges.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

G cluster_0 Input cluster_1 Process cluster_2 Output A 3D Structure of Target Protein C Define Binding Site A->C B 3D Structure of Ligand D Run Docking Algorithm B->D C->D E Binding Poses & Scores D->E F Analysis of Interactions E->F

Figure 3: A streamlined molecular docking workflow.

ADMET Prediction: Assessing Drug-Likeness and Safety

A crucial aspect of drug discovery is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[2][23][24] In silico ADMET prediction can help identify potential liabilities early in the discovery process, reducing the likelihood of late-stage failures.[25][26]

Experimental Protocol: In Silico ADMET Prediction

  • Input Molecular Structure:

    • Provide the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Utilize Prediction Tools:

    • Employ web-based servers or standalone software such as SwissADME, pkCSM, or ADMETlab to predict a range of ADMET properties.[25]

  • Analyze the Predicted Profile:

    • Evaluate key parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity endpoints (e.g., mutagenicity, cardiotoxicity).

Table 2: Key ADMET Properties for In Silico Prediction

PropertyDesired Range/OutcomeSignificance
Absorption
Oral BioavailabilityHighEfficiency of drug delivery via oral route.
Caco-2 PermeabilityHighIndicator of intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PermeabilityTarget-dependentAbility to cross into the central nervous system.
Plasma Protein BindingModerateInfluences the free concentration of the drug.
Metabolism
CYP450 InhibitionNo inhibition of major isoformsAvoidance of drug-drug interactions.
Excretion
Renal ClearanceModerateRate of elimination by the kidneys.
Toxicity
Ames MutagenicityNon-mutagenicIndication of carcinogenic potential.
hERG InhibitionNo inhibitionAvoidance of cardiotoxicity.

Synthesizing the Predictions: Building a Bioactivity Hypothesis

The culmination of this multi-pronged in silico investigation is the formulation of a data-driven hypothesis regarding the bioactivity of this compound. By integrating the results from pharmacophore modeling, QSAR, molecular docking, and ADMET prediction, a comprehensive profile of the molecule's potential therapeutic applications and liabilities can be constructed. This hypothesis then serves as a robust foundation for guiding subsequent experimental validation through chemical synthesis and biological testing.

Conclusion

The in silico prediction of bioactivity is an indispensable component of modern drug discovery.[2][27] By employing a systematic and multi-faceted computational workflow as outlined in this guide, researchers can efficiently and cost-effectively explore the therapeutic potential of molecules like this compound. This approach not only accelerates the identification of promising lead candidates but also provides a deeper understanding of their potential mechanisms of action and safety profiles, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document elucidates the synthesis, crystallization, and detailed structural analysis based on single-crystal X-ray diffraction data. Key structural features, including the conformation of the benzoxazine ring system and the nature of intermolecular interactions, are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development, offering critical insights into the solid-state architecture of this molecule, which is foundational for understanding its physicochemical properties and biological activity.

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3(4H)-one moiety is a privileged scaffold in the development of bioactive molecules. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including herbicidal, antifungal, and antimycobacterial properties.[1][2][3] The introduction of a chlorine atom at the 6-position of the aromatic ring, yielding this compound, modulates the electronic properties of the molecule, potentially enhancing its reactivity and biological efficacy.[4] A precise understanding of its three-dimensional structure is paramount for rational drug design, enabling the prediction of molecular interactions with biological targets and facilitating the development of novel therapeutic agents and agrochemicals.[4][5]

This guide presents a detailed crystallographic analysis of this compound, providing foundational data for further computational and experimental studies.

Experimental Methodology: From Synthesis to Crystal

The successful determination of a crystal structure is predicated on a robust and reproducible experimental workflow, from the initial synthesis of the compound to the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of the title compound is achieved through a cyclization reaction. The causality behind this specific protocol lies in its efficiency and high yield. The use of a strong base like potassium carbonate facilitates the intramolecular nucleophilic substitution, leading to the formation of the heterocyclic ring.

Protocol: [1]

  • Reactant Preparation: To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (DMF) (20 ml).

  • Reaction: The mixture is heated to reflux and maintained for 90 minutes.

  • Work-up: After cooling, the reaction mixture is poured into 80 g of water and stirred for 15 minutes.

  • Extraction: The aqueous mixture is extracted twice with ethyl acetate (2 x 20 ml).

  • Purification: The combined organic extracts are washed with saturated brine (10 ml), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • Product: A colorless solid is obtained with a yield of 80% (1.46 g).

Synthesis_Workflow Reactants 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide + K₂CO₃ in DMF Reflux Reflux (90 min) Reactants->Reflux Quench Quench (H₂O) Reflux->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Drying & Evaporation Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Single Crystal Growth and X-ray Diffraction

The procurement of diffraction-quality crystals is a critical, and often empirical, step. For this compound, single crystals were successfully grown from an ethyl acetate solution.

Protocol for Crystallization:

  • Dissolve the synthesized solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Permit the solvent to evaporate slowly over several days, leading to the formation of colorless, block-like crystals.

Data Collection: [1] A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected at a controlled temperature of 273(2) K using Mo Kα radiation. The choice of molybdenum radiation is standard for small organic molecules, providing good resolution of the diffraction data.

Structural Analysis and Discussion

The crystallographic data provides a precise and detailed picture of the molecular and supramolecular structure of this compound.

Crystallographic Data Summary

The compound crystallizes in the orthorhombic space group, with four molecules per unit cell.[1] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Chemical FormulaC₈H₆ClNO₂[1]
Molecular Weight183.59 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupPbca[1]
a (Å)4.5359 (6)[1]
b (Å)7.700 (1)[1]
c (Å)21.281 (3)[1]
V (ų)743.28 (17)[1]
Z4[1]
Temperature (K)273 (2)[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
R-factor (R[F² > 2σ(F²)])0.038[1]
Molecular Geometry and Conformation

The molecular structure reveals a non-planar conformation for the heterocyclic 1,4-benzoxazin-3(4H)-one ring system.[1] Specifically, the six-membered heterocyclic ring adopts a screw boat conformation .[1][6] This is a significant finding, as the conformation of this ring can influence the overall shape of the molecule and its ability to fit into the binding pocket of a biological target.

In this conformation, atoms C1 and C2 are displaced from the plane formed by the other four atoms of the ring by 0.301 (5) Å and 0.635 (5) Å, respectively.[1] This puckering is a common feature in related benzoxazinone systems.[1]

Caption: 2D chemical structure of the title compound.

Supramolecular Assembly via Hydrogen Bonding

In the crystal lattice, molecules of this compound are not isolated but are organized into a well-defined supramolecular architecture. The primary interaction governing this assembly is intermolecular hydrogen bonding.

Specifically, the amine proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.[1] This N—H···O hydrogen bonding links the molecules into infinite chains that propagate along the b-axis of the unit cell.[1][6] This directional, non-covalent interaction is a key determinant of the crystal packing and contributes significantly to the thermodynamic stability of the crystalline state.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O O1 C=O N2 N-H More2 ... O2->More2 More1 ... More1->N1

Caption: Intermolecular N-H···O hydrogen bonding motif.

Implications for Drug Development and Materials Science

The detailed structural information presented in this guide has several key implications:

  • Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and conformational details provide a validated 3D model for computational studies, such as molecular docking, to predict binding affinities with target proteins.

  • Polymorph Screening: The elucidated crystal packing and hydrogen bonding network represent one possible solid-state form (polymorph) of the compound. This information is a critical starting point for polymorph screening, which is essential for ensuring the stability and bioavailability of a pharmaceutical product.

  • Crystal Engineering: Understanding the dominant intermolecular interactions (in this case, N-H···O hydrogen bonds) allows for a crystal engineering approach to design co-crystals or salts with modified physicochemical properties, such as solubility or dissolution rate.

Conclusion

This technical guide has provided a detailed exposition of the . Through a combination of robust synthesis and high-resolution single-crystal X-ray diffraction, the molecular geometry, screw boat conformation of the heterocyclic ring, and the supramolecular assembly governed by N-H···O hydrogen bonding have been definitively characterized. This foundational knowledge is invaluable for researchers in the fields of medicinal chemistry, agricultural science, and materials science, providing the structural basis for the rational design of new and improved functional molecules.

References

Methodological & Application

protocol for synthesizing 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein details a robust two-step synthetic pathway commencing with the chloroacetylation of 2-amino-5-chlorophenol, followed by a base-mediated intramolecular cyclization. This guide is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation of the final product.

Introduction and Significance

This compound (CAS No. 7652-29-1) is a versatile bicyclic heteroaromatic compound.[2] Its core structure is a recurring motif in a multitude of biologically active molecules. The presence of the chlorine atom at the 6-position modulates the electronic properties of the benzoxazinone ring, making it a valuable building block for creating derivatives with enhanced biological efficacy.[3] Its derivatives have shown promise in pharmaceutical development, particularly for targeting neurological disorders, and in agricultural science as precursors to novel pesticides and herbicides.[1][4]

The synthesis protocol described is based on well-established chemical transformations, optimized for high yield and purity, making it suitable for both discovery chemistry and scale-up operations.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a sequential two-step process. This strategy is predicated on the initial formation of an N-acylated intermediate, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

  • Step 1: N-Chloroacetylation. The synthesis begins with the acylation of the amino group of 2-amino-5-chlorophenol using chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide. The reaction is typically performed in the presence of a mild base to neutralize the HCl byproduct.

  • Step 2: Intramolecular O-Alkylation (Cyclization). The intermediate is then subjected to a base-mediated cyclization. The phenoxide, formed by deprotonation of the hydroxyl group, acts as an intramolecular nucleophile, displacing the chlorine atom on the acetyl side-chain to form the 1,4-oxazine ring.[5]

Below is a diagram illustrating the overall synthetic pathway.

Synthetic_Pathway cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization R1 2-Amino-5-chlorophenol I1 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide R1->I1 Base (e.g., NaHCO3) Solvent (e.g., Chloroform) R2 Chloroacetyl Chloride R2->I1 P1 This compound I1->P1 Base (K2CO3) Solvent (DMF) Reflux

Caption: Overall two-step synthesis of this compound.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
2-Amino-5-chlorophenol28443-50-7C₆H₆ClNO143.57Starting Material
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94Acylating Agent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Base (Step 1)
Chloroform (CHCl₃)67-66-3CHCl₃119.38Solvent (Step 1)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Base (Step 2)
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Solvent (Step 2)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Drying Agent
Saturated Brine SolutionN/ANaCl(aq)N/AWashing Agent
Deionized Water7732-18-5H₂O18.02Washing/Workup
Equipment
  • Three-neck round-bottom flasks (250 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Analytical balance

Detailed Synthesis Protocol

PART A: Synthesis of 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide (Intermediate)

This procedure is adapted from established methods for the chloroacetylation of aminophenols.[6][7]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-5-chlorophenol (10.0 g, 69.6 mmol) and sodium bicarbonate (11.7 g, 139.2 mmol).

  • Solvent Addition: Add chloroform (150 mL) to the flask. Stir the resulting suspension at room temperature.

  • Acylation: Slowly add chloroacetyl chloride (6.1 mL, 76.6 mmol) dropwise to the stirred mixture over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, filter the reaction mixture to remove the solids (excess sodium bicarbonate and sodium chloride byproduct).

  • Washing: Wash the filtrate with deionized water (2 x 50 mL) in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide, which can be used in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

This protocol is based directly on the peer-reviewed literature method by Pang, et al.[5]

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the crude 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide from Part A (assuming quantitative yield, ~15.3 g, 69.6 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (19.2 g, 139.2 mmol) and anhydrous N,N-Dimethylformamide (DMF, 70 mL).

  • Cyclization: Heat the resulting mixture to reflux (approximately 153°C) and maintain for 90 minutes. The causality here is that the high temperature and polar aprotic solvent (DMF) facilitate the Sₙ2 reaction, while the potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, creating the nucleophile required for ring closure.

  • Quenching: After 90 minutes, cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of cold deionized water. Stir for 15 minutes to precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous suspension with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic extracts and wash with a saturated brine solution (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum with a rotary evaporator.

  • Purification: A colorless or white solid should be obtained.[1][5] If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture. The expected yield is approximately 80% (10.3 g).[5]

Product Characterization

  • Appearance: White to off-white crystalline solid.[1]

  • Molecular Formula: C₈H₆ClNO₂[8]

  • Molecular Weight: 183.59 g/mol .[8]

  • Melting Point: 212-218 °C.[1]

  • ¹H NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy.

  • ¹³C NMR: Confirm the carbon framework and functional groups.

  • FT-IR: Identify characteristic functional group stretches (e.g., N-H, C=O amide, C-O-C ether).

Safety and Hazard Management

All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

  • 2-Amino-5-chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

  • Chloroacetyl Chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water. Handle with extreme caution in a dry environment.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

  • Potassium Carbonate: Causes serious eye irritation. Avoid dust inhalation.

Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[9][10] Ensure eyewash stations and safety showers are accessible.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow cluster_prep Part A: Intermediate Synthesis cluster_cyclization Part B: Cyclization & Purification cluster_analysis Analysis A1 Setup: Add 2-amino-5-chlorophenol, NaHCO3, and CHCl3 to flask A2 Add Chloroacetyl Chloride dropwise at <30°C A1->A2 A3 Stir at RT for 3 hours (Monitor by TLC) A2->A3 A4 Filter mixture to remove solids A3->A4 A5 Wash filtrate with H2O A4->A5 A6 Dry organic layer (Na2SO4) and concentrate via rotovap A5->A6 B1 Combine Intermediate, K2CO3, and DMF A6->B1 Crude Intermediate B2 Heat to reflux for 90 minutes B1->B2 B3 Cool and pour into cold H2O to precipitate B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Wash organic layer with brine B4->B5 B6 Dry (Na2SO4) and concentrate via rotovap B5->B6 B7 Purify by recrystallization (if needed) B6->B7 C1 Record Yield and Melting Point B7->C1 C2 Characterize by NMR and FT-IR C1->C2

Caption: Step-by-step workflow for the synthesis and analysis of the target compound.

References

Application Notes and Protocols for the Evaluation of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in Antifungal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Benzoxazinones

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the shared eukaryotic cellular organization of fungi and their hosts complicates the development of selectively toxic agents. This landscape necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. The 1,4-benzoxazin-3-one core is a promising heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in a suite of in vitro antifungal assays. The strategic placement of a chloro-substituent at the 6-position of the benzoxazinone ring has been shown in derivative studies to enhance antifungal activity against certain fungal species, making this parent compound a compelling candidate for investigation.[1][3]

Herein, we present detailed, field-proven protocols for determining the antifungal efficacy of this compound, including standardized methods for assessing its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). Furthermore, we address the critical aspect of selective toxicity by providing a protocol for evaluating in vitro cytotoxicity against mammalian cell lines. This integrated approach ensures a robust preliminary assessment of the compound's potential as a therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of reliable and reproducible biological assays.

PropertyValueSource
Molecular Formula C₈H₆ClNO₂--INVALID-LINK--[]
Molecular Weight 183.59 g/mol --INVALID-LINK--[]
Appearance White crystalline solid--INVALID-LINK--[5]
Melting Point 212-218 °C--INVALID-LINK--[5]
CAS Number 7652-29-1--INVALID-LINK--

For the purposes of the following protocols, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) due to its crystalline nature. The final concentration of DMSO in the assay medium should be kept at a minimum (ideally ≤1%) to avoid any solvent-induced effects on fungal growth or cell viability.

Proposed Antifungal Mechanism of Action: A Rationale for Investigation

While the precise molecular target of this compound has not been definitively elucidated, research on analogous benzoxazine and benzoxazole structures provides a strong basis for a hypothetical mechanism of action centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, and its biosynthetic pathway is a well-validated target for many clinically successful antifungal drugs, such as the azoles.[] Docking studies with similar 1,4-benzoxazine derivatives have suggested potential interactions with lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[7][8]

An alternative or complementary mechanism could involve the inhibition of other critical fungal enzymes or interference with cell wall synthesis.[2] The protocols outlined below are designed to robustly quantify the antifungal effect, which is the first step in elucidating the specific mechanism of action.

Antifungal_MoA_Hypothesis Compound This compound Target Lanosterol 14α-demethylase (CYP51) Compound->Target Inhibition Pathway Ergosterol Biosynthesis Pathway Target->Pathway Blocks Ergosterol Ergosterol Depletion Pathway->Ergosterol Leads to Membrane Disrupted Fungal Cell Membrane Integrity Ergosterol->Membrane Causes Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane->Growth_Inhibition Results in

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[2]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Further dilute this stock in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound working solution in RPMI-1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Molds: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: 100 µL of inoculum and 100 µL of RPMI-1640 medium.

    • Sterility Control: 200 µL of RPMI-1640 medium.

    • Positive Control: Serial dilutions of a known antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth. For azole-like compounds, a significant reduction (≥50%) in growth compared to the growth control is often used as the endpoint.

MIC_Workflow Start Start Prep_Compound Prepare Compound Stock & Dilutions Start->Prep_Compound Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate 96-well Plate Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., SDA for yeasts, PDA for molds) that does not contain the test compound.

  • Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the growth control spot.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Protocol 3: Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile filter paper disks (6 mm diameter)

  • Fungal inoculum prepared as in Protocol 1

Procedure:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., acetone) to facilitate disk impregnation.

  • Apply a known amount of the compound solution to sterile filter paper disks and allow the solvent to evaporate completely.

  • Prepare a lawn of the fungal inoculum on the surface of the agar plate.

  • Place the impregnated disks onto the agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the fungus to the compound.

Protocol 4: In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compound to mammalian cells, providing an initial assessment of its therapeutic index.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • Add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data from the antifungal and cytotoxicity assays should be tabulated for clear comparison and interpretation.

Table 1: Antifungal Activity of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028
Clinical Isolate 1
Aspergillus fumigatusATCC 204305
Clinical Isolate 2
Cryptococcus neoformansATCC 90112

Table 2: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC₅₀ (µg/mL)
HeLa24
48
HepG224
48

A promising antifungal candidate will exhibit potent antifungal activity (low MIC and MFC values) and low cytotoxicity (high IC₅₀ value), resulting in a favorable selectivity index (IC₅₀ / MIC).

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro evaluation of the antifungal properties of this compound. By adhering to these standardized protocols, researchers can generate reliable and comparable data to assess the compound's potential as a novel antifungal agent. Positive results from these assays would warrant further investigation into its mechanism of action, in vivo efficacy in animal models of fungal infection, and pharmacokinetic/pharmacodynamic profiling to advance its development as a potential therapeutic.

References

Application Notes and Protocols for Efficacy Testing of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antifungal properties.[1][2][3] The introduction of a chlorine atom at the 6-position, yielding 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, is anticipated to modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and target specificity.[1] For instance, the 6-chloro substitution on the 1,4-benzoxazin-3-one skeleton has been associated with notable antifungal activity.[1] Furthermore, related benzoxazinone derivatives have been shown to exert anti-inflammatory effects in microglia, the resident immune cells of the central nervous system, by activating the Nrf2-HO-1 signaling pathway, suggesting a potential therapeutic application in neurodegenerative diseases.[3]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic efficacy of this compound. The proposed experimental design follows a logical, tiered approach, commencing with broad in vitro screening to identify the most promising therapeutic avenues, followed by in-depth mechanistic studies and culminating in a blueprint for in vivo validation.

Part 1: Preliminary Characterization and In Vitro Screening

Before commencing biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound, this compound. Standard analytical techniques such as NMR, mass spectrometry, and HPLC should be employed.

Foundational Cytotoxicity Assessment

A primary step in drug discovery is to determine the therapeutic window of a compound. This is achieved by assessing its cytotoxicity across a panel of both healthy and cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[4]

Table 1: Suggested Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTypeRationale
HEK293Human Embryonic KidneyRepresentative of healthy, non-cancerous cells.
BV-2Murine MicrogliaTo assess potential neurotoxicity and establish a safe dose range for neuroinflammation studies.
SH-SY5YHuman NeuroblastomaA neuronal cell line for evaluating neuroprotective or neurotoxic effects.
MCF-7Human Breast AdenocarcinomaA common cancer cell line for initial anticancer screening.
A549Human Lung CarcinomaAnother representative cancer cell line.
Candida albicansFungal PathogenTo screen for antifungal activity.
Escherichia coliGram-negative BacteriaTo screen for antibacterial activity.
Staphylococcus aureusGram-positive BacteriaTo screen for antibacterial activity.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: In-Depth Efficacy Testing: Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The benzoxazinone scaffold has shown promise in modulating these processes.[3] The following experiments are designed to investigate the anti-inflammatory and neuroprotective effects of this compound.

Workflow for Assessing Anti-inflammatory and Neuroprotective Efficacy

G cluster_0 In Vitro Model: LPS-stimulated BV-2 Microglia cluster_1 In Vitro Model: Oxidative Stress in SH-SY5Y Neurons A Treat BV-2 cells with Compound + LPS B Measure Nitric Oxide (NO) Production (Griess Assay) A->B C Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6, IL-1β) A->C D Assess Intracellular ROS (DCFH-DA Assay) A->D E Analyze Nrf2-HO-1 Pathway Activation (Western Blot/qPCR) A->E F Pre-treat SH-SY5Y cells with Compound G Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) F->G H Assess Cell Viability (MTT or LDH Assay) G->H I Measure Apoptosis (Annexin V/PI Staining) G->I

Caption: Workflow for in vitro anti-inflammatory and neuroprotective assays.

Anti-inflammatory Activity in Microglia

Lipopolysaccharide (LPS) is a potent activator of microglia, inducing an inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines.

Protocol 2: Measurement of Nitric Oxide Production in LPS-Stimulated BV-2 Cells

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Neuroprotective Effects Against Oxidative Stress

The ability of the compound to protect neuronal cells from oxidative stress-induced cell death is a key indicator of its neuroprotective potential.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for an additional 24 hours.[4]

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1. An increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Part 3: In-Depth Efficacy Testing: Anticancer Potential

Several benzoxazinone derivatives have demonstrated cytotoxic effects against cancer cell lines.[2][5] The following protocols are designed to evaluate the anticancer efficacy of this compound.

Workflow for Assessing Anticancer Efficacy

G A Treat Cancer Cell Lines (e.g., MCF-7, A549) with Compound B Cell Viability & Proliferation (MTT/BrdU Assay) A->B C Apoptosis Analysis (Annexin V/PI Flow Cytometry) A->C D Cell Cycle Analysis (Propidium Iodide Staining) A->D E DNA Damage Assessment (Comet Assay or γH2AX Staining) A->E

Caption: Workflow for in vitro anticancer assays.

Protocol 4: Apoptosis Analysis by Annexin V/PI Staining

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the IC₅₀ concentration of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Part 4: In Vivo Efficacy Models

Positive and potent in vitro results should be validated in a relevant animal model. The choice of model will depend on the most promising in vitro findings.

Model for Neuroinflammation

An acute model of neuroinflammation can be induced in mice by intraperitoneal (i.p.) injection of LPS.

Table 2: Experimental Design for In Vivo Neuroinflammation Model

GroupTreatmentRationale
1Vehicle + SalineNegative Control
2Vehicle + LPSPositive Control (Induction of inflammation)
3Dexamethasone + LPSReference Drug Control
4Compound (Low Dose) + LPSTest Group 1
5Compound (High Dose) + LPSTest Group 2

Key Endpoints:

  • Measurement of pro-inflammatory cytokines (TNF-α, IL-6) in the brain and serum.

  • Immunohistochemical analysis of microglial activation (Iba1 staining) in the brain.

  • Behavioral tests to assess sickness behavior.

Model for Anticancer Efficacy

A tumor xenograft model in immunodeficient mice is the standard for assessing in vivo anticancer activity.

Table 3: Experimental Design for In Vivo Tumor Xenograft Model

GroupTreatmentRationale
1VehicleNegative Control
2Reference Drug (e.g., Doxorubicin)Positive Control
3Compound (Low Dose)Test Group 1
4Compound (High Dose)Test Group 2

Key Endpoints:

  • Tumor volume and weight measurements over time.

  • Analysis of cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) in tumor tissue.

  • Assessment of any treatment-related toxicity (body weight, clinical signs).

Conclusion

This document provides a comprehensive, albeit not exhaustive, guide to the preclinical evaluation of this compound. The proposed experimental cascade is designed to systematically uncover its most promising therapeutic applications, elucidate its mechanism of action, and provide a solid foundation for further development. The inherent versatility of the benzoxazinone scaffold suggests that this compound is a compelling candidate for drug discovery efforts.

References

Application Note & Protocols: Strategic Derivatization of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antifungal, anti-inflammatory, and CNS-active properties.[1][2][3] The targeted introduction of a chlorine atom at the 6-position, yielding 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, provides a synthetically versatile and potent core structure.[2] This document provides a comprehensive guide for researchers on the strategic derivatization of this core scaffold. We will explore key modification sites, explain the chemical rationale behind these derivatization strategies, and provide detailed, field-tested protocols for synthesizing novel analogs with potentially improved therapeutic or agrochemical activity.

Introduction: The this compound Scaffold

This compound is a foundational building block in medicinal and agricultural chemistry.[2][4] Its structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring. The lactam nitrogen (N-4), the methylene carbon (C-2), and the aromatic ring present key opportunities for chemical modification. The electron-withdrawing nature of the chlorine atom at the C-6 position not only influences the molecule's electronic properties and biological interactions but also serves as a handle for directing further substitutions.

The primary goal of derivatization is to systematically alter the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to enhance its potency, selectivity, and pharmacokinetic profile for a specific biological target.

Core Structure and Key Derivatization Points

The diagram below highlights the principal sites on the this compound scaffold that are amenable to chemical modification.

G img_node lab_N4 N-4 (Amide Nitrogen): Key for alkylation, acylation, and arylations to modulate solubility and receptor interaction. lab_N4->img_node lab_AR Aromatic Ring (C5, C7, C8): Sites for electrophilic aromatic substitution (e.g., nitration, acylation) to alter electronic properties and add new functional groups. lab_AR->img_node lab_C2 C-2 (Methylene Carbon): Potential for introducing substituents, though less common than N-4 or aromatic modification. lab_C2->img_node

Caption: Key sites for derivatization on the core scaffold.

Strategic Derivatization at the N-4 Position

The amide nitrogen at the N-4 position is the most common and arguably the most impactful site for derivatization. The hydrogen atom is acidic and can be readily deprotonated by a suitable base, generating a nucleophilic anion that can react with a wide range of electrophiles.

Scientific Rationale: Modification at N-4 directly impacts the molecule's hydrogen-bonding capability and lipophilicity. Introducing alkyl or aryl groups can enhance membrane permeability and allow for the exploration of hydrophobic pockets within a target protein's binding site. Furthermore, appending linker chains at this position allows for the attachment of other pharmacophores, a common strategy in developing dual-action drugs or targeted agents.[1]

Protocol 2.1: General Procedure for N-Alkylation of this compound

This protocol describes a robust method for introducing an alkyl chain at the N-4 position using a base-mediated nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq) for less reactive halides.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF is often preferred for its solvating power).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred suspension.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. .

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Starting Material & Base in Anhydrous DMF B 2. Add Alkyl Halide (Electrophile) A->B C 3. Heat at 60-80 °C (Monitor by TLC) B->C D 4. Quench with Water & Extract with EtOAc C->D Reaction Complete E 5. Wash Organic Layer (NaHCO3, Brine) D->E F 6. Dry (Na2SO4) & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure N-Alkylated Product G->H Characterize (NMR, MS)

Caption: Experimental workflow for N-alkylation.

Strategic Derivatization of the Aromatic Ring

Modifying the aromatic ring allows for the introduction of diverse functional groups that can act as key recognition elements for biological targets or alter the electronic character of the entire scaffold. Electrophilic Aromatic Substitution (EAS) is the primary method for this purpose.

Scientific Rationale: The existing substituents on the benzoxazinone ring direct incoming electrophiles. The amide nitrogen is an ortho-, para-directing group, while the chlorine at C-6 is also an ortho-, para-director. Their combined influence strongly directs incoming electrophiles to the C-5 and C-7 positions. Introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can fine-tune the molecule's pKa and electronic distribution. For example, introducing a chloroacetyl group via Friedel-Crafts acylation provides a reactive handle for further elaboration, such as synthesizing derivatives with anti-cancer or anti-inflammatory properties.[4]

Protocol 3.1: Friedel-Crafts Acylation at the C-7 Position

This protocol details the introduction of an acetyl group onto the aromatic ring, a versatile handle for further chemistry.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) (1.5 - 2.0 eq)

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the acetyl chloride (1.5 eq) dropwise via the dropping funnel. Stir for 15 minutes to allow the acylium ion complex to form.

  • Substrate Addition: Add the this compound (1.0 eq) portion-wise to the stirred mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

    • Stir vigorously until all solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the acylated product by spectroscopic methods (NMR, MS, IR).

Structure-Activity Relationship (SAR) Insights

Systematic derivatization coupled with biological screening provides critical insights into the structure-activity relationship (SAR). The data below, compiled from published studies, illustrates how specific modifications affect biological activity.

Derivative/Modification Biological Target/Assay Activity Metric (EC₅₀/IC₅₀) Key Finding Reference
6-Cl, N-4-(4-fluorobenzyl) α-Chymotrypsin InhibitionIC₅₀ = 6.5 µMThe presence of a fluoro group on the N-4 phenyl substituent significantly increases inhibitory potential compared to other halogens.[5]
6-Cl, N-4-(acylhydrazone moiety) Antifungal (vs. P. infestans)EC₅₀ = 15.37 µg/mLThe 6-Chloro substitution on the benzoxazinone skeleton generally leads to better antifungal activity compared to other substituents.[3]
6-Cl, N-4-(acylhydrazone moiety) Antifungal (vs. G. zeae)EC₅₀ = 23.17 µg/mLDemonstrates broad-spectrum potential of acylhydrazone derivatives.[3]
N-4-(arylpiperazine chain) 5-HT₁ₐ Receptor BindingKᵢ = 1.25 - 54 nMN-alkylation with arylpiperazine moieties leads to high-affinity ligands for serotonin receptors, relevant for CNS disorders.[1]

Conclusion

The this compound scaffold is a highly tractable platform for developing novel bioactive compounds. The strategic derivatization at the N-4 position and the aromatic ring offers a powerful approach to modulate biological activity. The protocols provided herein are robust starting points for generating compound libraries for screening in drug discovery and agrochemical development programs. Careful analysis of the resulting SAR data will be crucial for guiding subsequent optimization efforts toward identifying lead candidates with superior efficacy and safety profiles.

References

Application Notes & Protocols: The Role of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core structure is a privileged scaffold in the field of agrochemical research, rooted in its prevalence in nature as a plant defense molecule.[1][2][3] This guide focuses on a key synthetic derivative, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, exploring its application not as a direct-use agrochemical, but as a pivotal intermediate and foundational scaffold for the discovery of novel herbicides and fungicides.[4][5][6] We will provide detailed synthetic protocols, outline screening strategies for new derivatives, discuss structure-activity relationships, and present the scientific rationale behind its use in developing next-generation crop protection agents.

Introduction: The Benzoxazinone Scaffold

Benzoxazinoids are a class of secondary metabolites found in various grasses, including important crops like maize and wheat.[1] These naturally occurring compounds serve as allelochemicals, providing defense against insects, microbes, and competing plants (allelopathy).[1][2] Their inherent biological activity makes the core benzoxazinone structure an attractive starting point for synthetic chemists aiming to develop new agrochemicals.

This compound is a synthetic analogue that has garnered significant interest.[6][7][8] The introduction of a chlorine atom at the 6-position enhances the molecule's chemical reactivity and modulates its biological properties, making it a valuable building block for creating diverse libraries of potential herbicidal and fungicidal compounds.[5][9] Its primary utility lies in its role as a precursor, allowing researchers to systematically modify the core structure to optimize for potency, selectivity, and desired mode of action.[4][6]

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives is crucial for any research program. Below are established protocols, from the core synthesis to a general method for diversification.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the intramolecular cyclization of a substituted acetamide.[7]

Objective: To synthesize the title compound via base-catalyzed ring closure.

Materials:

  • 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottomed flask with reflux condenser

  • Stirring apparatus

  • Standard extraction and solvent evaporation equipment

Procedure:

  • To a 25 mL round-bottomed flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of anhydrous DMF to the flask. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 90 minutes. The elevated temperature provides the activation energy for the intramolecular Williamson ether synthesis, leading to cyclization.

  • After cooling, pour the reaction mixture into 80 g of ice-water and stir for 15 minutes to precipitate the crude product and dissolve inorganic salts.

  • Perform a liquid-liquid extraction of the aqueous mixture with ethyl acetate (2 x 20 mL). The organic product will partition into the ethyl acetate layer.

  • Wash the combined organic extracts with 10 mL of saturated brine to remove residual DMF and inorganic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄ to remove water.

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the solid product, this compound. The expected yield is approximately 80% (1.46 g).[7]

G reagents Reactants: 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide K₂CO₃ (Base) DMF (Solvent) reflux Reflux at elevated temp. (90 mins) reagents->reflux Intramolecular Cyclization workup Aqueous Workup (Ice-water quench) reflux->workup Precipitation extraction Extraction (Ethyl Acetate) workup->extraction purification Drying & Solvent Removal (Na₂SO₄, Evaporation) extraction->purification product Final Product: 6-Chloro-2H-1,4- benzoxazin-3(4H)-one purification->product

Caption: Workflow for the synthesis of the target compound.

Protocol 2.2: General Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

This protocol provides a versatile two-step method for creating derivatives with substitutions at the 2-position, which is critical for structure-activity relationship studies.[10][11]

Objective: To synthesize a library of 2-alkyl substituted benzoxazinones for screening.

Step 1: O-Alkylation of 2-Nitrophenols

  • React a substituted 2-nitrophenol (e.g., 4-chloro-2-nitrophenol) with a methyl 2-bromoalkanoate in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Perform a standard aqueous workup and purification by column chromatography to isolate the 2-nitro ester intermediate.

Step 2: Reductive Cyclization

  • Dissolve the 2-nitro ester intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The hydrogenation simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization to form the lactam ring of the benzoxazinone.[10][11]

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to yield the final 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivative.

Application in Herbicide Discovery

While naturally occurring benzoxazinoids have allelopathic (herbicidal) properties, synthetic derivatives based on the this compound scaffold are primarily investigated as inhibitors of the enzyme protoporphyrinogen oxidase (PPO or protox).[12]

Mechanism of Action: Protox Inhibition

Protox is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species. This leads to rapid lipid peroxidation, membrane destruction, and ultimately, cell death, manifesting as bleaching and necrosis of plant tissues.[12] The commercial herbicide flumioxazin is a well-known protox inhibitor containing a benzoxazinone-like structure.[12]

Protocol 3.1: Screening Workflow for Novel Herbicidal Derivatives

Objective: To identify potent and selective herbicidal leads from a library of this compound derivatives.

Phase 1: In Vitro Enzyme Assay

  • Target: Isolated protox enzyme from a target weed species (e.g., Amaranthus palmeri) or a model plant (Arabidopsis thaliana).

  • Assay: A spectrophotometric or fluorometric assay to measure the rate of protoporphyrinogen IX oxidation.

  • Procedure: Incubate the enzyme with the substrate (protoporphyrinogen IX) and varying concentrations of the test compounds.

  • Endpoint: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound. This provides a direct measure of target-site potency.

Phase 2: In Vivo Whole Plant Assays

  • Pre-Emergence Assay:

    • Sow seeds of target weeds (e.g., crabgrass, velvetleaf) and crops (e.g., maize, wheat, cotton) in pots.[12]

    • Apply the test compounds to the soil surface at various rates (e.g., 10 to 1000 g/ha).

    • Grow plants under controlled greenhouse conditions.

    • Assess injury (stunting, chlorosis, necrosis) and calculate the GR₅₀ (dose required for 50% growth reduction) after 14-21 days. This identifies compounds with soil activity.

  • Post-Emergence Assay:

    • Grow target weeds and crops to the 2-4 leaf stage.

    • Apply the test compounds as a foliar spray at various rates.

    • Assess injury and calculate GR₅₀ values after 7-14 days. This identifies compounds with foliar activity.

Phase 3: Selectivity and Optimization

  • Compounds showing high potency against weeds and low phytotoxicity to crops (a high selectivity ratio) are advanced.

  • Further chemical modification is performed to optimize for efficacy, crop safety, and favorable environmental properties.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Lead Identification cluster_3 Optimization synthesis Synthesize Library of 6-Chloro-benzoxazinone Derivatives invitro In Vitro Protox Enzyme Assay (Determine IC₅₀) synthesis->invitro invivo_pre Pre-Emergence Assay (Weeds & Crops) synthesis->invivo_pre invivo_post Post-Emergence Assay (Weeds & Crops) synthesis->invivo_post analysis Analyze Potency (GR₅₀) & Crop Selectivity invitro->analysis invivo_pre->analysis invivo_post->analysis lead_id Identify Lead Compounds (High Efficacy, Good Safety) analysis->lead_id optimization Further SAR Studies & Optimization lead_id->optimization

Caption: A typical screening workflow for new herbicides.

Application in Fungicide Discovery

The 1,4-benzoxazin-3-one scaffold is also a fertile ground for the development of fungicides. Research has shown that derivatives can exhibit potent activity against a range of agriculturally significant phytopathogenic fungi.[9][10][11]

Protocol 4.1: Antifungal Activity Screening

Objective: To evaluate the in vitro efficacy of this compound derivatives against key plant pathogens.

Method: Mycelial Growth Inhibition Assay[9]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in DMSO or acetone

  • Cultures of target fungi (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)[9]

  • Sterile petri dishes

  • Commercial fungicides for positive controls (e.g., Hymexazol, Carbendazim)[9]

Procedure:

  • Prepare PDA medium and autoclave to sterilize.

  • While the medium is still molten (approx. 45-50°C), add the test compound stock solution to achieve the desired final concentration (e.g., 50 µg/mL for primary screening).[9] Also prepare control plates with solvent only (negative control) and with a commercial fungicide (positive control).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture in the center of each plate.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average colony diameter of the negative control and dt is the average colony diameter of the treated plate.

  • For promising compounds, conduct further dose-response studies to determine the EC₅₀ value (effective concentration to inhibit 50% of growth).

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • The 6-Chloro Substituent: Studies have shown that compounds with a chlorine atom at the 6-position often exhibit better antifungal activity compared to derivatives with other substituents at the same position.[9] This highlights the importance of this specific starting material.

  • N-4 Position: Acetylation or substitution at the N-4 position can significantly influence antifungal potency. For example, a 4-acetyl-2-ethyl derivative showed complete inhibition of several fungal strains at 100 mg/L.[10][11]

  • C-2 Position: Introducing small alkyl groups (e.g., ethyl) at the C-2 position appears to be favorable for antifungal activity.[10][11]

  • Lipophilicity: As with many agrochemicals, optimizing the lipophilicity (fat-solubility) of the molecule is crucial for its ability to cross biological membranes and reach its target site.[3] SAR studies aim to find the optimal balance between aqueous solubility and lipophilicity to maximize phytotoxicity or fungitoxicity.[3]

Caption: Key modification points on the benzoxazinone scaffold for SAR studies.

Data Summary: Antifungal Activity of Derivatives

The following table summarizes efficacy data for various 1,4-benzoxazin-3-one derivatives, demonstrating the impact of the 6-Chloro substitution.

Compound IDR¹ (Substitution)Target FungusEC₅₀ (µg/mL)Reference
5o 6-Cl, 4-F-benzylidenehydrazideG. zeae23.17[9]
5p 6-Cl, 2,4-di-Cl-benzylidenehydrazideC. wilt26.76[9]
5q 6-Cl, 4-CH₃-benzylidenehydrazideP. sasakii26.66[9]
5s 6-Cl, 4-CF₃-benzylidenehydrazideP. infestans15.37[9]
Hymexazol (Commercial Control)G. zeae40.51[9]
Hymexazol (Commercial Control)P. sasakii32.77[9]
Data synthesized from Wang et al. (2023). Note how derivatives 5q and 5s outperform the commercial standard Hymexazol against specific pathogens.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in modern agrochemical discovery. Its utility is not as a final product but as a strategic starting point for the synthesis of novel herbicides and fungicides. Its chemical tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of biological activity against specific pests while maintaining crop safety.

Future research should continue to explore novel substitutions on the benzoxazinone ring, investigate alternative modes of action beyond protox inhibition, and leverage computational chemistry and molecular modeling to rationally design the next generation of derivatives with enhanced efficacy and superior environmental profiles.

References

The Versatile Scaffold: Harnessing 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also biologically promiscuous. The 6-Chloro-2H-1,4-benzoxazin-3(4H)-one moiety has emerged as a privileged structure, a testament to its remarkable versatility in yielding derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of this scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its synthetic routes and its application in developing potent anticancer, antimicrobial, and receptor-modulating agents, underpinned by a rationale for the experimental designs.

The this compound Core: Synthesis and Strategic Importance

The inherent reactivity and structural rigidity of the this compound scaffold make it an attractive starting point for library synthesis. The chloro-substituent at the 6-position offers a handle for further functionalization, while the lactam moiety can be manipulated to introduce diverse pharmacophores.

Protocol 1: Synthesis of this compound

This protocol details a reliable method for the synthesis of the core scaffold, adapted from established literature.[1]

Principle: This synthesis involves the intramolecular cyclization of an N-substituted 2-aminophenol derivative. The reaction is a nucleophilic substitution where the hydroxyl group attacks the carbon bearing the chlorine, facilitated by a base.

Materials:

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottomed flask (25 mL)

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) and anhydrous DMF (20 mL).

  • Heat the resulting mixture under reflux for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and pour it into 80 g of cold water.

  • Stir the aqueous mixture for 15 minutes to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated brine (10 mL).

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting colorless solid is this compound. The yield should be approximately 80% (1.46 g).

Diagram 1: Synthesis of the Core Scaffold

G cluster_0 Synthesis of this compound Start 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide Reagents K₂CO₃, DMF Start->Reagents Add Reaction Reflux, 90 min Reagents->Reaction Workup Aqueous workup & Extraction Reaction->Workup Product This compound Workup->Product

Caption: A simplified workflow for the synthesis of the this compound scaffold.

Application in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and targeting specific signaling pathways.[2][3] Some derivatives have been shown to induce DNA damage and promote lysosomal dysfunction in cancer cells.[2]

Targeting c-Myc G-quadruplex

A particularly innovative approach involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[4] This stabilization represses the transcription of c-Myc, a protein often overexpressed in various cancers, thereby inhibiting cell proliferation and migration.[4]

Protocol 2: Synthesis of a Triazole-Substituted Anticancer Derivative

This protocol describes the synthesis of a 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative, a class of compounds that have shown promising anticancer activity.[5]

Principle: This multi-step synthesis involves the introduction of an azide or alkyne handle onto the benzoxazinone core, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole ring. This approach allows for the modular assembly of a diverse library of compounds.

Materials:

  • 7-amino-2H-benzo[b][6][7]oxazin-3(4H)-one

  • 3-ethynylbenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Substituted benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Appropriate solvents (e.g., DMF, THF, water)

Procedure:

  • Amide Coupling: In a round-bottomed flask, dissolve 7-amino-2H-benzo[b][6][7]oxazin-3(4H)-one and 3-ethynylbenzoic acid in an appropriate solvent like DMF.

  • Add HATU and DIPEA to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and purify the product (terminal alkyne intermediate) by column chromatography.[5]

  • Click Reaction: In a separate flask, dissolve the terminal alkyne intermediate and a substituted benzyl azide in a mixture of a suitable organic solvent (e.g., THF) and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the final triazole derivative by column chromatography or recrystallization.[5]

Diagram 2: Synthetic Strategy for Anticancer Triazole Derivatives

G cluster_1 Synthesis of Triazole-Benzoxazinone Hybrids Start 7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one Step1 Amide coupling with 3-ethynylbenzoic acid Start->Step1 Intermediate Terminal alkyne intermediate Step1->Intermediate Step2 Cu(I)-catalyzed 'click' reaction with substituted azide Intermediate->Step2 Product Anticancer Triazole Derivative Step2->Product G cluster_2 Key Pharmacophoric Features for 5-HT₃ Antagonism Scaffold 6-Chloro-1,4-benzoxazine Core Linker Carboxamide Linker Scaffold->Linker Aromatic_Ring Aromatic System Scaffold->Aromatic_Ring Basic_Amine Basic Amine Moiety (e.g., in an azabicycloalkane) Linker->Basic_Amine

References

Application Note: Formulation Strategies for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in early-stage in vivo evaluation of novel chemical entities.

Abstract

This document provides a comprehensive guide and detailed protocols for the formulation of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with potential applications in pharmaceutical and biochemical research.[1][2] Given its physicochemical properties, such as a high melting point and predicted low aqueous solubility, developing a viable vehicle for in vivo administration is a critical step to ensure consistent and reproducible results in pharmacokinetic, pharmacodynamic, and toxicological studies.[3][4] This guide outlines a systematic, tiered approach, beginning with essential pre-formulation characterization and progressing through the development of solution- and suspension-based formulations suitable for various administration routes. The protocols provided are designed to be self-validating, emphasizing the rationale behind each step to empower researchers to make informed decisions.

Introduction and Pre-formulation Assessment

This compound is a benzoxazinone derivative that serves as a versatile intermediate in the synthesis of bioactive molecules.[1][5] Early-stage in vivo studies are essential to characterize its biological activity; however, the success of these studies is highly dependent on the formulation.[4] A poorly designed formulation can lead to low or erratic bioavailability, potentially causing an underestimation of efficacy or toxicity.[4]

The compound's high melting point (212-218 °C) and calculated LogP of 1.67 suggest it is a crystalline solid with poor water solubility, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[1] Therefore, the primary challenge is to enhance its solubility or create a stable, homogeneous suspension to allow for accurate dosing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆ClNO₂[1][6]
Molecular Weight183.59 g/mol [1][6]
AppearanceWhite crystalline solid[1]
Melting Point212-218 °C[1]
CAS Number7652-29-1[1][6][7]
Calculated LogP1.67
Hazard IdentificationHarmful if swallowed; Causes skin and eye irritation[6][8]
Protocol 1: Foundational Solubility Screening

Rationale: This initial screening is the most critical step. It determines the feasibility of a simple solution-based formulation versus the need for a more complex system like a suspension. By testing solubility in a range of pharmaceutically relevant vehicles, we can identify a viable path forward.

Materials:

  • This compound

  • Purified Water (Milli-Q or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Tween® 80 (Polysorbate 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Corn Oil

  • 0.5% (w/v) Methylcellulose in water

  • Vials (1.5 mL or 2 mL)

  • Micro-stir bars

  • Analytical balance, vortex mixer, stirring plate, benchtop centrifuge

Methodology:

  • Accurately weigh approximately 5-10 mg of the compound into separate vials.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to one vial.

  • Vortex for 1-2 minutes, then place on a stirring plate for 1-2 hours at ambient temperature.

  • Visually inspect for complete dissolution.

  • If the solid is fully dissolved, add another aliquot of the vehicle to determine the saturation point.

  • If the solid is not dissolved, add incremental volumes of the vehicle (e.g., 100 µL at a time), vortexing and stirring after each addition, until dissolution is achieved or a maximum practical volume (e.g., 1 mL) is reached.

  • For any sample that appears dissolved, centrifuge at high speed (>10,000 x g) for 10 minutes to pellet any undissolved micro-particulates. Inspect the supernatant.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • Repeat for all test vehicles listed in Table 2.

Table 2: Solubility Screening Log

VehicleTarget Conc. (mg/mL)Visual Observation (Dissolved/Suspended)Approx. Solubility (mg/mL)
Purified Water>10
PBS, pH 7.4>10
PEG 400>10
Propylene Glycol>10
DMSO>10
20% HP-β-CD (aq)>10
5% Tween 80 (aq)>10
Corn Oil>10

Formulation Development Workflow

The choice of formulation is dictated by the required dose, the administration route, and the solubility data obtained in Protocol 1. The following workflow provides a logical decision-making process.

G start Determine Target Dose (mg/kg) & Administration Route sol_screen Perform Solubility Screen (Protocol 1) start->sol_screen decision Is required concentration achievable in a simple co-solvent system? sol_screen->decision solution Develop Solution-Based Formulation (Protocol 2) decision->solution  Yes suspension Develop Suspension-Based Formulation (Protocol 3) decision->suspension No   stability Characterize & Test Stability (Protocol 4) solution->stability suspension->stability finish Final Formulation for In Vivo Dosing stability->finish

Caption: Formulation selection workflow.

Solution-Based Formulations (For Low Doses / High Solubility)

Rationale: Solutions are the preferred formulation type as they provide 100% bioavailability of the dose from the vehicle and ensure dose uniformity. They are suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration, provided the excipients are safe for the chosen route.[9] A co-solvent system is often the simplest and fastest approach for early discovery studies.[10][11]

Protocol 2: Preparation of a PEG 400/Tween® 80/Saline Co-solvent Vehicle

Rationale: This vehicle combines a primary water-miscible solvent (PEG 400) with a surfactant (Tween® 80) to aid in both dissolution and prevention of precipitation upon dilution in an aqueous environment (i.e., the bloodstream or GI tract).[10][12] Saline is used as a biocompatible diluent.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile glass vials, magnetic stirrer and stir bars, analytical balance, volumetric pipettes

Vehicle Composition Example: 10% PEG 400, 5% Tween® 80, 85% Saline (v/v/v)

Methodology:

  • Prepare the Vehicle: In a sterile beaker, combine 10 mL of PEG 400 and 5 mL of Tween® 80. Mix thoroughly. Slowly add 85 mL of saline while stirring to create a clear, homogeneous vehicle.

  • Determine Required Mass: Calculate the mass of this compound needed to achieve the target concentration in the final volume of the vehicle (e.g., for 10 mg/mL in 10 mL, weigh 100 mg).

  • Dissolution: Transfer the weighed compound to a glass vial. Add a small portion of the vehicle (e.g., 20-30% of the final volume). Vortex and sonicate gently in a bath sonicator for 5-10 minutes to facilitate wetting and dissolution.

  • Final Volume: Add the remaining vehicle to reach the final desired volume.

  • Ensure Homogeneity: Place a magnetic stir bar in the vial and stir for at least 30 minutes at room temperature until all solid material is completely dissolved. The final formulation should be a clear, particle-free solution.

  • Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Suspension-Based Formulations (For High Doses / Low Solubility)

Rationale: When the required dose cannot be dissolved in a practical volume for administration, a suspension is necessary.[10] The goal is to create a system where fine particles of the drug are uniformly dispersed and remain suspended long enough for accurate dosing. This requires a wetting agent to disperse the hydrophobic powder and a suspending agent to increase viscosity.[13]

Protocol 3: Preparation of a 0.5% Methylcellulose / 0.1% Tween® 80 Aqueous Suspension

Rationale: Tween® 80 acts as a wetting agent, allowing the aqueous vehicle to coat the surface of the hydrophobic drug particles.[13] Methylcellulose is a viscosity-enhancing polymer that slows particle sedimentation, ensuring dose uniformity during withdrawal from the vial.[13]

Materials:

  • This compound (micronized, if possible)

  • Methylcellulose (e.g., 400 cP)

  • Tween® 80

  • Purified Water

  • Mortar and pestle, glass beakers, magnetic stirrer, overhead mixer (optional)

Methodology:

  • Prepare the Suspending Vehicle:

    • Heat approximately half of the required final volume of purified water to 60-70 °C.

    • In a beaker, create a slurry of 0.1% Tween® 80 in a small amount of room temperature water.

    • Slowly sprinkle the methylcellulose powder (0.5% w/v) into the hot water while stirring vigorously to ensure all particles are wetted.

    • Add the Tween® 80 slurry.

    • Add the remaining volume of water as cold water or ice to rapidly cool the mixture, which promotes the hydration and thickening of the methylcellulose.

    • Stir until a uniform, viscous solution is formed. Store at 4 °C for at least a few hours to ensure complete hydration.

  • Prepare the Drug Paste:

    • Weigh the required amount of this compound. If the particles are large, gently grind in a mortar and pestle to reduce particle size.[10]

    • In the mortar, add a small amount of the prepared vehicle to the drug powder and triturate to form a smooth, uniform paste. This step is critical to ensure individual particles are properly wetted.

  • Final Formulation:

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the mixture to a final container and stir with a magnetic stirrer for at least 1-2 hours to ensure complete homogeneity.

  • Pre-Dosing Handling: Suspensions must be mixed thoroughly (e.g., by vortexing or inversion) immediately before each dose is drawn to re-suspend any settled particles.

Formulation Characterization and Stability

Rationale: It is imperative to confirm that the formulation is stable for the duration of the experiment.[14] Instability can manifest as drug precipitation/crystallization, particle agglomeration, or chemical degradation, all of which will compromise the accuracy of the dose administered.[15]

G cluster_tests At Each Timepoint prep Prepare Final Formulation storage Aliquot and Store at Ambient & Refrigerated (4°C) prep->storage timepoints Timepoints: T=0, 4h, 24h, 48h storage->timepoints visual Visual Inspection: Precipitation, Color Change, Phase Separation timepoints->visual ph pH Measurement (if aqueous) timepoints->ph hplc HPLC Analysis: Concentration (Potency) & Purity (Degradation) timepoints->hplc result Assess Data: Is formulation stable for the intended study duration? hplc->result

Caption: Stability assessment workflow.

Protocol 4: Physical and Chemical Stability Assessment

Materials:

  • Final prepared formulation

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • pH meter

  • Light microscope

Methodology:

  • Initial Analysis (T=0):

    • Visual: Record the initial appearance of the formulation (e.g., "clear, colorless solution" or "uniform white suspension").

    • pH: Measure and record the initial pH of aqueous formulations.

    • Microscopy (for suspensions): Place a drop on a slide and observe particle size and distribution. Look for any large agglomerates.

    • HPLC: Prepare a sample for HPLC analysis. Dilute with a suitable solvent to an appropriate concentration. Analyze to confirm the initial concentration (potency) and purity. This serves as the baseline.

  • Storage: Store aliquots of the formulation under the intended study conditions (e.g., on the benchtop at room temperature) and at a refrigerated temperature (2-8 °C). Protect from light if the compound is known to be light-sensitive.

  • Time-Point Analysis: Repeat the analyses described in Step 1 at predefined intervals (e.g., 4, 8, 24, and 48 hours).

  • Acceptance Criteria: The formulation is generally considered stable if:

    • There are no significant changes in visual appearance (e.g., no precipitation in solutions, no caking in suspensions).

    • The pH remains within an acceptable range (e.g., ± 0.5 units).

    • The concentration remains within 90-110% of the initial value.

    • No significant degradation products are observed via HPLC (e.g., purity >95%).

Considerations for In Vivo Administration

The choice of formulation vehicle must be compatible with the intended route of administration. Different routes have varying constraints regarding volume, pH, and excipient tolerability.

Table 3: Recommended Vehicles and Considerations by Administration Route

RouteRecommended Vehicle TypeMax Volume (Mouse)Max Volume (Rat)Key Considerations
Oral (PO) Solution, Suspension10 mL/kg10 mL/kgWide pH tolerance (4-8 is ideal).[10] Lipid-based systems can be used.[3][10]
Intravenous (IV) Clear, Particle-Free Solution10 mL/kg5 mL/kgMust be sterile. pH should be near neutral (3-9) to avoid hemolysis and irritation.[10] Avoid DMSO if possible.
Intraperitoneal (IP) Solution, Suspension10 mL/kg10 mL/kgShould be near isotonic. Some irritation may occur with co-solvents.
Subcutaneous (SC) Isotonic Solution10 mL/kg5 mL/kgFormulation should not be irritating. High viscosity can impede injection.

Excipient Safety: Always consult literature for the safety and tolerability of excipients for the chosen species and route.[12][16] High concentrations of co-solvents or surfactants can cause local irritation or systemic toxicity. Furthermore, some excipients like Tween® 80 and PEG 400 can cause matrix effects in downstream bioanalytical assays (LC-MS/MS), potentially interfering with the accurate quantification of the drug in plasma or tissue samples.[12]

References

Application Note: A Systematic Approach to HPLC Method Development for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This compound is a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. We will systematically explore analyte characterization, initial parameter selection, method optimization, and system suitability, ensuring the final method is accurate, precise, and reliable for quantitative analysis.

Introduction: The Analytical Challenge

This compound is a substituted benzoxazinone, a class of heterocyclic compounds with a wide range of biological activities. Accurate and reliable quantification of this molecule is crucial for various stages of drug development, including synthesis reaction monitoring, purity assessment, stability studies, and formulation analysis. The development of a selective and robust HPLC method is therefore a foundational requirement. This guide explains the causality behind each experimental choice, moving from understanding the analyte's properties to a fully optimized and validated analytical method.

Analyte Characterization: The Blueprint for Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development.[2]

2.1. Structural and Physicochemical Properties

  • Chemical Structure:

    • The molecule contains a chloro-substituted benzene ring fused to a 1,4-oxazine-3-one ring. This structure confers aromaticity and moderate polarity.

  • Molecular Formula: C₈H₆ClNO₂[3]

  • Molecular Weight: 183.59 g/mol [3]

  • Calculated LogP: 1.5 - 1.67[3][4]

    • Scientist's Insight: A LogP in this range suggests moderate hydrophobicity, making the compound ideally suited for reversed-phase (RP) chromatography, where it will exhibit good retention on non-polar stationary phases like C18.

  • pKa Estimation:

    • The molecule possesses a secondary amide functional group within the heterocyclic ring. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, significantly reducing its basicity.[5] The conjugate acid of an amide has a pKa around -0.5.[6] The amide proton (N-H) is very weakly acidic, with a pKa typically well above 15.[7]

    • Causality: Given these pKa values, this compound will exist in a neutral, non-ionized state across the entire operational pH range of typical silica-based HPLC columns (pH 2-8). This simplifies method development, as pH adjustments will not be needed to control analyte ionization, but rather to ensure the stability of the stationary phase and achieve optimal peak shape by suppressing silanol interactions.

  • UV Absorption:

    • The presence of the substituted benzene ring, a chromophore, indicates the molecule will absorb UV light. Benzoxazinone derivatives are known to be powerful UV absorbers, often across a broad spectrum, particularly in the UVA range (320-380 nm).[7] Related benzoxazinone compounds have been successfully analyzed at wavelengths around 245 nm.[5]

    • Expertise: A UV-Vis spectrophotometric scan of a standard solution is the definitive way to determine the absorption maxima (λmax). In its absence, a photodiode array (PDA) detector is invaluable during initial HPLC runs to screen for the optimal detection wavelength. A starting wavelength of 254 nm (common for aromatic compounds) or 245 nm are logical choices.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for HPLC Method
Molecular FormulaC₈H₆ClNO₂[3]Foundational identity
Molecular Weight183.59 g/mol [3]Used for concentration calculations
AppearanceWhite crystalline solid[1]Guides sample preparation
Melting Point212-218 °C[1]Purity and identity indicator
Calculated LogP~1.5[3]Ideal for Reversed-Phase HPLC
Estimated pKaConjugate Acid: ~ -0.5, Amide H: >15[5][6]Analyte is neutral in pH 2-8 range
UV AbsorbanceExpected in UV range[7]UV detection is a suitable technique

Experimental Protocol: A Step-by-Step Guide

This section details the protocols for developing the HPLC method, from initial screening to final optimization.

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

3.3. Protocol 1: Preparation of Standard and Sample Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare samples by dissolving them in the initial mobile phase composition to ensure compatibility and good peak shape. Filter through a 0.45 µm syringe filter before injection.

3.4. Protocol 2: Initial Method Scouting and Column Selection

The goal of this phase is to find a suitable column and mobile phase that provides retention and a reasonable peak shape.

  • Column Selection: A C18 column is the logical first choice due to the analyte's moderate hydrophobicity. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.

  • Mobile Phase Selection:

    • Aqueous (A): Ultrapure water with an acid modifier.

    • Organic (B): Acetonitrile (ACN) is a good first choice due to its low viscosity and UV transparency.

    • Causality: An acidic modifier (e.g., 0.1% Formic Acid) is added to the mobile phase to suppress the ionization of residual silanol groups on the silica packing material. This minimizes peak tailing for polar and neutral analytes by reducing secondary interactions.

  • Initial Gradient: Run a broad "scouting" gradient to determine the approximate elution composition.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm, with a discrete channel at 254 nm.

    • Gradient Program: 5% B to 95% B over 20 minutes.

G cluster_0 Method Development Workflow Analyte_Char Analyte Characterization (LogP, pKa, UV) Initial_Scout Initial Scouting (C18, ACN/H2O/FA, Broad Gradient) Analyte_Char->Initial_Scout Informs Start Optimization Optimization (Gradient, T, Flow Rate) Initial_Scout->Optimization Refines Method Validation Method Validation (ICH Guidelines) Optimization->Validation Finalizes Method

References

Application Note: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the multi-parametric cytotoxic evaluation of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

Introduction: The Need for Comprehensive Cytotoxicity Profiling

This compound is a heterocyclic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1][2] Derivatives of the 1,4-benzoxazin-3(4H)-one scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, and herbicidal properties.[2][3][4] Given its potential for incorporation into novel therapeutic agents or agrochemicals, a thorough understanding of its safety profile at the cellular level is paramount.[1][5]

Cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the potential of a chemical compound to cause cell damage or death.[6] A single endpoint, however, rarely provides a complete picture of a compound's cytotoxic mechanism. A compound might inhibit cell proliferation, induce programmed cell death (apoptosis), or cause direct membrane damage leading to necrosis.[7] Therefore, a multi-parametric approach, utilizing a panel of assays that interrogate different cellular health indicators, is essential for a robust and mechanistically informative cytotoxicity assessment.

This application note provides a detailed framework and step-by-step protocols for evaluating the cytotoxicity of this compound. We will employ a panel of four well-established cell-based assays designed to probe distinct cellular responses:

  • MTT Assay: To assess metabolic activity and cell viability.

  • LDH Release Assay: To quantify plasma membrane integrity.

  • Caspase-3/7 Activity Assay: To specifically measure the induction of apoptosis.

  • Reactive Oxygen Species (ROS) Assay: To investigate the role of oxidative stress.

By integrating the data from these assays, researchers can build a comprehensive cytotoxic profile of the compound, elucidating not only if it is toxic but also providing insights into how it might be mediating its effects.

Rationale for Assay Selection: A Multi-Faceted View of Cell Health

  • Metabolic Viability (MTT): The MTT assay is a colorimetric assay that measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells. A reduction in the conversion of MTT to formazan indicates a decrease in metabolic activity, which can be due to either cell death or inhibition of proliferation. It serves as a primary indicator of a compound's overall impact on cell health.

  • Membrane Integrity (LDH): The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[8][9] An increase in extracellular LDH is a classic indicator of necrotic cell death.[10] This assay directly measures cell lysis and complements the metabolic data from the MTT assay.

  • Apoptosis Induction (Caspase-3/7): Apoptosis is a controlled, programmed form of cell death. Caspases-3 and -7 are key "executioner" enzymes that are activated during this process. Assays that measure the activity of these caspases, often by cleavage of a specific peptide substrate (DEVD), provide a direct and sensitive measure of apoptosis induction.[11]

  • Oxidative Stress (ROS): Many cytotoxic compounds exert their effects by inducing an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[12] This oxidative stress can damage lipids, proteins, and DNA, ultimately leading to cell death.[13] Measuring intracellular ROS levels can therefore provide critical mechanistic insight into a compound's mode of action.[14]

Figure 1: Logical workflow for multi-parametric cytotoxicity assessment.

Experimental Design and General Protocols

The choice of cell line is critical and should be guided by the research question. For general toxicity screening, a common and well-characterized cell line such as human hepatocellular carcinoma (HepG2) or human embryonic kidney (HEK293) cells is recommended. If investigating the compound for a specific application, such as an anti-cancer agent, a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). The PubChem database lists this compound as a solid.[15]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations.

  • Vehicle Control: The final concentration of DMSO in the culture medium should be consistent across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A "vehicle control" containing the same concentration of DMSO without the test compound is essential.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere).

  • Harvest cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the optimal seeding density for a 96-well plate. This density should be determined empirically for each cell line but is typically between 5,000 and 20,000 cells per well.

  • Dispense 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate (for colorimetric assays) or an opaque-walled plate (for luminescence/fluorescence assays).

  • Incubate the plate for 18-24 hours to allow cells to attach and resume logarithmic growth.

Detailed Assay Protocols

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[16]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[17]

  • 96-well plate with seeded cells and compound treatment

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • After the desired compound incubation period (e.g., 24, 48, or 72 hours), add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Carefully aspirate the culture medium from each well without disturbing the formazan crystals or the attached cells.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Principle: The loss of membrane integrity in necrotic cells leads to the release of lactate dehydrogenase (LDH) into the culture medium.[19] This assay measures the activity of extracellular LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8][10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • 96-well plate with seeded cells and compound treatment

  • Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit) for maximum LDH release control

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Prepare controls on the experimental plate:

    • Spontaneous Release: Wells with cells treated only with vehicle.

    • Maximum Release: Wells with vehicle-treated cells. 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to these wells.[10]

    • Background: Wells with culture medium but no cells.

  • After the compound incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[10]

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Principle: This luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates light.[11]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent

  • White-walled, clear-bottom 96-well plate with seeded cells and compound treatment

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer or microplate reader with luminescence detection capability

Procedure:

  • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition lyses the cells and initiates the luminescent reaction.[11]

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the media-only blank wells from all other readings.

  • Express results as a fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_VehicleControl

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)[20]

  • Phenol red-free culture medium or Hank's Balanced Salt Solution (HBSS)

  • Positive control for ROS induction (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[12][20]

  • Black-walled, clear-bottom 96-well plate with seeded cells

  • Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm)

Procedure:

  • After cell seeding and attachment, carefully remove the culture medium.

  • Wash the cells once with 100 µL of pre-warmed, phenol red-free medium or HBSS.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in phenol red-free medium.[14]

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12]

  • Remove the DCFH-DA solution and wash the cells twice with 100 µL of pre-warmed, phenol red-free medium to remove excess probe.

  • Add 100 µL of the test compound dilutions (prepared in phenol red-free medium) to the appropriate wells.

  • Immediately measure the fluorescence at multiple time points (e.g., 0, 30, 60, 120 minutes) to obtain kinetic data. Alternatively, measure at a single endpoint.

Data Analysis:

  • Subtract the average fluorescence of the blank wells (no cells) from all readings.

  • Express results as a fold change in fluorescence intensity relative to the vehicle control at t=0 or relative to the vehicle control at the same time point.

    • Fold Change = Fluorescence_Treated / Fluorescence_VehicleControl

Figure 2: General experimental workflow for the parallel execution of cytotoxicity assays.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison across different assays and concentrations.

Table 1: Example Data Summary for Cytotoxicity Profiling

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)ROS Production (Fold Change)
0 (Vehicle)100 ± 4.50 ± 2.11.0 ± 0.11.0 ± 0.2
198 ± 5.12 ± 1.81.1 ± 0.21.5 ± 0.3
1075 ± 6.215 ± 3.53.5 ± 0.44.2 ± 0.6
5040 ± 5.835 ± 4.16.8 ± 0.75.1 ± 0.5
10015 ± 3.975 ± 6.02.5 ± 0.34.8 ± 0.7

Interpreting the Combined Results: By analyzing the patterns in the data, a mechanistic hypothesis can be formed.

  • Scenario A: Apoptosis-Mediated Cytotoxicity: A dose-dependent decrease in MTT viability is accompanied by a strong increase in Caspase-3/7 activity, with only a moderate or late-stage increase in LDH release (secondary necrosis). This suggests the primary death mechanism is apoptosis.

  • Scenario B: Necrosis-Mediated Cytotoxicity: A sharp decrease in MTT viability corresponds directly with a large, dose-dependent increase in LDH release, with little to no significant activation of Caspase-3/7. This points towards necrosis or direct membrane damage.

  • Scenario C: Oxidative Stress-Induced Apoptosis: An early, dose-dependent increase in ROS production is followed by a subsequent increase in Caspase-3/7 activity and a decrease in MTT viability. This suggests that oxidative stress is an upstream event triggering apoptosis.

  • Scenario D: Cytostatic Effect: A decrease in MTT signal is observed, but there is no significant increase in either LDH release or Caspase-3/7 activity. This indicates the compound may be inhibiting cell proliferation rather than directly killing the cells.

Interpretation Start Assay Results Caspase Caspase-3/7 ↑? Start->Caspase LDH LDH Release ↑? Caspase->LDH Yes Caspase->LDH No Caspase->LDH No ROS ROS ↑? LDH->ROS Yes Apoptosis Primary Mechanism: Apoptosis LDH->Apoptosis No Cytostatic Primary Effect: Cytostatic LDH->Cytostatic No Necrosis Primary Mechanism: Necrosis ROS->Necrosis No Oxidative_Stress Mechanism involves Oxidative Stress ROS->Oxidative_Stress Yes a ↑ = Significant Increase b ↓ = Significant Decrease

Figure 3: Decision-making flowchart for interpreting multi-parametric cytotoxicity data.

Conclusion

Evaluating the cytotoxicity of a compound like this compound requires more than a single data point. The integrated use of MTT, LDH, Caspase-3/7, and ROS assays provides a robust, multi-faceted profile of the compound's effect on cells. This comprehensive approach, grounded in established methodologies, allows researchers to confidently characterize cytotoxic potential and elucidate underlying mechanisms, which is a critical step in the safety assessment and development of any new chemical entity.

References

Troubleshooting & Optimization

solubility issues of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. As a versatile intermediate in the development of pharmaceuticals and agrochemicals, understanding its solubility characteristics is paramount for successful experimentation.[1] This document provides a structured, in-depth approach to troubleshooting, from fundamental principles to advanced formulation strategies.

Section 1: Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound frequently utilized as a building block in organic synthesis.[1] Its inherent structural characteristics, particularly the benzoxazine core, contribute to its low aqueous solubility, a common trait for many promising drug candidates.[2] Understanding its fundamental properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
CAS Number 7652-29-1[3]
Molecular Formula C₈H₆ClNO₂[3]
Molecular Weight 183.59 g/mol [3]
Appearance White crystalline solidChem-Impex
Melting Point 212-219 °CChem-Impex, Echemi
XLogP3 1.80890Echemi

Note: The high melting point is indicative of a stable crystal lattice, which can contribute to low aqueous solubility, classifying it as a potential 'brick-dust' molecule.

Section 2: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The limited aqueous solubility is inherent to its molecular structure. The compound is largely non-polar with a stable crystalline structure, making it hydrophobic. For a compound to dissolve, the energy released from solvent-solute interactions must overcome both the energy holding the solvent molecules together and the crystal lattice energy of the solid. With poorly soluble compounds like this one, the interactions with water are not strong enough to break down the crystal lattice effectively.

Q2: What is the best solvent to start with for creating a stock solution?

A: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of non-polar and polar compounds.[4] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay medium.

Q3: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?

A: This is a common phenomenon known as "precipitation upon dilution." While the compound is soluble in 100% DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment. The compound is now exposed to a predominantly aqueous medium where it is poorly soluble, causing it to crash out of solution. The key is to manage the dilution process to keep the compound in a dissolved, or at least a finely suspended, state.

Q4: Is it safe to use DMSO in my cell-based assays?

A: While DMSO is widely used, it can be toxic to cells at higher concentrations. It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v), and to always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in all experiments to account for any solvent-induced effects.

Section 3: Troubleshooting Guide - A Step-by-Step Approach

If you are encountering solubility issues, follow this systematic troubleshooting guide. The goal is to find the simplest method that maintains the compound's solubility and integrity for your specific application.

Troubleshooting Workflow Diagram

G cluster_0 Start: Solubility Issue cluster_1 Step 1: Co-Solvent Optimization cluster_2 Step 2: pH Adjustment cluster_3 Step 3: Advanced Formulation cluster_4 End Goal start Compound precipitates in aqueous buffer stock Prepare a concentrated stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute Dilute stock directly into final aqueous buffer with rapid mixing stock->dilute check1 Observe for precipitation. Is the solution clear? dilute->check1 ph_check Is the compound's stability pH-dependent? (Check literature) check1->ph_check No success Proceed with Experiment check1->success Yes adjust_ph Adjust buffer pH. (Caution: may affect stability) ph_check->adjust_ph Yes cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes ph_check->cyclodextrin No/Unknown check2 Re-test solubility. Is the solution clear? adjust_ph->check2 check2->cyclodextrin No check2->success Yes cyclodextrin->success failure Consult Formulation Specialist

Caption: Troubleshooting workflow for solubility issues.

Detailed Troubleshooting Steps

Issue: Compound precipitates upon dilution from DMSO stock into aqueous buffer.

  • Step 1: Optimize the Co-Solvent Approach

    • Rationale: The most direct method is to leverage a water-miscible organic solvent. The key is to minimize the time the compound spends in an unfavorable environment.

    • Action:

      • Prepare a stock solution in 100% DMSO at the highest feasible concentration (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.

      • When diluting into your final aqueous medium (e.g., cell culture media, PBS), add the small volume of DMSO stock directly to the full volume of the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly, potentially forming a supersaturated solution or a fine colloidal suspension that may be acceptable for many assays.

      • Always ensure the final DMSO concentration is below 0.5%. If precipitation still occurs, try lowering the final compound concentration.

  • Step 2: Investigate pH Adjustment

    • Rationale: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution. While this compound does not have strongly ionizable groups, the lactam and secondary amine functionalities mean that its solubility could be influenced by pH. However, it is important to note that pH can also affect the chemical stability of benzoxazinones.[5]

    • Action:

      • Perform a small-scale solubility test in buffers of different pH values (e.g., pH 5.0, 7.4, 9.0) to see if solubility improves.

      • CAUTION: Forced degradation studies are often performed under acidic and basic conditions.[6] Changes in pH could lead to hydrolysis of the lactam ring. If you find a pH that improves solubility, you must validate that the compound remains intact and active under those conditions for the duration of your experiment.

  • Step 3: Proceed to Advanced Formulation

    • Rationale: If the above methods fail or are not suitable for your experimental system (e.g., if any amount of DMSO interferes with the assay), more advanced formulation strategies are required.

    • Action: Move to Section 4 for guidance on using cyclodextrins.

Section 4: Advanced Solubilization Strategies

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is water-soluble.[7][8][9]

  • Why it Works: The hydrophobic compound is shielded within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively shuttling the compound into the solution.

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used, modified cyclodextrin with improved water solubility and low toxicity, making it suitable for many biological applications.[9]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.

  • General Approach:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration significantly higher than that of the target compound.

    • Add the solid this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture, often overnight, to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use. The concentration of the dissolved compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Section 5: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 1.836 mg of this compound (MW = 183.59 g/mol ).

  • Add Solvent: Transfer the weighed solid to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid has not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used if the compound's thermal stability is not a concern.

  • Inspect: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

This protocol aims to create a 10 µM final concentration in a 10 mL volume of aqueous buffer, keeping the final DMSO concentration at 0.1%.

  • Prepare Buffer: Dispense 9.99 mL of your final aqueous buffer into a sterile 15 mL conical tube.

  • Prepare for Dilution: Set a vortex mixer to a medium-high speed.

  • Dilute: While the buffer is vortexing, aspirate 10 µL of the 10 mM DMSO stock solution with a pipette. Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution quickly and smoothly.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Inspect: Visually inspect the final solution. While it may not be perfectly clear, the absence of large, visible precipitates is a good indicator of success. For some assays, a fine, colloidal suspension may be acceptable.

References

overcoming common byproducts in 6-Chloro-2H-1,4-benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to optimize your synthetic protocols and minimize the formation of unwanted byproducts.

Introduction to the Synthesis

The most common and direct route to this compound involves the reaction of 2-amino-4-chlorophenol with a chloroacetylating agent, followed by intramolecular cyclization. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address the most frequently observed byproducts and provide strategies for their mitigation.

Core Reaction Workflow

The primary synthetic pathway is a two-step, one-pot process involving N-acylation followed by an intramolecular Williamson ether synthesis (cyclization).

A 2-Amino-4-chlorophenol C N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate) A->C N-Acylation B Chloroacetyl Chloride B->C D This compound (Product) C->D Intramolecular Cyclization (Base-mediated)

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of a Major Byproduct with a Similar Polarity to the Product

Question: I am observing a significant byproduct in my reaction that is difficult to separate from the desired this compound. What could this be and how can I prevent its formation?

Answer:

This is a common issue and the most likely culprit is the formation of the O-acylated isomer, 2-amino-4-chlorophenyl 2-chloroacetate. The ambident nucleophilic nature of 2-amino-4-chlorophenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, is the root cause.

Causality and Mechanism:

The acylation of 2-amino-4-chlorophenol with chloroacetyl chloride can occur at either the nitrogen or the oxygen atom. While N-acylation is generally favored, reaction conditions can influence the selectivity. The use of strong bases or aprotic solvents can enhance the nucleophilicity of the phenoxide, leading to competitive O-acylation.

G cluster_0 Reaction Pathways start 2-Amino-4-chlorophenol + Chloroacetyl Chloride N_acylation N-Acylation (Desired Pathway) start->N_acylation O_acylation O-Acylation (Side Reaction) start->O_acylation intermediate N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide N_acylation->intermediate byproduct 2-Amino-4-chlorophenyl 2-chloroacetate O_acylation->byproduct product Desired Product intermediate->product Cyclization

Caption: Competing N- and O-acylation pathways.

Troubleshooting and Mitigation Strategies:

  • Control of Acylation Conditions: Perform the initial acylation step under neutral or slightly acidic conditions, or at low temperatures, to favor N-acylation. The use of a non-nucleophilic base, added after the initial acylation, can then promote the subsequent cyclization.

  • Choice of Solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity and favoring N-acylation.

  • Temperature Control: Running the acylation at a lower temperature (0-5 °C) can increase the selectivity for N-acylation.

Optimized Protocol to Minimize O-Acylation:

StepParameterRecommended ConditionRationale
1SolventAcetonitrile or DichloromethaneProvides good solubility for reactants.
2Temperature0-5 °CEnhances selectivity for N-acylation.
3Reagent AdditionSlow, dropwise addition of chloroacetyl chloridePrevents localized high concentrations and exothermic reactions.
4BaseAdd base after acylationA milder base like K₂CO₃ or NaHCO₃ is added post-acylation to initiate cyclization.[1]
Issue 2: Presence of a High Molecular Weight, Insoluble Material

Question: My reaction mixture has become thick with a poorly soluble material, and my yield of the desired product is low. What is happening?

Answer:

The formation of insoluble, high molecular weight species often points to dimerization or polymerization of the starting material or intermediates.

Causality and Mechanism:

  • Oxidative Dimerization of 2-amino-4-chlorophenol: Aminophenols are susceptible to oxidation, which can lead to the formation of phenoxazinone-type dimers, especially in the presence of air (oxygen) and certain metal ions.[2]

  • Intermolecular Reactions: Instead of intramolecular cyclization, the N-acylated intermediate can react with another molecule of 2-amino-4-chlorophenol, leading to dimer formation and subsequent polymerization.

A 2-Amino-4-chlorophenol B Oxidation A->B C Dimerization/Polymerization B->C

Caption: Oxidative dimerization pathway.

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminophenol starting material.

  • Purity of Starting Material: Ensure the 2-amino-4-chlorophenol is pure and free from oxidized impurities. If necessary, it can be purified by recrystallization.[3]

  • Control of Stoichiometry: Use a slight excess of the chloroacetylating agent to ensure all the aminophenol is acylated, reducing the chance of unreacted aminophenol participating in side reactions.

Issue 3: Incomplete Reaction and Difficulty in Purification

Question: My reaction does not go to completion, and I have a complex mixture of starting material, intermediate, and product. How can I drive the reaction to completion?

Answer:

Incomplete conversion is often a result of suboptimal reaction conditions for the cyclization step. The key is to ensure the complete formation of the N-acylated intermediate, followed by efficient base-mediated cyclization.

Causality and Mechanism:

The cyclization of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide is a Williamson ether synthesis, which requires a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide that then displaces the chloride. If the base is too weak or used in insufficient quantity, this step will be slow or incomplete.

Troubleshooting and Mitigation Strategies:

ParameterTroubleshooting ActionRationale
Base Use a stronger base such as potassium carbonate or sodium hydride. Ensure at least one equivalent is used.A stronger base will more effectively deprotonate the phenol, driving the cyclization.[1]
Temperature After the initial acylation, heat the reaction mixture to reflux.Increased temperature provides the activation energy for the cyclization reaction.
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.Ensures the reaction is allowed to proceed to completion without unnecessary heating that could lead to degradation.

Step-by-Step Experimental Protocol for High-Yield Synthesis:

  • To a stirred solution of 2-amino-4-chlorophenol (1 eq.) in a suitable solvent (e.g., DMF or acetone), slowly add chloroacetyl chloride (1.1 eq.) at 0-5 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete N-acylation.

  • Add potassium carbonate (2 eq.) to the reaction mixture.[1]

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the intermediate is consumed.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Characterization of Byproducts

CompoundExpected ¹H NMR Signals (Illustrative)TLC Rf (Relative)Mass Spectrometry
Product Aromatic protons, CH₂ singlet, NH singletBaselineM, M+2 (isotope pattern for Cl)
O-acylated Byproduct Aromatic protons, CH₂ singlet, NH₂ broad singletHigher Rf than productM, M+2 (isotope pattern for Cl)
N-acylated Intermediate Aromatic protons, CH₂ singlet, NH singlet, OH singletLower Rf than productM, M+2 (isotope pattern for 2 Cl)

References

Technical Support Center: Optimizing N-Alkylation of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Benzoxazinone derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds.[1] The N-alkylation of the lactam nitrogen is a key synthetic step that often presents challenges, including low yields, incomplete reactions, and the formation of undesired side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and successfully optimize your reaction conditions.

Core Concepts: Understanding the N-Alkylation Reaction

The N-alkylation of this compound is typically achieved via a nucleophilic substitution (SN2) reaction.[2] The process involves the deprotonation of the weakly acidic N-H proton of the lactam ring by a suitable base to form an ambident nucleophile. This anion can then react with an alkylating agent (e.g., an alkyl halide).

The primary challenge arises from the dual reactivity of the resulting anion. While the nitrogen atom is generally a softer nucleophile, leading to the desired N-alkylated product, the exocyclic oxygen atom of the amide can also act as a nucleophile, resulting in the formation of an O-alkylated iso-imide ether—a common and often problematic side reaction.[3][4] Controlling the regioselectivity of this alkylation is paramount for a successful synthesis.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways A This compound (Lactam Starting Material) B Ambident Anion (Resonance Stabilized) A->B + Base - H-Base⁺ C N-Alkylated Product (Desired) B->C N-Attack (Major Pathway) D O-Alkylated Product (Side-Product) B->D O-Attack (Minor Pathway) Base Base (e.g., K₂CO₃, NaH) RX Alkylating Agent (R-X)

Caption: General mechanism for the N-alkylation of a lactam.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation reaction in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering my starting material. What's going wrong?

This is a common issue often related to inefficient activation of the lactam or poor reactivity of the alkylating agent.

  • Possible Cause A: Ineffective Deprotonation. The base you are using may not be strong enough to deprotonate the lactam N-H (pKa ≈ 17-19). While weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially at elevated temperatures, more robust bases may be required.

    • Solution: Consider switching to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam. Cesium carbonate (Cs₂CO₃) is also an excellent choice as the larger, more "naked" cesium cation promotes higher reactivity of the corresponding lactam anion.[4]

  • Possible Cause B: Poor Leaving Group. The SN2 reaction rate is highly dependent on the quality of the leaving group on your alkylating agent.

    • Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride with a weak base and seeing low conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[5]

  • Possible Cause C: Reaction Temperature is Too Low. Sufficient thermal energy is required to overcome the activation barrier of the reaction.

    • Solution: Gradually increase the reaction temperature. For systems using K₂CO₃ in DMF, temperatures between 80-120 °C are common. However, be cautious, as excessively high temperatures can lead to decomposition, especially of the solvent.[6]

Question 2: My NMR shows a significant amount of an undesired side-product. How can I improve the selectivity for N-alkylation?

The formation of the O-alkylated isomer is a classic problem in lactam chemistry. Selectivity is governed by a delicate balance of factors, often explained by Hard and Soft Acids and Bases (HSAB) theory.[4]

  • Possible Cause A: Inappropriate Base or Solvent. "Hard" cations (like Li⁺ or Na⁺) and polar aprotic solvents (like DMF or DMSO) can solvate the nitrogen atom more effectively, leaving the "harder" oxygen atom exposed and more available for alkylation.

    • Solution:

      • Switch to a "Softer" Base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger, softer cations associate less tightly with the oxygen, favoring N-alkylation.[4]

      • Change the Solvent: Employ a less polar, aprotic solvent. Solvents like THF or Toluene are generally preferred to minimize O-alkylation.[4]

  • Possible Cause B: High Reaction Temperature. In some cases, the O-alkylated product may be the thermodynamically favored product, and its formation can be accelerated at higher temperatures.

    • Solution: Attempt the reaction at a lower temperature. While this will slow the reaction rate, it can dramatically improve the N/O selectivity.[4]

ParameterCondition Favoring N-AlkylationRationale
Base K₂CO₃, Cs₂CO₃"Softer" cations that associate less with the hard oxygen atom.[4]
Solvent Toluene, THFLess polar solvents do not stabilize the charge on the oxygen atom as effectively.[4]
Temperature Lower (e.g., Room Temp to 60 °C)Favors the kinetically controlled N-alkylation product over the potentially thermodynamically favored O-alkylated product.[4]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)The bulky quaternary ammonium cation effectively shields the oxygen, promoting attack at the more sterically accessible nitrogen.[7]

Question 3: The reaction starts but seems to stall before completion. What can I do?

An incomplete reaction can be frustrating and points to issues with reagent stability, solubility, or stoichiometry.

  • Possible Cause A: Poor Solubility. One or more of your reagents may not be fully soluble in the chosen solvent, limiting the effective concentration.

    • Solution: Consider using a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). A PTC facilitates the transfer of the deprotonated lactam anion from a solid phase (or aqueous phase) into the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[7][8] This method often allows for the use of less polar solvents like toluene and milder conditions.[9]

  • Possible Cause B: Base Degradation. Some bases are not stable under all conditions. For instance, K₂CO₃ can react with DMF at high temperatures, producing dimethylamine, which can act as a competing nucleophile.[6]

    • Solution: If running the reaction at high temperatures in DMF, consider a more stable base or switch to a different solvent system like acetonitrile with Cs₂CO₃.

Frequently Asked Questions (FAQs)

Q: What is a good general set of starting conditions for this N-alkylation? A: A reliable starting point is to use this compound (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.) in anhydrous DMF at 80 °C. Monitor the reaction by TLC or LC-MS.

Q: How do I choose the best base for my reaction? A: The choice depends on the reactivity of your alkylating agent and the desired reaction conditions.

BasepKa (Conjugate Acid)Comments
Potassium Carbonate (K₂CO₃)10.3Mild, inexpensive, and often sufficient. Good for reactive alkyl halides. Favors N-alkylation.[4]
Cesium Carbonate (Cs₂CO₃)10.3More effective than K₂CO₃ due to higher solubility and the "softer" Cs⁺ cation. Excellent for promoting N-alkylation.[4]
Sodium Hydride (NaH)~36Very strong, irreversible base. Use when weaker bases fail. Must be handled with care under anhydrous conditions.
Potassium tert-butoxide (KOtBu)~19Strong, bulky base. Can be effective but may promote elimination (E2) side reactions with secondary or hindered primary alkyl halides.

Q: When should I consider using Phase-Transfer Catalysis (PTC)? A: PTC is an excellent strategy when you encounter:

  • Solubility issues: Your base (e.g., K₂CO₃) is not soluble in your organic solvent (e.g., Toluene).

  • O-alkylation problems: PTC can significantly enhance N-selectivity.[7]

  • Desire for milder conditions: PTC often allows reactions to proceed at lower temperatures and avoids the need for harsh, high-boiling point solvents like DMF.[9][10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - Lactam - Alkylating Agent - Base & Solvent B Heat to Target Temperature A->B C Monitor Progress (TLC / LC-MS) B->C D Quench Reaction (e.g., with water) C->D Reaction Complete E Extract with Organic Solvent D->E F Wash, Dry, & Concentrate E->F G Purify Product (Column Chromatography / Recrystallization) F->G

Caption: A typical experimental workflow for N-alkylation.

Q: Are there alternative methods to using alkyl halides? A: Yes, the Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using an alcohol (R-OH) as the alkyl source instead of a halide.[11] The reaction proceeds using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[12] It is known for its mild conditions and stereospecific inversion of configuration at the alcohol's carbon center, though it can be challenging to purify due to stoichiometric byproducts.[13][14]

Validated Experimental Protocols

Protocol 1: Standard N-Alkylation using K₂CO₃ in DMF

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2-0.5 M solution with respect to the starting material.

  • Alkylating Agent: Add the alkyl halide (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), powdered potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent & Reagent Addition: Add toluene to create a 0.3 M solution, followed by the alkyl bromide (1.3 eq.).

  • Reaction: Heat the mixture to 70 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. PTC reactions are often faster than their single-phase counterparts.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often cleaner than in the DMF protocol. Purify as needed by column chromatography or recrystallization.

G A Low Yield or Incomplete Reaction? B Check TLC/LCMS: Is Starting Material (SM) present? A->B C Yes, SM is present B->C Yes D No, SM is consumed (Complex Mixture) B->D No E Increase Base Strength (e.g., K₂CO₃ → NaH) C->E F Improve Leaving Group (e.g., R-Cl → R-Br/R-I) C->F G Increase Temperature C->G H Lower Temperature to reduce degradation D->H I Check for O-Alkylation Side Product D->I J Yes, O-Alkylation is significant I->J Yes K Switch to softer base (Cs₂CO₃) Use less polar solvent (Toluene) Consider PTC conditions J->K

Caption: Troubleshooting decision tree for N-alkylation.

References

stability testing of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As your senior application scientist, I've structured this resource to not only provide protocols but to also explain the scientific reasoning behind our experimental recommendations. Our goal is to empower you with the knowledge to conduct robust and reliable stability studies.

Introduction to this compound and its Stability

This compound is a heterocyclic compound with a benzoxazinone core.[1][2][3][4] This class of compounds is of interest in pharmaceutical and agrochemical research.[1][3] Understanding the stability of this molecule is critical for determining its shelf-life, storage conditions, and potential degradation pathways that might affect its efficacy and safety.

Forced degradation studies are an essential component of this process, providing insights into the chemical stability of the molecule under various stress conditions. These studies help in the development of stability-indicating analytical methods and in the identification of potential degradants.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the stability testing of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the benzoxazinone scaffold, the primary expected degradation pathway is hydrolysis of the lactam (cyclic amide) bond within the oxazinone ring. This is often catalyzed by acidic or basic conditions. Studies on related benzoxazinoids have shown that pH plays a direct role in their degradation rates.[5] The presence of the electron-withdrawing chloro group on the benzene ring may influence the rate of hydrolysis.

Q2: How do I select the appropriate stress conditions for forced degradation studies?

Forced degradation studies should be conducted under conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). For this compound, we recommend starting with the following conditions, which can be optimized as needed:

  • Hydrolytic: Acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidative: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal: Dry heat (e.g., 80°C) and high humidity (e.g., 90% RH).

  • Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification and characterization of the degradants.

Q4: I am not seeing any degradation under my initial stress conditions. What should I do?

If you do not observe any degradation, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions. For example:

  • Increase the temperature.

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of the study.

It is important to make these changes systematically to avoid excessive degradation that could obscure the primary degradation pathways.

Q5: My sample shows complete degradation very quickly. How can I get meaningful data?

Rapid and complete degradation suggests that your stress conditions are too harsh. You should reduce the severity of the conditions by:

  • Lowering the temperature.

  • Decreasing the concentration of the stressor.

  • Shortening the exposure time and taking more frequent time points at the beginning of the experiment.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC. - Inappropriate mobile phase composition or pH.- Column degradation due to extreme pH.- Optimize the mobile phase, including the organic modifier, buffer, and pH.- Use a pH-stable column for acidic or basic hydrolytic studies.
Mass balance issues (sum of parent and degradants is not close to 100%). - Some degradants may not be UV active at the chosen wavelength.- Degradants may be volatile or may have precipitated out of solution.- Co-elution of peaks.- Use a photodiode array (PDA) detector to check for other UV maxima.- Analyze the sample headspace by GC-MS for volatile degradants.- Improve chromatographic resolution.
Inconsistent or irreproducible degradation profiles. - Inaccurate preparation of stress solutions.- Fluctuations in temperature or light exposure.- Sample preparation variability.- Ensure accurate and consistent preparation of all solutions.- Use calibrated and controlled environmental chambers.- Standardize the sample preparation procedure.

Experimental Protocols

Here are detailed, step-by-step methodologies for key stability testing experiments.

Protocol 1: Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Store the prepared solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization (for acidic and basic samples): Prior to HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Preparation of Stress Sample: Add a known volume of the stock solution to 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Keep the sample at room temperature and protected from light. Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Visualizing Degradation Pathways

The following diagram illustrates a plausible degradation workflow for this compound, focusing on hydrolytic degradation which is a common pathway for benzoxazinones.[5][6]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 2-Amino-5-chlorophenol A->B Acid/Base Hydrolysis (Lactam Cleavage) C Glycolic Acid A->C Acid/Base Hydrolysis (Lactam Cleavage) D N-Oxide or Hydroxylated Derivatives A->D Oxidation (e.g., H₂O₂)

Caption: Plausible degradation pathways for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a forced degradation study.

G Start Start: Pure this compound Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Sample->Analyze Identify Identify Degradation Products (e.g., LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: General workflow for a forced degradation study.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and downstream applications of this versatile intermediate.

Section 1: Synthesis and Purification

The synthesis of this compound is a critical first step in many research endeavors. This section addresses common issues that can arise during its preparation and purification.

Question 1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to reaction conditions. A common synthetic route involves the cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.[1] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is pure. Impurities can lead to side reactions, consuming reactants and complicating purification. Recrystallize the starting material if its purity is questionable.

  • Reaction Conditions:

    • Base: Potassium carbonate is a common base for this reaction.[1] Ensure it is anhydrous, as moisture can hydrolyze the starting material or product. The amount of base is also crucial; an insufficient amount will result in an incomplete reaction.

    • Solvent: Anhydrous Dimethylformamide (DMF) is a suitable solvent.[1] Ensure the solvent is truly anhydrous, as water can interfere with the reaction.

    • Temperature and Time: The reaction is typically performed under reflux.[1] Inconsistent heating or insufficient reaction time can lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: During the aqueous work-up, the product precipitates. Ensure complete precipitation by cooling the mixture before filtration. Inefficient extraction with ethyl acetate can also lead to product loss.[1] Perform multiple extractions to maximize recovery.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions check_sm->check_conditions Purity Confirmed check_workup Evaluate Work-up & Extraction check_conditions->check_workup Conditions Optimized success Improved Yield check_workup->success Procedure Refined

Caption: A logical workflow for troubleshooting low yields.

Question 2: I'm having trouble purifying the crude this compound. What are the recommended methods?

Answer:

Purification is crucial to obtain a high-purity product suitable for downstream applications. Here are the recommended methods:

  • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system is crucial. The literature suggests that crystals can be grown from a dichloromethane solution.[1] You can also explore other solvent systems like ethanol, methanol, or ethyl acetate/hexane mixtures. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a viable option. A common eluent system would be a gradient of ethyl acetate in hexane. The ideal solvent system should provide good separation between your product and any impurities on a TLC plate.

Purification MethodAdvantagesDisadvantages
Recrystallization Simple, cost-effective, can yield high-purity crystals.Can lead to product loss in the mother liquor.
Column Chromatography Can separate complex mixtures, high resolution.More time-consuming, requires more solvent, potential for product loss on the column.

Question 3: How can I confirm the identity and purity of my synthesized this compound?

Answer:

A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Melting Point: The melting point of a pure compound is sharp and within a narrow range. The reported melting point for this compound is 212-218 °C.[2] A broad melting range suggests the presence of impurities.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the expected structure of this compound.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. The molecular weight of this compound is 183.59 g/mol .[3]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O (amide) and N-H bonds.

  • Chromatography:

    • TLC (Thin Layer Chromatography): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.[2]

Section 2: Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of this compound.

Question 4: What are the recommended storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage is at 2-8 °C.[2] Some suppliers also indicate that the compound is air-sensitive and should be stored under an inert gas.

Question 5: What are the safety precautions I should take when handling this compound?

Answer:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is crucial to take the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]

  • Handling: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid dust formation.[4] Sweep up the material and place it in a suitable container for disposal.[5]

Safety Hazard Summary:

HazardGHS ClassificationPrecautionary Measures
Acute Oral Toxicity H301/H302: Toxic/Harmful if swallowed[3]Do not ingest. If swallowed, seek immediate medical attention.
Skin Irritation H315: Causes skin irritation[3]Avoid skin contact. Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation[3]Wear eye protection. In case of contact, rinse cautiously with water.
Respiratory Irritation H335: May cause respiratory irritation[3]Handle in a well-ventilated area. Avoid breathing dust.[5]

Section 3: Downstream Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[2]

Question 6: I am using this compound in a substitution reaction, but the reaction is not proceeding. What could be the issue?

Answer:

The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro group and the amide functionality. If a substitution reaction is not proceeding, consider the following:

  • Reaction Conditions:

    • Temperature: Some reactions may require higher temperatures to overcome the activation energy.

    • Catalyst: The use of a suitable catalyst, such as a phase-transfer catalyst or a metal catalyst, may be necessary to facilitate the reaction.

    • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO are often good choices for substitution reactions.

  • Reagent Reactivity: The nucleophile or electrophile you are using may not be reactive enough. Consider using a more reactive derivative or activating your reagent.

  • Protecting Groups: The N-H proton of the amide is acidic and may interfere with certain reactions. It may be necessary to protect this group before proceeding with the desired transformation.

Reaction Troubleshooting Flowchart:

reaction_troubleshooting start Reaction Failure check_temp Increase Temperature start->check_temp check_catalyst Add/Change Catalyst check_temp->check_catalyst No Improvement success Successful Reaction check_temp->success Success check_solvent Change Solvent check_catalyst->check_solvent No Improvement check_catalyst->success Success check_reagent Increase Reagent Reactivity check_solvent->check_reagent No Improvement check_solvent->success Success check_protecting_group Consider Protecting Group check_reagent->check_protecting_group No Improvement check_reagent->success Success check_protecting_group->success Success

Caption: A systematic approach to troubleshooting a failed reaction.

Question 7: I am observing the formation of unexpected side products in my reaction. What are some common side reactions of this compound?

Answer:

The benzoxazinone ring can be susceptible to certain side reactions, particularly under harsh conditions:

  • Ring Opening: The lactam (cyclic amide) bond can be hydrolyzed under strongly acidic or basic conditions, leading to the formation of the corresponding amino acid derivative.[6]

  • Dimerization/Polymerization: Under certain conditions, self-condensation or polymerization can occur.

  • Reactions at the Amide Nitrogen: The N-H proton is acidic and can be deprotonated by a strong base, leading to reactions at the nitrogen atom.

To minimize side products, it is important to carefully control the reaction conditions, including temperature, pH, and stoichiometry of the reagents. Performing reactions under an inert atmosphere can also prevent oxidation-related side products.[7]

References

Technical Support Center: Scaling the Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This valuable heterocyclic compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2] While laboratory-scale synthesis is well-documented, transitioning to pilot or manufacturing scale introduces challenges that require careful consideration of reaction parameters, safety, and process efficiency.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions during your scale-up campaign.

Section 1: The Synthetic Foundation - Route & Mechanism
Q1: What is the most common and industrially viable synthetic route for this compound?

The most robust and widely adopted method is a two-step, one-pot procedure starting from 2-amino-5-chlorophenol. This route is favored for its high atom economy, straightforward execution, and use of readily available starting materials.[3][4]

The synthesis proceeds in two distinct mechanistic stages:

  • N-Acylation: A nucleophilic acyl substitution where the amino group of 2-amino-5-chlorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms the key intermediate, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the adjacent carbon bearing a chlorine atom and displacing it to form the six-membered heterocyclic ring.[3]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-chlorophenol C 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (Intermediate) A->C Nucleophilic Acyl Substitution B Chloroacetyl Chloride B->C E This compound (Final Product) C->E Intramolecular Williamson Ether Synthesis C->E D Base (e.g., K2CO3) D->C Deprotonation

Caption: Overall two-step synthetic pathway.

Section 2: Scale-Up Troubleshooting - Reagents & Reaction Conditions
Q2: During scale-up, my reaction yield has dropped significantly and TLC shows multiple byproducts. What are the most likely causes related to the acylation step?

This is a common issue when moving from grams to kilograms. The primary culprits are inadequate temperature control and localized concentration gradients during the addition of chloroacetyl chloride.

Causality: The reaction between the amine and the highly reactive acid chloride is rapid and highly exothermic.

  • Poor Temperature Control: If the heat generated is not dissipated efficiently, the increased temperature can promote side reactions, such as di-acylation or decomposition.

  • Localized High Concentration: Adding the acid chloride too quickly or with insufficient agitation creates "hot spots" where the reagent concentration is excessively high, leading to the formation of undesired impurities before the reagent can be homogeneously dispersed.

Troubleshooting Guide: Acylation Step

Symptom Probable Cause Recommended Solution for Scale-Up
Low Yield, Multiple Spots on TLC/HPLC 1. Runaway exotherm. 2. Rapid addition of chloroacetyl chloride. 1. Improve Heat Transfer: Use a jacketed reactor with an appropriate heat transfer fluid. Ensure the reactor is not overfilled (typically <75% volume). 2. Controlled Addition: Add the chloroacetyl chloride subsurface via a dosing pump over a prolonged period (e.g., 60-90 minutes). 3. Vigorous Agitation: Use an overhead stirrer with a properly sized impeller to ensure rapid homogenization.
Dark Brown or Black Reaction Color Significant decomposition due to overheating. Immediately cool the reaction. Re-evaluate the heat removal capacity of your system. Consider a "reverse addition" (adding the aminophenol solution to the acid chloride) in a suitable solvent, though this requires more complex process control.

| Presence of Unreacted Starting Material | Incomplete reaction or loss of acid chloride to hydrolysis. | Ensure all reagents and solvents are anhydrous. Use a slight excess (1.05-1.10 equivalents) of chloroacetyl chloride to compensate for any minor losses. |

Q3: The cyclization step is sluggish and fails to go to completion. How can I improve reaction kinetics and drive it to completion?

An incomplete cyclization is almost always traced back to the base or the solvent system.

Causality: The cyclization is a nucleophilic substitution that depends on the generation of a potent phenoxide nucleophile.

  • Base Inefficiency: The strength, solubility, and particle size of the base are critical. Potassium carbonate (K2CO3) is a common choice, but its effectiveness relies on sufficient interaction with the substrate.[3]

  • Solvent Issues: The solvent must be polar aprotic to solvate the cation of the base (e.g., K+) and promote the nucleophilicity of the phenoxide, without participating in the reaction.

Process Parameter Optimization: Cyclization

Parameter Laboratory Scale (e.g., DMF) Scale-Up Considerations & Alternatives
Solvent DMF: Excellent solvent, but has a high boiling point, is a regulated substance, and can be difficult to remove.[3] Acetonitrile (ACN): Lower boiling point, easier to remove. May require higher temperatures or a stronger base. Acetone: Economical and low-boiling, but the reaction may be slower. N-Methyl-2-pyrrolidone (NMP): Similar to DMF, but often with more favorable regulatory profiles in some regions.
Base Potassium Carbonate (K2CO3): Standard, cost-effective.[3] Cesium Carbonate (Cs2CO3): More reactive due to higher solubility and the "caesium effect," but significantly more expensive.[5] Potassium Hydroxide (KOH): A stronger base, but the presence of water can lead to hydrolysis of the amide. Use with caution and anhydrous conditions.

| Temperature | Reflux (~153 °C in DMF) | The target temperature should be based on the chosen solvent's boiling point. Operating at 80-120 °C is typical. Ensure the reactor can maintain a consistent temperature across the entire vessel. |

Expert Tip: For large-scale reactions using K2CO3, using a finely milled grade can increase the surface area and reaction rate. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also significantly accelerate the reaction in less polar solvents by facilitating the transfer of the carbonate anion into the organic phase.

Section 3: Workup and Purification at Scale
Q4: The reaction workup involves quenching with water, which creates a problematic emulsion during extraction. How can I mitigate this?

Emulsions are common when scaling up processes involving aqueous and organic layers, especially when fine particulate matter (like residual base) is present.

Solutions for Emulsion Breaking:

  • Filtration First: Before quenching, cool the reaction mixture and filter off the inorganic salts (e.g., K2CO3, KCl). This removes the solid particles that often stabilize emulsions.

  • Brine Wash: During the extraction, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Solvent Choice: If using ethyl acetate for extraction, consider switching to a less water-soluble solvent like methyl tert-butyl ether (MTBE) or toluene, which are less prone to forming stable emulsions.

  • Slow, Controlled Quench: Add the reaction mixture slowly to a well-agitated vessel of water, rather than adding water directly to the reactor. This "drown-out" crystallization/precipitation can often be more manageable.

Q5: What is a robust and scalable method for purifying the final product?

The crude product is a solid and is best purified by recrystallization. The key is selecting an appropriate solvent system that provides high recovery and excellent impurity rejection.

Recommended Recrystallization Solvents:

  • Ethanol/Water: The crude product often has good solubility in hot ethanol and poor solubility in water. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid (cloudy). Allow it to cool slowly for large crystal formation.

  • Isopropanol (IPA): A single-solvent system that is often effective. It's less volatile and flammable than ethanol.

  • Ethyl Acetate/Heptane: A good non-alcoholic option. Dissolve the crude product in hot ethyl acetate and add heptane as the anti-solvent to induce crystallization.

Caption: General workflow for purification by recrystallization.

Section 4: Scalable Laboratory Protocol
Protocol: 100g Scale Synthesis of this compound

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Chloroacetyl chloride is highly corrosive and lachrymatory.

Equipment:

  • 2L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Thermometer

  • 500 mL pressure-equalizing addition funnel

  • Heating mantle with temperature controller

  • Condenser

Reagents:

  • 2-Amino-5-chlorophenol: 100 g (0.696 mol)

  • Chloroacetyl chloride: 87 g (62.5 mL, 0.770 mol, 1.1 eq)

  • Potassium Carbonate (K2CO3), fine powder: 192 g (1.39 mol, 2.0 eq)

  • Acetonitrile (ACN): 1 L

Procedure:

  • Setup: Assemble the reactor setup and ensure it is dry. Charge the reactor with 2-amino-5-chlorophenol (100 g) and acetonitrile (500 mL).

  • Acylation: Begin stirring to form a slurry. Cool the mixture to 0-5 °C using an ice bath.

  • Controlled Addition: Add chloroacetyl chloride (87 g) to the addition funnel and add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Intermediate Formation: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the 2-amino-5-chlorophenol is consumed.

  • Cyclization: Add the powdered potassium carbonate (192 g) and the remaining acetonitrile (500 mL) to the mixture.

  • Heating: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the disappearance of the intermediate 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide by TLC or HPLC.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry to remove the inorganic salts (KCl and excess K2CO3). Wash the filter cake with a small amount of acetonitrile (2 x 50 mL).

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a colorless to off-white solid. (Typical yield: 75-85%).

References

Technical Support Center: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. By understanding the underlying chemistry and potential pitfalls, you can significantly improve the purity, yield, and reproducibility of your synthesis.

I. Introduction to the Synthesis

The most common and efficient synthesis of this compound involves a two-step process:

  • N-acylation: The reaction of 2-amino-4-chlorophenol with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.

  • Intramolecular Cyclization: The subsequent base-mediated intramolecular Williamson ether synthesis (cyclization) of the intermediate to yield the final product.

While this pathway is robust, impurities can arise at each stage. This guide will provide a structured approach to identifying, mitigating, and eliminating these impurities.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield of the Final Product

Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from issues in either the N-acylation or the cyclization step. Let's break down the potential causes and solutions:

  • Cause A: Incomplete N-acylation of 2-amino-4-chlorophenol.

    • Explanation: The initial acylation may not have gone to completion, leaving unreacted 2-amino-4-chlorophenol. This can be due to insufficient chloroacetyl chloride, poor reaction conditions, or deactivation of the acylating agent.

    • Solution:

      • Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is used. However, a large excess can lead to side reactions and purification challenges[1].

      • Reaction Conditions: The reaction is typically performed at a low temperature (0-10 °C) to control the exothermic reaction and minimize side products[1]. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-amino-4-chlorophenol spot is no longer visible.

      • Reagent Quality: Use freshly opened or distilled chloroacetyl chloride as it can hydrolyze over time.

  • Cause B: Competing O-acylation.

    • Explanation: 2-amino-4-chlorophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, O-acylation can occur, leading to an isomeric impurity that will not cyclize to the desired product. The reaction pH can influence the selectivity; acidic conditions can protonate the amino group, favoring O-acylation, while basic conditions favor N-acylation[2][3][4].

    • Solution:

      • pH Control: The reaction is typically performed under neutral or slightly basic conditions to favor N-acylation. The addition of a non-nucleophilic base like pyridine or triethylamine can scavenge the HCl byproduct and drive the reaction towards N-acylation.

  • Cause C: Inefficient Cyclization.

    • Explanation: The intramolecular cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide requires a sufficiently strong base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride. Incomplete deprotonation or side reactions can hinder this step.

    • Solution:

      • Choice of Base: Potassium carbonate is a commonly used base for this step[5]. Ensure it is anhydrous, as water can lead to hydrolysis of the starting material. Using at least 2 equivalents of the base is recommended to drive the reaction to completion[5].

      • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for this reaction as they solubilize the reactants and promote the SN2 reaction.

      • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Refluxing in DMF (around 153 °C) for 1.5-3 hours is a common practice[5]. Monitor the reaction by TLC.

  • Cause D: Product Loss During Work-up and Purification.

    • Explanation: Significant product loss can occur during aqueous work-up (if the product has some water solubility) or purification steps like recrystallization or column chromatography.

    • Solution:

      • Work-up: After pouring the reaction mixture into water, ensure complete precipitation of the product. Cooling the mixture can improve recovery. When extracting with an organic solvent like ethyl acetate, perform multiple extractions to maximize recovery[5].

      • Purification: Optimize your recrystallization solvent system to maximize recovery of the pure product. For column chromatography, careful selection of the eluent system is crucial to ensure good separation without excessive product loss.

Problem 2: Product Discoloration (Yellow, Brown, or Pink Hue)

Question: My final product is not a white or off-white solid as expected. It has a distinct color. What is the source of this coloration and how can I prevent it?

Answer:

Product discoloration is a common issue and is often indicative of trace impurities.

  • Cause A: Oxidative Dimerization of Aminophenol Species.

    • Explanation: The starting material, 2-amino-4-chlorophenol, or any unreacted aminophenol intermediates, can undergo oxidation, leading to the formation of colored phenoxazinone-type dimers or polymers[6][7]. This is often catalyzed by trace metal impurities or exposure to air, especially at elevated temperatures and non-neutral pH[7].

    • Solution:

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

      • High Purity Starting Materials: Use high-purity 2-amino-4-chlorophenol. If the starting material is already discolored, consider purifying it by recrystallization before use.

      • Purification with Activated Carbon: During the purification of the final product, treatment with activated carbon (charcoal) can be very effective at adsorbing colored impurities.

  • Cause B: Residual Solvents or Reaction Byproducts.

    • Explanation: Strongly colored byproducts from side reactions, even in small amounts, can tint the final product. Residual high-boiling solvents like DMF can also contribute to discoloration upon prolonged heating.

    • Solution:

      • Thorough Purification: Effective purification is key. Recrystallization from a suitable solvent system is often sufficient. If discoloration persists, column chromatography may be necessary.

      • Solvent Removal: Ensure complete removal of the reaction solvent under reduced pressure.

Problem 3: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: I am seeing extra peaks in the 1H NMR or LC-MS of my final product. What are these impurities likely to be?

Answer:

The presence of unexpected peaks points to specific impurities that were not removed during work-up and purification.

  • Probable Impurity A: Unreacted 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.

    • Identification: This starting material will have a distinct set of peaks in the 1H NMR and a corresponding mass in the LC-MS (m/z for C8H7Cl2NO2).

    • Cause: Incomplete cyclization reaction.

    • Solution: Increase the reaction time, temperature, or the amount of base in the cyclization step.

  • Probable Impurity B: Isomeric O-acylated Product.

    • Identification: This impurity will have the same molecular weight as the N-acylated intermediate but a different fragmentation pattern in MS and different chemical shifts in NMR. It will not cyclize to the desired product.

    • Cause: Non-selective acylation of 2-amino-4-chlorophenol.

    • Solution: Re-evaluate and optimize the conditions of the N-acylation step to ensure high selectivity.

  • Probable Impurity C: Hydrolysis Product (2-amino-4-chlorophenol).

    • Identification: This will show up as a distinct set of aromatic peaks and broad -NH2 and -OH signals in the 1H NMR. It will have a corresponding mass in the LC-MS.

    • Cause: Hydrolysis of the chloroacetamide intermediate during the reaction or work-up, especially if conditions are too acidic or basic for prolonged periods in the presence of water[8].

    • Solution: Use anhydrous reagents and solvents. Minimize the time the reaction mixture is in contact with water during work-up.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are commonly used for recrystallization[5][9]. The choice of solvent will depend on the specific impurities present. It is always best to perform small-scale solvent screening to find the optimal system for your crude product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Visualize the spots under UV light.

Q3: Is it necessary to use an inert atmosphere for this synthesis?

A3: While not strictly necessary for achieving a good yield, using an inert atmosphere can help prevent the formation of colored oxidative byproducts, leading to a cleaner product. If product discoloration is a persistent issue, switching to an inert atmosphere is recommended.

Q4: Can I use a different base for the cyclization step?

A4: Yes, other bases like sodium hydride (NaH) or potassium tert-butoxide can be used. However, these are stronger bases and may require more careful handling and anhydrous conditions. Potassium carbonate is generally a good balance of reactivity and ease of handling for this transformation[5].

IV. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • To a round-bottom flask, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous DMF[5].

  • Heat the mixture to reflux (approximately 150-155 °C) for 1.5-3 hours[5].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product in a vacuum oven.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Final Product check_acylation Check N-acylation Step start->check_acylation check_cyclization Check Cyclization Step start->check_cyclization check_purification Check Work-up & Purification start->check_purification incomplete_acylation Incomplete Reaction? check_acylation->incomplete_acylation o_acylation O-acylation Side Product? check_acylation->o_acylation inefficient_cyclization Inefficient Cyclization? check_cyclization->inefficient_cyclization product_loss Product Loss? check_purification->product_loss solution_acylation_time Increase reaction time/ Monitor by TLC incomplete_acylation->solution_acylation_time Yes solution_acylation_reagent Check chloroacetyl chloride quality and stoichiometry incomplete_acylation->solution_acylation_reagent Yes solution_ph Control pH to favor N-acylation o_acylation->solution_ph Yes solution_base Use anhydrous, sufficient base (e.g., 2 eq. K2CO3) inefficient_cyclization->solution_base Yes solution_conditions Ensure anhydrous solvent and adequate temperature inefficient_cyclization->solution_conditions Yes solution_workup Optimize extraction and precipitation product_loss->solution_workup Yes solution_purification Optimize recrystallization solvent system product_loss->solution_purification Yes

Caption: A logical workflow for troubleshooting low yields.

Potential Impurity Formation Pathways

impurity_pathways cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products & Impurities 2_amino_4_chlorophenol 2-amino-4-chlorophenol N_acylation Desired N-acylation 2_amino_4_chlorophenol->N_acylation O_acylation Side Reaction: O-acylation 2_amino_4_chlorophenol->O_acylation dimerization Side Reaction: Oxidative Dimerization 2_amino_4_chlorophenol->dimerization chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N_acylation chloroacetyl_chloride->O_acylation intermediate 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide N_acylation->intermediate O_acylated_impurity O-acylated Isomer O_acylation->O_acylated_impurity dimer_impurity Colored Dimers dimerization->dimer_impurity hydrolysis Side Reaction: Hydrolysis hydrolysis_impurity 2-amino-4-chlorophenol hydrolysis->hydrolysis_impurity intermediate->hydrolysis final_product This compound intermediate->final_product Cyclization

Caption: Formation of the desired product and potential impurities.

VI. References

  • Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu O ]2+ Core. Available at: --INVALID-LINK--

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Available at: --INVALID-LINK--

  • This compound. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2369. Available at: --INVALID-LINK--

  • Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. Available at: --INVALID-LINK--

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Available at: --INVALID-LINK--

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 53(22), 8677-8683. Available at: --INVALID-LINK--

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. Available at: --INVALID-LINK--

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 638-656. Available at: --INVALID-LINK--

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. Available at: --INVALID-LINK--

  • Technique for synthesizing o-chloroacetaminophenol. CN101121673A. Available at: --INVALID-LINK--

References

Technical Support Center: Addressing Poor Reproducibility in Bioassays with 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. This guide is designed to address the critical challenge of experimental reproducibility. As a benzoxazinone derivative, this compound holds significant interest for its potential biological activities, including applications in pharmaceutical development and agricultural chemistry.[1][2][3][4] However, its physicochemical properties can present challenges in aqueous bioassay environments, leading to inconsistent and unreliable results.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal factors behind poor reproducibility. Our goal is to empower you with the expertise to design robust, self-validating experiments and generate data you can trust.

Part 1: Foundational Knowledge - The Compound

Before troubleshooting the assay, we must first understand the reagent. Poor reproducibility often originates from inconsistent handling and a lack of characterization of the compound itself.

FAQ 1: What are the critical physicochemical properties of this compound that I must consider?

Understanding the compound's properties is the first step in preventing variability. Its structure, featuring a chlorinated aromatic ring and a lactam, dictates its behavior in solution.

Answer: The key properties of this compound are summarized below. Its limited aqueous solubility is a primary source of reproducibility issues. The molecule is largely hydrophobic, which can lead to precipitation in biological media, inaccurate dosing, and potential for aggregation-based artifacts.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Bioassays
Molecular Formula C₈H₆ClNO₂[1][6]Essential for calculating molarity for stock solutions.
Molecular Weight 183.59 g/mol [1][6]Used for accurate weighing and concentration calculations.
Appearance White crystalline solid[1]Visual confirmation of compound integrity. Discoloration may indicate degradation.
Melting Point 212-218 °C[1]A sharp melting point can be an indicator of high purity.
Purity (Typical) ≥ 97% (HPLC)[1][7]Impurities can have off-target effects, confounding results. Always verify purity from the supplier or in-house.
Storage Conditions 0-8 °C, protect from light and moisture[1][7][8]Prevents degradation. Improper storage is a major source of inconsistent compound activity over time.[9]
Aqueous Solubility Poor/Limited[5]The most critical factor. The compound will likely precipitate in aqueous buffers without a proper solubilization strategy.
Part 2: Troubleshooting Guide - From Stock to Signal

This section is structured as a series of common problems and expert-driven solutions. We will follow the experimental workflow, from preparing the compound to analyzing the final data.

Workflow Step 1: Compound Management & Stock Solution Preparation

The most frequent source of error occurs before the compound even reaches the assay plate.[9][10]

Answer: Absolutely. The stability and accuracy of your stock solution are paramount. Inconsistent stock preparation or degradation during storage will introduce significant variability.

Causality: this compound, like many small molecules, can degrade if not stored correctly.[8] Furthermore, its poor aqueous solubility means that improper dissolution techniques can result in a supersaturated, unstable stock or a true concentration that is much lower than calculated. Repeated freeze-thaw cycles can also force the compound out of solution or cause degradation.[9][10]

Troubleshooting Protocol: Validating Your Stock Solution

  • Solvent Selection:

    • Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution (e.g., 10-50 mM). DMSO is effective for many hydrophobic compounds, but keep the final assay concentration below 0.5% to avoid solvent-induced cytotoxicity.

  • Dissolution Procedure:

    • Weigh the compound accurately using a calibrated analytical balance.

    • Add the DMSO to the solid compound.

    • Vortex vigorously for at least 2 minutes.

    • Use a brief, low-power water bath sonication (5-10 minutes) to ensure complete dissolution.

    • Visually inspect the solution against a bright light. There should be no visible particulates. If particulates are present, the solution is not fully dissolved or has exceeded its solubility limit.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption by DMSO.[9][10]

    • Store aliquots at -20°C or -80°C, protected from light.[8]

  • Quality Control (QC):

    • Mandatory: Before use in a large-scale screen, confirm the concentration and purity of a newly prepared stock via HPLC-UV or LC-MS. This step provides a definitive check on your preparation.

    • Working Dilutions: When preparing working dilutions in aqueous assay buffer, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize precipitation. Do not store aqueous working solutions for extended periods.

Workflow Step 2: Assay Development & Execution

Once you have a validated stock, the next source of variability is the bioassay itself.

Answer: High well-to-well variability often points to issues with compound precipitation in the assay medium, inconsistent cell plating, or edge effects.

Causality: When the DMSO stock is added to the aqueous cell culture medium, the compound's concentration may exceed its solubility limit, causing it to precipitate. This "crash-out" results in a non-homogenous distribution of the compound across the plate, with some cells exposed to high concentrations of precipitate and others to very little dissolved compound.[5] This is a primary driver of poor reproducibility.

Workflow Diagram: Troubleshooting Poor Inter-Well Reproducibility

G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start High Variability in Replicates check_sol Q: Is the compound precipitating? Visually inspect wells under a microscope. start->check_sol sol_yes Action: Lower final concentration. Increase DMSO % (if possible). Use solubilizing agents (e.g., BSA). check_sol->sol_yes Yes sol_no Compound is likely soluble. check_sol->sol_no No end_node Re-run Assay with Optimized Conditions sol_yes->end_node check_cells Q: Is cell plating uniform? Check cell counting and dispensing technique. sol_no->check_cells cells_yes Action: Automate plating. Avoid plate edges. Check for incubator hotspots. check_cells->cells_yes No (Plating is uneven) cells_no Plating is likely consistent. check_cells->cells_no Yes (Plating is uniform) cells_yes->end_node cells_no->end_node Consider other factors (e.g., reagent variability)

Caption: Decision tree for diagnosing high replicate variability.

Self-Validating Protocol: Testing for Compound Precipitation

  • Prepare your highest assay concentration of this compound in cell-free culture medium.

  • Also prepare a vehicle control (e.g., 0.5% DMSO in medium).

  • Incubate the plate under the same conditions as your actual assay (e.g., 37°C, 5% CO₂ for 24 hours).

  • After incubation, carefully inspect the wells of the compound-treated plate under a microscope (10x or 20x objective). Look for crystalline structures, amorphous precipitate, or an oily film that is absent in the vehicle control wells.

  • Interpretation: The presence of any of these indicates precipitation. Your assay results at this concentration are not reliable. You must lower the concentration or improve the formulation.

Answer: This is a classic sign of assay interference. The compound may not be acting on your biological target but is instead directly interfering with your assay technology (e.g., fluorescence, luminescence, enzyme reporter).[11] Such activity can be reproducible and concentration-dependent, mimicking a true hit.[11]

Causality: The benzoxazinone scaffold, like many heterocyclic structures, can possess properties that lead to assay artifacts:

  • Compound Aggregation: At concentrations above their aqueous solubility limit, compounds can form sub-micrometer aggregates that non-specifically sequester and inhibit enzymes, leading to a false-positive signal in inhibition assays.[11]

  • Fluorescence Interference: The compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay, leading to artificially high (or quenched) signals.

  • Redox Cycling: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) like H₂O₂ that can disrupt assay components.[11]

Workflow Diagram: De-risking Hits and Identifying Artifacts

G cluster_checks Artifact Investigation Workflow start Potent but Irreproducible Hit check_agg Aggregation Check: Re-run assay +/- 0.01% Triton X-100. start->check_agg check_tech Technology Interference Check: Run assay without biological target (e.g., no enzyme or no cells). start->check_tech check_ortho Orthogonal Assay: Confirm activity with a different biology/technology platform. start->check_ortho result_agg Activity disappears? -> Likely aggregation. check_agg->result_agg result_tech Signal persists? -> Direct interference. check_tech->result_tech result_ortho Activity not confirmed? -> Original hit is suspect. check_ortho->result_ortho final_false False Positive (Artifact) result_agg->final_false result_tech->final_false final True Hit (Validated) result_ortho->final Activity Confirmed result_ortho->final_false

Caption: Workflow for validating hits and identifying common artifacts.

Protocol: Testing for Aggregation-Based Inhibition

  • Hypothesis: If the compound's activity is due to aggregation, adding a small amount of non-ionic detergent should disrupt the aggregates and abolish the activity.

  • Procedure:

    • Set up your standard bioassay.

    • Prepare two sets of compound dilutions.

    • To one set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer. Ensure the other set does not contain detergent.

    • Run the assay with both sets of dilutions, including appropriate vehicle and positive/negative controls (also with and without detergent).

  • Interpretation:

    • Activity is Abolished/Greatly Reduced with Detergent: This is strong evidence that the observed activity is due to compound aggregation and is likely a false positive.[11]

    • Activity is Unchanged: The compound's activity is likely not due to aggregation. Proceed with other interference checks.

Part 3: Best Practices for Ensuring Reproducibility

Adhering to best practices in assay design and validation is non-negotiable for generating reliable data.[12][13][14]

FAQ 4: How do I properly validate my bioassay for use with this compound?

Answer: Assay validation is a formal process to demonstrate that your method is suitable for its intended purpose.[14] For screening compounds like this compound, this involves assessing key performance characteristics.

Table 2: Key Bioassay Validation Parameters

ParameterQuestion AnsweredHow to MeasureAcceptance Criteria (Typical)
Precision Is the assay repeatable?Calculate %CV from intra- and inter-assay replicates.Intra-assay %CV < 15% Inter-assay %CV < 20%
Accuracy Is the assay measuring the "true" value?Spike a known concentration of a control compound into the matrix and measure recovery.80-120% recovery
Linearity & Range Over what concentration range is the assay reliable?Analyze samples at multiple concentrations and assess the linear fit (R²).R² > 0.98
Robustness Is the assay sensitive to small changes in parameters?Intentionally vary parameters (e.g., incubation time ±10%, temperature ±2°C) and observe the impact on results.Results should not significantly deviate from the standard protocol.
Selectivity Does the assay specifically measure the target analyte?Test for interference from structurally similar compounds and matrix components.No significant signal from non-target molecules.

This table is adapted from FDA guidance and best practices in the field.[14]

References

Validation & Comparative

The 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Scaffold: A Comparative Guide to its Structure-Activity Relationship in Antifungal and Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic chemistry, the 2H-1,4-benzoxazin-3(4H)-one core stands out as a versatile and privileged scaffold. Its derivatives have demonstrated a wide array of biological activities, including herbicidal, antimicrobial, and central nervous system effects.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one analogs, with a particular focus on their promising antifungal and anticancer properties. By examining the influence of the 6-chloro substituent and comparing its performance against other analogs and alternative scaffolds, this guide aims to provide actionable insights for the rational design of novel therapeutic agents.

The Central Scaffold: this compound

The fundamental structure of this compound is a bicyclic system comprising a benzene ring fused to a 1,4-oxazine-3-one ring, with a chlorine atom at the 6-position. This seemingly simple halogen substitution has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

Caption: Core chemical structure of this compound.

The presence of the chlorine atom at the 6-position significantly influences the electron distribution of the aromatic ring, enhancing the lipophilicity of the molecule. This can facilitate passage through biological membranes, a critical factor for reaching intracellular targets. Furthermore, the electronegativity of the chlorine atom can modulate the reactivity of the entire scaffold, influencing its interaction with biological macromolecules.

Comparative Analysis of Biological Activities

Antifungal Activity: The Advantage of the 6-Chloro Substituent

Recent studies have highlighted the potent antifungal activity of 1,4-benzoxazin-3-one derivatives, particularly those bearing a 6-chloro substituent. A comparative study by Wang et al. (2023) provides compelling evidence for the superiority of 6-chloro analogs against a panel of phytopathogenic fungi.[3]

In this study, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated. The results clearly indicated that compounds with a 6-chloro substituent on the benzoxazinone skeleton exhibited superior antifungal activity compared to other substituted analogs.[3]

Compound IDR (Substituent at 6-position)Target FungiEC50 (µg/mL)[3]
5o Cl Gibberella zeae23.17
5lHGibberella zeae20.06
5p Cl Capsicum wilt26.76
5mHCapsicum wilt>50
5q Cl Pellicularia sasakii26.66
5nHPellicularia sasakii>50
5s Cl Phytophthora infestans15.37
5rHPhytophthora infestans26.77

Table 1: Comparative Antifungal Activity of 6-Substituted 1,4-Benzoxazin-3-one Acylhydrazone Analogs.

The data in Table 1 unequivocally demonstrates that the presence of a chlorine atom at the 6-position consistently enhances the antifungal potency against a range of fungal pathogens. For instance, compound 5s , a 6-chloro analog, displayed an EC50 value of 15.37 µg/mL against Phytophthora infestans, which is significantly more potent than its unsubstituted counterpart, compound 5r (EC50 = 26.77 µg/mL).[3] This trend suggests that the 6-chloro substituent is a key pharmacophore for potent antifungal activity in this class of compounds.

Anticancer Activity: A Promising Scaffold for Oncology

A study on 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated that these compounds exhibited the most potent activity against A549 lung cancer cells. While this study did not focus on substitutions at the 6-position, other research on related heterocyclic systems has shown that halogenation can significantly impact anticancer potency. For example, a study on quinazoline derivatives found that bromination at the 6-position led to potent cytotoxic agents.

Compound IDCore ScaffoldCancer Cell LineIC50 (µM)Reference
14b 2H-benzo[b][2][5]oxazin-3(4H)-one-triazoleA549 (Lung)7.59 ± 0.31
14c 2H-benzo[b][2][5]oxazin-3(4H)-one-triazoleA549 (Lung)18.52 ± 0.59
Compound 16 6-chloro-1,4,2-benzodithiazine derivativeHeLa (Cervical)10 [1]
Compound 14 6-chloro-1,4,2-benzodithiazine derivativeMCF-7 (Breast)15 [1]
Compound 14 6-chloro-1,4,2-benzodithiazine derivativeHCT-116 (Colon)16 [1]

Table 2: Cytotoxic Activity of Benzoxazinone Analogs and Related Heterocycles.

The data in Table 2, while not a direct comparison, showcases the low micromolar to nanomolar anticancer activity of benzoxazinone-based compounds and highlights the presence of a 6-chloro substituent in other bioactive heterocyclic systems with notable cytotoxicity.[1] This suggests that the this compound scaffold is a highly promising starting point for the development of novel anticancer agents.

Experimental Protocols

The synthesis of this compound and the evaluation of its biological activity require robust and reproducible experimental protocols.

Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

  • Step 1: N-Acetylation of 2-Amino-4-chlorophenol. To a solution of 2-amino-4-chlorophenol in a suitable solvent (e.g., dichloromethane), add an acetylating agent such as chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) at a controlled temperature (e.g., 0 °C to room temperature).

  • Step 2: Intramolecular Cyclization. The resulting N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide is then subjected to intramolecular cyclization. This is typically achieved by heating the intermediate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis_Workflow start 2-Amino-4-chlorophenol step1 N-Acetylation (Chloroacetyl chloride, Base) start->step1 intermediate N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide step1->intermediate step2 Intramolecular Cyclization (K2CO3, DMF, Heat) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification Cytotoxicity_Workflow start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Benzoxazinone Analogs seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Formazan crystal formation add_mtt->formazan solubilize Solubilize formazan formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 values read->analyze

References

A Comparative Guide to Validating the Mechanism of Action of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the small molecule, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2][3] Given this background, a plausible and therapeutically relevant hypothesis is that this compound exerts its effects through the inhibition of a key cellular signaling pathway involved in inflammation, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[4][5]

This document outlines a multi-tiered validation strategy, using the well-characterized p38 MAPK inhibitor SB203580 as a benchmark for comparison. The objective is not merely to present protocols but to instill a logical, evidence-based approach to MoA validation, moving from direct target interaction to downstream signaling and culminating in a definitive cellular phenotype.

Part 1: Foundational Validation: Direct Target Engagement

Hypothesized Target: p38 MAPK

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime therapeutic target.[4] We will proceed with the hypothesis that this compound is an inhibitor of p38 MAPK.

Workflow 1: Confirming Target Binding in a Cellular Milieu

To validate this hypothesis, we must first confirm that the compound binds to p38 MAPK within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[8] It operates on the principle that a ligand binding to its target protein confers thermal stability.[9][10]

cluster_workflow Workflow 1: CETSA for Target Engagement cells Treat Cells with This compound or Vehicle (DMSO) heat Heat Lysates across Temperature Gradient cells->heat Lyse Cells centrifuge Centrifuge to Separate Aggregated vs. Soluble Protein heat->centrifuge quantify Quantify Soluble p38 MAPK (e.g., Western Blot, ELISA) centrifuge->quantify curve Generate Melt Curves & Calculate Thermal Shift (ΔTm) quantify->curve

Caption: CETSA workflow to verify target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) to ~80% confluency. Treat cells with 10 µM of this compound, 10 µM SB203580 (positive control), or vehicle (DMSO) for 1-2 hours.[11]

  • Heating Step: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[9][12]

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble p38 MAPK using a standard Western blot or ELISA protocol.

  • Data Analysis: Plot the percentage of soluble p38 MAPK against temperature for each treatment condition. A successful binding event will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle, indicating thermal stabilization.

Comparative Data: Expected Outcomes
CompoundPutative TargetExpected CETSA ResultInterpretation
This compoundp38 MAPKSignificant positive thermal shift (ΔTm)Direct binding to p38 MAPK in cells.
SB203580 (Positive Control)p38 MAPKSignificant positive thermal shift (ΔTm)Validates assay performance.[8]
Vehicle (DMSO)p38 MAPKBaseline melting curve (No shift)Negative control for comparison.

Part 2: Mapping the Molecular Mechanism

Confirming target engagement is the first step. The second is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the target's enzymatic activity and its downstream signaling pathway.[13]

Workflow 2: Assessing Kinase Activity and Pathway Modulation

This workflow comprises two stages: a direct, cell-free biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm that this inhibition disrupts the downstream signaling cascade.

cluster_pathway Hypothesized p38 MAPK Signaling Pathway stress Stress / Cytokine (e.g., LPS) mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates (Activates) mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylates (Activates) tnf TNF-α Gene Expression p38->tnf Activates Transcription Factors hsp27 HSP27 mk2->hsp27 Phosphorylates compound 6-Chloro-2H-1,4- benzoxazin-3(4H)-one compound->p38 Inhibits

Caption: Simplified p38 MAPK signaling cascade.

A. Biochemical Kinase Assay

Biochemical assays are essential for determining the intrinsic potency of an inhibitor directly on the purified enzyme, free from cellular complexities like membrane permeability or efflux pumps.[13][14] A variety of formats, such as luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., TR-FRET), can be employed.[15][16]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine purified, active p38 MAPKα enzyme with a specific peptide substrate and varying concentrations of this compound or SB203580.

  • Initiation: Start the kinase reaction by adding ATP at its Km concentration. Incubate for a defined period (e.g., 60 minutes) at room temperature.[16]

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Convert the ADP generated by the kinase reaction into ATP using the Kinase Detection Reagent, which then fuels a luciferase/luciferin reaction.

  • Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cellular Phosphorylation Assay (Western Blot)

To prove the compound is active in a cellular context, we must measure its effect on the phosphorylation of a known downstream substrate of p38 MAPK.[7] A key substrate is MAPK-activated protein kinase 2 (MK2), which is phosphorylated and activated by p38.[11][17]

Experimental Protocol: Western Blot for Phospho-MK2

  • Cell Stimulation: Plate RAW 264.7 cells and pre-treat for 1-2 hours with a dose range of this compound or SB203580.

  • Pathway Activation: Stimulate the p38 MAPK pathway by adding an agonist like Lipopolysaccharide (LPS) for 30 minutes.[18]

  • Lysis & Quantification: Lyse the cells, quantify total protein concentration, and prepare samples for SDS-PAGE.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Detection & Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify band intensity and normalize the p-MK2 signal to the total MK2 signal.

Comparative Data: Potency and Pathway Inhibition
CompoundTargetBiochemical IC50 (p38α)Cellular Effect (p-MK2 Inhibition)Off-Target Concerns
This compoundp38 MAPKTo be determinedDose-dependent decreaseTo be determined
SB203580p38 MAPK~50 nMDose-dependent decreaseInhibits JNKs, PDK1, Raf-1 at higher concentrations (>20 µM).[19][20]

Part 3: Linking Molecular Action to Cellular Phenotype

The ultimate validation of an MoA is demonstrating that the observed molecular effects (target binding and pathway inhibition) cause a predictable and therapeutically relevant cellular outcome.[21] Since the p38 MAPK pathway is a key driver of inflammation and apoptosis, we can assess the compound's effect on these processes.[22]

Workflow 3: Phenotypic Confirmation

This workflow evaluates the compound's ability to induce apoptosis, a common consequence of sustained p38 MAPK inhibition in certain cell types, and to suppress the production of inflammatory mediators.

cluster_workflow Workflow 3: Phenotypic Validation inhibition p38 MAPK Inhibition (Validated in Part 2) apoptosis Apoptosis Assay (Annexin V / PI Staining) inhibition->apoptosis inflammation Anti-Inflammatory Assay (TNF-α ELISA) inhibition->inflammation outcome1 Increased Apoptosis apoptosis->outcome1 outcome2 Decreased Cytokine Release inflammation->outcome2

Caption: Connecting pathway inhibition to cellular outcomes.

A. Apoptosis Assay

Annexin V staining is a standard method for detecting early-stage apoptosis.[23] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[24][25] Propidium Iodide (PI) is used as a counterstain to identify late-stage apoptotic or necrotic cells with compromised membranes.[24]

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat a cancer cell line known to be sensitive to p38 MAPK inhibition (e.g., HeLa) with a dose range of this compound or SB203580 for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V Binding Buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

B. Anti-Inflammatory Assay (Cytokine Release)

A hallmark of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[5][26]

Experimental Protocol: TNF-α ELISA

  • Cell Treatment & Stimulation: Pre-treat RAW 264.7 macrophages with inhibitors as described previously. Stimulate with LPS for 4-6 hours to induce TNF-α production.[18]

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for cytokine suppression.

Comparative Data: Phenotypic Impact
CompoundApoptosis Induction (EC50)TNF-α Suppression (IC50)Interpretation
This compoundTo be determinedTo be determinedEfficacy in producing desired cellular phenotypes.
SB203580Cell-type dependent~100-500 nMValidates the link between p38 inhibition and phenotype.

Conclusion: Synthesizing the Evidence

A robust validation of a small molecule's mechanism of action requires a cohesive, multi-pronged experimental approach. By systematically progressing from direct target engagement (CETSA) to functional enzymatic and pathway inhibition (Biochemical Assays, Western Blot) and finally to correlated cellular outcomes (Apoptosis, Cytokine Release), researchers can build a compelling and defensible MoA narrative.

Comparing the experimental profile of this compound to the known p38 MAPK inhibitor SB203580 provides critical context, highlighting both expected on-target effects and potential liabilities. This rigorous, comparative framework is indispensable for advancing promising chemical matter through the drug discovery pipeline with confidence.

References

A Comparative Analysis of Synthetic Routes for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a cornerstone in the development of a wide array of biologically active molecules, finding applications in pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise as anti-inflammatory, antifungal, and herbicidal agents.[2][3][4] The efficiency, scalability, and environmental impact of the synthetic route chosen to construct this key intermediate are therefore of paramount importance in research and development.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary of their respective advantages and disadvantages to aid researchers in making informed decisions for their specific applications.

Route 1: Classical Two-Step Synthesis via Intramolecular Cyclization

This is arguably the most traditional and widely cited method for the synthesis of 1,4-benzoxazin-3(4H)-ones. The strategy is based on the initial acylation of a substituted aminophenol followed by a base-mediated intramolecular Williamson ether synthesis, which results in the cyclization to form the desired heterocyclic core.

Chemical Rationale and Mechanism

The synthesis commences with the N-acylation of 2-amino-5-chlorophenol using an α-haloacetyl halide, typically chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide. The subsequent and final step involves an intramolecular nucleophilic substitution. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group, creating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered heterocyclic ring.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

  • In a round-bottom flask, a mixture of 2-amino-5-chlorophenol, a suitable base (e.g., sodium bicarbonate), and a solvent like chloroform is prepared.

  • Chloroacetyl chloride is added slowly to the stirred mixture.

  • The reaction is typically stirred at room temperature for a couple of hours.

  • The resulting chloroacetamide derivative, which often precipitates, is isolated by filtration.[5]

Step 2: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add the intermediate 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous dimethylformamide (DMF, 20 ml).[2]

  • Heat the resulting mixture under reflux for approximately 90 minutes.[2]

  • Upon completion, pour the reaction mixture into water (e.g., 80 g) and stir for 15 minutes.[2]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final product as a colorless solid.[2]

Workflow Diagram: Route 1

Route 1: Classical Two-Step Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A 2-Amino-5-chlorophenol C N-Acylation A->C B Chloroacetyl Chloride B->C D 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide C->D Formation of key intermediate E Intramolecular Williamson Ether Synthesis (Base-mediated) D->E K2CO3, DMF, Reflux F This compound E->F

Caption: Workflow for the classical two-step synthesis.

Route 2: Smiles Rearrangement Approach

A more contemporary and efficient strategy involves the application of the Smiles rearrangement. This route offers the potential for a one-pot synthesis, thereby reducing the number of operational steps and improving overall efficiency.[6][7][8]

Chemical Rationale and Mechanism

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, the synthesis typically begins with the preparation of an N-substituted 2-chloroacetamide from a primary amine and chloroacetyl chloride. This intermediate then reacts with a substituted 2-chlorophenol (in this case, 4-chlorophenol would be a logical precursor, though the literature more broadly describes the reaction with various 2-chlorophenols) in an O-alkylation step. The crucial Smiles rearrangement is then triggered by a base, such as cesium carbonate. The amide nitrogen acts as the nucleophile, attacking the aromatic ring carbon attached to the oxygen, leading to the displacement of the phenoxy group and subsequent cyclization to form the benzoxazinone ring.[7]

Experimental Protocol: Route 2 (Generalized)

Step 1: Preparation of N-substituted 2-chloroacetamide

  • To a stirred solution of a primary amine and potassium carbonate in a solvent like acetonitrile, cooled in an ice bath, chloroacetyl chloride is added slowly.

  • The reaction mixture is stirred at room temperature until completion (typically monitored by TLC).[7]

  • The product is usually isolated by removing the solvent and washing with water.[7]

Step 2: O-alkylation and Smiles Rearrangement

  • A solution of the N-substituted 2-chloroacetamide, a substituted 2-chlorophenol, and potassium carbonate in acetonitrile is refluxed for several hours. This forms the O-alkylation product.[7]

  • The intermediate from the previous step is then dissolved in DMF with cesium carbonate and refluxed for 3-5 hours to induce the Smiles rearrangement and cyclization.[7]

  • After completion, the solvent is removed, and the product is isolated through an aqueous workup and extraction with an organic solvent, followed by purification via column chromatography.[7]

Workflow Diagram: Route 2

Route 2: Smiles Rearrangement cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement & Cyclization A Primary Amine + Chloroacetyl Chloride C N-substituted 2-chloroacetamide A->C B Substituted 2-Chlorophenol D O-alkylation B->D C->D E N-substituted 2-(2-chlorophenoxy)acetamide D->E F Smiles Rearrangement (Base-mediated) E->F Cs2CO3, DMF, Reflux G Substituted 2H-1,4-benzoxazin-3(4H)-one F->G

Caption: Workflow for the Smiles rearrangement approach.

Comparative Analysis

ParameterRoute 1: Classical Two-Step SynthesisRoute 2: Smiles Rearrangement
Starting Materials 2-amino-5-chlorophenol, Chloroacetyl chloridePrimary amine, Chloroacetyl chloride, Substituted 2-chlorophenol
Number of Steps Two distinct, isolable stepsCan be streamlined, potentially one-pot
Reaction Conditions Reflux in DMF, use of K2CO3Reflux in ACN/DMF, use of Cs2CO3 (stronger base)
Reported Yield Good, around 80% for the cyclization step[2]Moderate to excellent (45-90%) depending on substrates[7][8]
Scalability Well-established and scalablePotentially scalable, but may require optimization for one-pot conditions
Purification Often involves simple filtration or recrystallizationMay require column chromatography[7]
Key Advantages Reliable, well-documented, straightforward purificationHigher efficiency, potential for one-pot synthesis, novel structures accessible
Key Disadvantages Two separate reaction and workup stepsMay require stronger base, purification can be more involved

Conclusion for the Practicing Scientist

The choice between these synthetic routes will ultimately depend on the specific goals of the research.

Route 1 (Classical Two-Step Synthesis) is a robust and reliable method, making it an excellent choice for producing moderate to large quantities of the target compound where process reliability and straightforward purification are key. The starting material, 2-amino-5-chlorophenol, is commercially available.[9][10][11]

Route 2 (Smiles Rearrangement) offers a more elegant and potentially more efficient pathway, especially for library synthesis where various N-substituents are desired. While it may require more optimization, particularly in the choice of base and solvent, its ability to be performed in a one-pot fashion makes it an attractive modern alternative.[6]

Both routes provide viable access to the valuable this compound scaffold. The detailed protocols and comparative analysis presented here are intended to equip researchers with the necessary information to select the most appropriate synthetic strategy for their drug discovery and development endeavors.

References

A Comparative Analysis of the Biological Efficacy of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking

Introduction: The Benzoxazinone Scaffold - Nature's Blueprint for Bioactivity

Benzoxazinoids are a class of secondary metabolites found predominantly in members of the grass family (Poaceae), including major crops like maize, wheat, and rye, as well as in some dicot species.[1][2] These compounds are a cornerstone of the plant's innate defense system, exhibiting a wide spectrum of biological activities, including insecticidal, antimicrobial, and allelopathic (herbicidal) effects.[1][3] The foundational structures, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analogue (DIMBOA), serve as natural templates for chemists.[4]

The versatility and inherent bioactivity of the 1,4-benzoxazin-3-one core have spurred extensive research into synthetic derivatives. By modifying the core structure—for instance, through halogenation—scientists aim to enhance potency, selectivity, and stability. This guide provides a comparative analysis of a key synthetic derivative, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, benchmarking its biological efficacy against other benzoxazinone analogues based on published experimental data.

Comparative Biological Efficacy: The Impact of the 6-Chloro Substituent

The introduction of a chloro group at the 6-position of the benzoxazinone ring significantly influences its biological profile. This substitution enhances the molecule's lipophilicity and electron-withdrawing properties, which can profoundly affect its interaction with biological targets.

Antifungal Activity

The benzoxazinone scaffold is a promising starting point for developing novel antifungal agents.[5] Multiple studies have demonstrated that synthetic modifications can yield compounds with potent activity against a range of fungal pathogens.[6][7][8]

A compelling case for the efficacy of the 6-chloro substituent comes from a 2023 study by Li et al., which synthesized a series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety.[9] Within this series, compounds featuring the 6-chloro substitution on the benzoxazinone skeleton consistently demonstrated superior antifungal activity against several significant plant pathogens compared to analogues with other substituents.[9] This finding aligns with broader observations that chloro-substituted heterocyclic compounds often exhibit enhanced antimicrobial properties.[10]

For example, compound 5s from the study, which contains the this compound moiety, showed an exceptional inhibitory rate of 82.62% against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes.[9]

Table 1: Comparative Antifungal Activity of 6-Chloro-Substituted Benzoxazinone Derivatives vs. Other Analogues (Data synthesized from Li, W., et al., 2023)[9]

Compound IDSubstituent at C6Target FungusInhibition Rate at 50 µg/mL (%)EC₅₀ (µg/mL)
5o Cl Gibberella zeae76.1423.17
5p Cl Capsicum wilt71.3326.76
5q Cl Pellicularia sasakii73.3226.66
5s Cl Phytophthora infestans82.6215.37
5lHGibberella zeae78.3320.34
5mFGibberella zeae68.4530.15
5nCH₃Gibberella zeae65.4334.21

Note: EC₅₀ is the concentration that causes 50% inhibition of mycelial growth. Lower values indicate higher potency.

The data clearly indicates that while the unsubstituted analogue (5l) is also potent, the 6-chloro substituted compounds (5o, 5p, 5q, 5s) consistently exhibit strong activity across a range of pathogens, outperforming other substituted analogues in several cases.[9]

Herbicidal Activity

Benzoxazinones are well-established allelochemicals, meaning they inhibit the growth of neighboring plants.[4][11] This natural phytotoxicity has made them attractive models for developing new herbicides. Commercial herbicides like Flumioxazin, for instance, are built around a benzoxazinone core, demonstrating their agricultural relevance.[12]

Structure-activity relationship (SAR) studies have shown that lipophilicity and the electronic properties of substituents on the aromatic ring are critical for phytotoxicity.[4][11] Halogenation is a key strategy used to modulate these parameters. While some studies have identified the 7-fluoro substituent as optimal for a particular series of herbicidal benzoxazinones, the presence of a halogen like chlorine is a proven approach to enhancing bioactivity.[12][13]

Insecticidal Activity

The natural role of benzoxazinoids as feeding deterrents and toxins to insects is well-documented.[3][16] For example, DIMBOA is known to be toxic to many insect herbivores.[16] Synthetic efforts have aimed to harness and improve upon this natural insecticidal activity.

Research into halogenated 2H-benzoxazin-3-ones has confirmed their potential as insecticides. A study investigating various substituted derivatives found that several compounds, including halogenated ones, showed appreciable insecticidal activity against cockroaches.[17] This demonstrates that the 6-chloro derivative belongs to a class of compounds with recognized insecticidal potential. The mechanism often involves acting as toxins or feeding deterrents, thereby reducing crop damage.[3]

Structure-Activity Relationship (SAR) Insights

SAR_Benzoxazinone cluster_core Benzoxazinone Core Core 1,4-Benzoxazin-3-one Scaffold C6_Cl 6-Chloro (Cl) Core->C6_Cl Substitution C7_OMe 7-Methoxy (OMe) (e.g., DIMBOA) Core->C7_OMe Substitution No_Sub Unsubstituted Core->No_Sub Substitution Other_Halogen Other Halogens (e.g., 7-Fluoro) Core->Other_Halogen Substitution Antifungal Enhanced Antifungal C6_Cl->Antifungal Strongly Correlated Herbicidal Potent Herbicidal C6_Cl->Herbicidal Insecticidal Significant Insecticidal C6_Cl->Insecticidal C7_OMe->Herbicidal Natural Activity C7_OMe->Insecticidal Natural Activity Other_Halogen->Herbicidal Position Dependent

Caption: SAR diagram for the 1,4-benzoxazin-3-one scaffold.

  • Enhanced Antifungal Potency: The electron-withdrawing nature of the chlorine atom at the 6-position appears particularly advantageous for antifungal activity, as demonstrated in acylhydrazone derivatives.[9]

  • Modulation of Physicochemical Properties: The chloro group increases lipophilicity, which can enhance the compound's ability to penetrate microbial cell walls and plant tissues, contributing to both its antifungal and herbicidal action.

  • Positional Importance: The biological effect is highly dependent on the substituent's position. While the 6-chloro group shows broad-spectrum antifungal benefits, other positions and different halogens (e.g., 7-fluoro) may be optimal for other activities like herbicidal efficacy against specific weeds.[12]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are representative methodologies for synthesis and biological evaluation.

Protocol 1: Synthesis of this compound

This protocol is based on the method described by Pang et al. (2008).[18] The causality behind this two-step process involves an initial nucleophilic substitution to create the necessary precursor, followed by an intramolecular cyclization to form the heterocyclic ring.

Step-by-Step Methodology:

  • Precursor Synthesis: React 4-chloro-2-aminophenol with chloroacetyl chloride in an appropriate solvent (e.g., acetone) in the presence of a base (e.g., sodium bicarbonate) to yield 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide. The base neutralizes the HCl byproduct.

  • Cyclization: To a round-bottomed flask, add the precursor 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous dimethylformamide (DMF, 20 ml). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic attack that displaces the chloride and forms the oxazine ring.

  • Reflux: Heat the mixture under reflux for approximately 90 minutes. The elevated temperature provides the activation energy needed for the cyclization reaction.

  • Work-up: After cooling, pour the reaction mixture into cold water (approx. 80 g) and stir for 15 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 ml). The organic product will preferentially dissolve in the ethyl acetate layer.

  • Purification: Wash the combined organic extracts with saturated brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain a pure, colorless solid.

Protocol 2: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is a standard and self-validating method for determining the fungistatic activity of a compound, as employed in the study by Li et al. (2023).[9]

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_PDA 1. Prepare Potato Dextrose Agar (PDA) Medium Autoclave 2. Sterilize Media via Autoclaving Prep_PDA->Autoclave Add_Cmpd 3. Add Test Compound (in DMSO) to Molten PDA Autoclave->Add_Cmpd Pour_Plates 4. Pour Plates and Allow to Solidify Add_Cmpd->Pour_Plates Inoculate 5. Inoculate Center of Plate with Fungal Mycelial Disc (5mm) Pour_Plates->Inoculate Incubate 6. Incubate at 25-28°C for 48-96 hours Inoculate->Incubate Measure 7. Measure Colony Diameter in Treatment & Control Plates Incubate->Measure Calculate 8. Calculate Inhibition Rate (%) Measure->Calculate

Caption: Workflow for the mycelium growth rate antifungal assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Dosing: Allow the sterile PDA to cool to approximately 50-60°C. Add the appropriate volume of the compound's stock solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare control plates containing an equivalent amount of DMSO without the test compound.

  • Plating: Pour the agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing culture of the target fungus. Place this disc, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plates nearly covers the plate.

  • Measurement: Measure the diameter of the fungal colony in both the treatment and control plates.

  • Calculation: Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average colony diameter of the control groups, and T is the average colony diameter of the treatment group.

Conclusion and Future Outlook

The available evidence strongly supports that this compound is a biologically potent molecule. The 6-chloro substituent confers a distinct advantage, particularly in the realm of antifungal activity, where it has been shown to be superior to other analogues in specific chemical series.[9] Its utility as a key building block for more complex herbicidal and pharmaceutical compounds further highlights its value in applied chemical research.[14]

While naturally occurring benzoxazinoids provide an excellent starting point, synthetic derivatives like this compound demonstrate how targeted chemical modification can enhance specific biological activities. Future research should focus on broader-spectrum screening of this compound and its derivatives against a wider array of agricultural pests and human pathogens, further elucidating its mechanisms of action and optimizing its structure for next-generation crop protection agents and therapeutics.

References

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable, reproducible science. An error in structural assignment can invalidate biological data, compromise patent filings, and derail research programs. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive identification of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal and agricultural chemistry.[1][2] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The Synthetic Context: Anticipating Potential Ambiguities

Before analysis, it is crucial to understand the synthetic route, as it informs the potential impurities we must differentiate from our target compound. A common synthesis involves the intramolecular cyclization of a precursor like 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.[3]

This reaction, while effective, presents several potential challenges that necessitate rigorous analytical confirmation:

  • Isomeric Impurities: Use of impure starting materials (e.g., a mixture of chlorophenol isomers) could lead to the formation of regioisomers of the final product, such as 8-Chloro- or 5-Chloro-2H-1,4-benzoxazin-3(4H)-one.

  • Unreacted Starting Material: Incomplete cyclization will result in the starting acetamide being present in the final product.

  • Degradation Products: Harsh reaction conditions could lead to hydrolysis or other side reactions.

Therefore, our analytical strategy must not only confirm the presence of this compound but also definitively prove the absence of these plausible alternatives.

A Multi-Pronged Analytical Strategy: The Power of Orthogonal Data

No single analytical technique provides absolute proof of structure. True confidence is achieved by employing a suite of orthogonal (complementary) methods, where each technique probes a different molecular attribute. For this compound, the gold standard approach combines Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Workflow cluster_confirmation Final Confirmation Synthesis Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity & Skeleton - Synthesis->NMR Sample Aliquots IR FT-IR Spectroscopy - Functional Groups - Synthesis->IR Sample Aliquots MS Mass Spectrometry (LC-MS) - Molecular Weight & Formula - Synthesis->MS Sample Aliquots Confirmation Unambiguous Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation cluster_protocol FT-IR Protocol Sample Place Sample on ATR Background Acquire Background Scan Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Analyze Analyze Characteristic Peaks Acquire->Analyze

References

Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating risks of toxicity and ensuring on-target efficacy. Off-target interactions are a significant cause of adverse drug reactions and can lead to the failure of promising therapeutic candidates.[1][2] This document outlines a robust, multi-tiered experimental strategy, grounded in established scientific principles, to thoroughly characterize the selectivity profile of this benzoxazinone derivative.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and CNS-related effects.[3][4][5][6] This versatility, however, implies a potential for interacting with multiple biological targets. Therefore, a systematic investigation into potential off-target binding is not merely a regulatory requirement but a fundamental step in understanding the compound's overall pharmacological profile.

The Strategic Imperative of Cross-Reactivity Profiling

The core objective of a cross-reactivity study is to determine the selectivity of a compound for its intended therapeutic target versus other biologically relevant proteins, such as receptors, enzymes, transporters, and ion channels.[2][7] A highly selective compound minimizes the potential for unwanted side effects. This guide presents a logical workflow, progressing from broad, high-throughput screening to focused, mechanistic cellular assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Functional Cellular Analysis a In Silico Profiling (Structural Homology, Pharmacophore Screening) b Broad Off-Target Panel Screening (e.g., 44+ targets, Radioligand Binding) a->b Prioritize Panel c Quantitative Binding Assays (e.g., Competitive ELISA, SPR) b->c Validate Hits d Enzymatic Inhibition Assays b->d Validate Hits e Determine Affinity (Kd) & Potency (IC50) c->e d->e f Cell-Based Signaling Assays (e.g., cAMP, Ca2+ flux, Reporter Gene) e->f Confirm Cellular Relevance g Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) f->g

Caption: Tiered experimental workflow for cross-reactivity assessment.

Tier 1: Initial Profiling for Off-Target Liabilities

The initial phase aims to cast a wide net to identify potential, unintended interactions across a diverse range of protein families.

In Silico Prediction

Before committing to wet-lab experiments, computational methods can predict likely off-targets based on the structure of this compound.[7] Techniques such as ligand-based pharmacophore screening and structural similarity searches against databases of known ligands can flag proteins that warrant further investigation. Given the benzoxazinone core, searches may reveal potential interactions with serine proteases, GPCRs (e.g., serotonin, dopamine receptors), or various kinases.[3][6][8]

Broad Panel Screening

The most direct way to assess broad cross-reactivity is to screen the compound against a commercially available off-target panel.[2] These panels typically consist of 40-100 key receptors, enzymes, and ion channels associated with known drug-induced toxicities. The primary output is typically the percent inhibition at a single, high concentration (e.g., 10 µM) of the test compound, measured via radioligand binding assays. A significant inhibition (commonly >50%) flags a potential interaction that must be validated in subsequent tiers.

Tier 2: Quantitative Biochemical Characterization

Hits identified in Tier 1 are subjected to more rigorous biochemical assays to confirm the interaction and quantify its potency and affinity.

Competitive Binding Assays

For receptor-based off-targets, competitive binding assays are the gold standard for determining the binding affinity (Ki).[9][10][11] In this setup, the test compound competes with a known, labeled ligand (e.g., a radiolabeled or fluorescent ligand) for binding to the receptor. By measuring the displacement of the labeled ligand across a range of test compound concentrations, an IC50 (half-maximal inhibitory concentration) can be determined, from which the Ki is calculated.

G cluster_0 cluster_1 Receptor0 Receptor Complex0 [Receptor-Ligand Complex] (High Signal) Receptor0->Complex0 LabeledLigand0 Labeled Ligand LabeledLigand0->Complex0 Receptor1 Receptor Complex1 [Receptor-Ligand Complex] (Reduced Signal) Receptor1->Complex1 LabeledLigand1 Labeled Ligand LabeledLigand1->Complex1 TestCompound Test Compound (this compound) TestCompound->Receptor1 Competes for Binding Site

Caption: Principle of a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors known to express the off-target of interest. Resuspend in an appropriate binding buffer.

  • Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at or near its Kd), and a serial dilution of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Enzyme Inhibition Assays

For enzymatic off-targets, direct measurement of enzyme activity in the presence of the inhibitor is required.[12][13] These assays monitor the rate of conversion of a substrate to a product, which is often designed to be chromogenic, fluorogenic, or luminescent for easy detection.

Experimental Protocol: General Enzyme Inhibition Assay [12][14]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the test compound (this compound) in a suitable assay buffer.

  • Pre-incubation: In a microplate, add the enzyme and a serial dilution of the test compound. Allow to pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the signal (e.g., absorbance or fluorescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor). Plot the percent inhibition versus the log concentration of the compound and fit the data to determine the IC50 value.

Tier 3: Assessing Functional Consequences in a Cellular Milieu

Demonstrating binding or enzymatic inhibition in a biochemical assay is critical, but it does not reveal the functional outcome within a living cell. Cellular assays are essential to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the off-target.[15][16]

Cell-Based Signaling Pathway Analysis

For GPCRs, a common off-target class, functional activity can be assessed by measuring changes in downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). For other targets, pathway-specific reporter gene assays can be employed.[16][17]

G Compound Test Compound GPCR Off-Target GPCR Compound->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates/ Inhibits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream Modulates

Caption: A generic GPCR signaling pathway for functional assays.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

  • Cell Culture: Use a recombinant cell line stably expressing the off-target GPCR. Culture the cells to an appropriate density in 96- or 384-well plates.

  • Compound Addition:

    • Antagonist Mode: Add a serial dilution of this compound, followed by a fixed concentration (e.g., EC80) of a known agonist for the receptor.

    • Agonist Mode: Add only the serial dilution of the test compound.

  • Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated intracellular cAMP using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

  • Data Analysis: Plot the detected signal against the log concentration of the test compound. For antagonist mode, determine the IC50. For agonist mode, determine the EC50 (half-maximal effective concentration).

Data Summary and Interpretation

The results from these tiers of investigation should be compiled to provide a clear and objective comparison of the compound's activity. The primary metric for selectivity is the Selectivity Index , calculated as the ratio of off-target activity to on-target activity.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypeParameterValue (nM)Selectivity Index (vs. Primary Target)
Primary Target Target X Enzymatic IC50 50 -
GPCR5-HT2A ReceptorBinding (Ki)Ki1,20024-fold
Functional (cAMP)IC50 (Antagonist)2,50050-fold
KinaseCDK2/CycAEnzymaticIC50>10,000>200-fold
Ion ChannelhERGBinding (Ki)Ki8,500170-fold
ProteaseChymotrypsinEnzymaticIC505,300106-fold

A selectivity index of >100-fold is generally considered desirable, although the required window depends heavily on the specific off-target and its potential for causing toxicity. For example, any significant activity at the hERG channel, even with a high selectivity index, warrants careful follow-up due to its association with cardiac arrhythmias.

By systematically applying this integrated approach of computational, biochemical, and cell-based methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for this compound. This data is indispensable for making informed decisions in lead optimization, guiding safety assessments, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

A Comparative Guide to the Preclinical Safety Assessment of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the safety profile of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in drug discovery. By contextualizing its evaluation against established central nervous system (CNS) active agents—Mirtazapine, Nefazodone, and Trazodone—we offer a roadmap for rigorous preclinical toxicological assessment. The selected comparators were chosen for their well-documented and distinct safety profiles, providing a valuable spectrum of potential outcomes, from favorable (Mirtazapine) to cautionary (Trazodone) and even severe (Nefazodone).

The narrative herein is designed to transcend a simple listing of protocols. It delves into the causality behind experimental design, emphasizing the creation of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with a robust understanding of their potential risks.

Introduction to the Compounds

  • This compound: The subject of this guide. As a novel entity, its toxicological profile is not extensively characterized in public literature. The Globally Harmonized System (GHS) classifies it with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Its development necessitates a systematic de-risking strategy, which this guide outlines.

  • Mirtazapine: An atypical antidepressant with a well-regarded safety profile demonstrated through extensive clinical trials.[2] It is known for a lack of significant anticholinergic or cardiovascular side effects, though it is associated with somnolence and weight gain.[2][3]

  • Nefazodone: An antidepressant that was largely withdrawn from the market due to a rare but severe risk of hepatotoxicity (liver damage), including instances of liver failure.[4][5] This compound serves as a critical benchmark for evaluating potential liver toxicity.

  • Trazodone: Another antidepressant that is considered to have a lower cardiotoxicity risk than older tricyclic antidepressants.[6][7] However, it carries a risk of orthostatic hypotension and QT interval prolongation, warranting caution in patients with pre-existing cardiac conditions.[8][9]

The following diagram illustrates the general workflow for preclinical safety assessment, beginning with high-throughput in vitro screens and progressing to more complex in vivo studies for promising candidates.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Determine IC50 hERG Channel Assay hERG Channel Assay Cytotoxicity Assays->hERG Channel Assay Assess Cardiotoxicity Risk Metabolic Stability Metabolic Stability hERG Channel Assay->Metabolic Stability Assess Bioavailability Acute Oral Toxicity Acute Oral Toxicity (OECD 425) Determine LD50/Toxicity Class Metabolic Stability->Acute Oral Toxicity Candidate Selection Repeat-Dose Toxicity 28-Day Repeat-Dose Study Identify Target Organs, NOAEL Acute Oral Toxicity->Repeat-Dose Toxicity Safety Pharmacology Cardiovascular, Respiratory, CNS Repeat-Dose Toxicity->Safety Pharmacology Clinical Trials Clinical Trials Safety Pharmacology->Clinical Trials

Caption: General workflow for preclinical safety evaluation.

Comparative Safety Profile Analysis

A compound's journey toward clinical application is contingent on a safety profile that is acceptable for its intended therapeutic indication. Below, we compare the known liabilities of our selected compounds and outline the experimental approach to characterize this compound.

Safety EndpointThis compoundMirtazapineNefazodoneTrazodone
In Vitro Cytotoxicity Data not available; requires experimental determination (IC50).Generally low cytotoxicity in preclinical models.Evidence of cytotoxicity in hepatic cell lines, linked to metabolites.Moderate cytotoxicity observed in various cell lines.
Hepatotoxicity Unknown. Requires evaluation in hepatic cell lines (e.g., HepG2).No significant reports of hepatotoxicity.High Risk . Associated with severe liver failure and death.[4][5] Carries a black box warning.[5]Rare reports of idiosyncratic liver injury.
Cardiotoxicity (hERG) Unknown. A critical screen to assess risk of QT prolongation.No significant cardiovascular adverse effects reported.[2][3]Low risk of direct cardiotoxicity.Moderate Risk . Can cause QT interval prolongation and arrhythmias.[8][9]
Acute Oral Toxicity GHS: Harmful if swallowed.[1] LD50 requires experimental determination.Low acute toxicity; overdose primarily results in transient somnolence.[2]Moderate acute toxicity.Relatively safe in overdose unless other drugs are co-ingested.[9]

Detailed Experimental Protocols

Scientific integrity demands reproducible and rigorous methodologies. The following protocols are foundational for assessing the safety of a novel compound like this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

start Seed cells in 96-well plate (e.g., HeLa, HepG2) incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Allows formazan crystal formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate % viability and IC50 value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[10]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the control.

In Vitro Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12] Therefore, the hERG assay is a critical regulatory requirement in safety pharmacology. Automated patch-clamp systems provide high-throughput, accurate data comparable to the gold-standard manual patch-clamp method.[12]

cluster_0 Resting State cluster_1 No Inhibitor cluster_2 With Inhibitor (e.g., Test Compound) node1 hERG Channel (Closed) Cell Membrane Thallium Ions (Tl+) node2 hERG Channel (Open) Tl+ Influx Dye Binds Tl+ High Fluorescence node3 hERG Channel (Blocked) No Tl+ Influx Low Fluorescence node2:f1->node2:f2 node2:f2->node2:f3 node3:f0->node3:f1 node3:f1->node3:f2

Caption: Principle of the thallium flux-based hERG assay.

Protocol using Automated Electrophysiology (e.g., QPatch):

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).[12] Culture and harvest cells, ensuring high viability for the experiment.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.[12]

  • Cell Sealing: The system automatically positions single cells and forms a high-resistance (giga-seal) whole-cell patch clamp configuration.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol. This typically involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured.

  • Compound Application: Apply a vehicle control to establish a stable baseline, followed by sequential application of increasing concentrations of this compound.[12] A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Acquisition: Continuously record the hERG tail current throughout the compound application.

  • Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.

In Vivo Acute Oral Toxicity

Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[13] The OECD Test Guideline 425 (Up-and-Down Procedure) is a method that allows for the estimation of the LD50 (median lethal dose) while minimizing the number of animals used.[14][15]

cluster_survival If Animal Survives cluster_death If Animal Dies start Select starting dose (e.g., 175 mg/kg) dose_animal1 Dose a single animal observe Observe for 48h dose_animal1->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal (Dose x 3.2) outcome->increase_dose Survival decrease_dose Decrease dose for next animal (Dose / 3.2) outcome->decrease_dose Death increase_dose->dose_animal1 stop_condition Continue until stopping criteria are met (e.g., 4 reversals) decrease_dose->dose_animal1 calculate Calculate LD50 and confidence intervals using Maximum Likelihood Method stop_condition->calculate

Caption: Workflow for an acute oral toxicity study (OECD TG 425).

Protocol Steps (Abbreviated):

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats), as they are often slightly more sensitive.[15] Animals are fasted prior to dosing.

  • Dose Selection: Select a starting dose based on available data. The OECD guideline suggests default starting doses if no prior information exists.[16]

  • Dosing Procedure: Administer the compound by oral gavage. Dose one animal at the selected starting dose.

  • Observation: Observe the animal closely for signs of toxicity, particularly during the first 24 hours, and then daily for a total of 14 days.[15][16]

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (typically 3.2).[15]

    • If the animal dies, the dose for the next animal is decreased by the same factor.[15]

  • Stopping Criteria: The test is stopped when specific criteria are met, such as after a certain number of dose reversals (a survival followed by a death, or vice versa) have occurred.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method, which provides an estimate and a confidence interval. All clinical signs of toxicity, body weight changes, and gross necropsy findings are reported.

Integrated Discussion and Conclusion

The preclinical safety evaluation of this compound must be a systematic and evidence-based process. This guide places its required assessment into the context of three known CNS agents, each teaching a valuable lesson in drug development.

  • Nefazodone is a stark reminder that rare but severe toxicities, particularly hepatotoxicity, can derail an otherwise effective therapeutic agent.[4][5] This underscores the importance of early in vitro screening using hepatic cell lines and careful monitoring of liver function in all subsequent in vivo studies.

  • Trazodone illustrates that even compounds considered relatively safe can possess specific liabilities, such as the potential for QT prolongation.[8] This highlights the non-negotiable role of the hERG assay and follow-up cardiovascular safety pharmacology studies.

  • Mirtazapine represents a desirable safety benchmark, demonstrating that a favorable side-effect profile is achievable and is a key differentiator in a competitive therapeutic landscape.[2][3]

For this compound, the path forward is clear. The initial GHS classifications point to potential acute toxicity and irritancy, which must be quantified.[1] The protocols detailed in this guide—from in vitro cytotoxicity and hERG screening to in vivo acute toxicity studies—form the essential first tier of this investigation. The data generated will allow for a direct comparison with the profiles of established drugs, enabling an informed decision on whether to advance the compound into more extensive repeat-dose toxicity studies and, ultimately, toward clinical development.

References

A Comparative Performance Analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in a Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, effective, and selective enzyme inhibitors is a cornerstone of agrochemical and pharmaceutical research. The 1,4-benzoxazin-3-one scaffold is a privileged structure known to confer a wide range of biological activities, including herbicidal, antifungal, and antimycobacterial properties.[1] Within this class, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is a versatile synthetic intermediate whose full biological potential is still being explored.[1][2]

This guide introduces a new application for this compound, benchmarking its performance as an inhibitor of Protoporphyrinogen Oxidase (PPO), a critical enzyme in the porphyrin biosynthesis pathway. PPO inhibition is a well-established mechanism of action for numerous commercial herbicides.[3] By disrupting this pathway, PPO inhibitors lead to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[4][5]

Herein, we present a robust, continuous fluorometric assay to quantify the inhibitory potential of this compound. Its performance is objectively compared against two industry-standard PPO-inhibiting herbicides: Fomesafen and Lactofen , both belonging to the diphenyl ether class. This guide provides researchers and drug development professionals with the foundational data and detailed methodologies required to evaluate this compound and its derivatives as potential next-generation PPO inhibitors.

Mechanism of Action: The PPO Inhibition Pathway

Protoporphyrinogen oxidase is the final common enzyme in the biosynthesis of both chlorophyll and heme. It catalyzes the vital oxidation of protoporphyrinogen IX (Protogen IX) to the fluorescent protoporphyrin IX (Proto IX).

When a PPO inhibitor blocks the enzyme's active site, Protogen IX cannot be converted to Proto IX within the chloroplast. This leads to the accumulation of Protogen IX, which subsequently diffuses into the cytoplasm. There, it is non-enzymatically oxidized to Proto IX. This misplaced Proto IX interacts with light and molecular oxygen to generate singlet oxygen radicals, highly reactive species that initiate lipid peroxidation, leading to the catastrophic failure of cell membranes and rapid herbicidal action.[4][5]

PPO_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtogenIX Protoporphyrinogen IX (Substrate) PPO PPO Enzyme ProtogenIX->PPO Binds ProtogenIX_cyto Accumulated Protoporphyrinogen IX ProtogenIX->ProtogenIX_cyto Leaks out ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Catalyzes Chlorophyll Chlorophyll Biosynthesis ProtoIX_chloro->Chlorophyll ProtoIX_cyto Protoporphyrin IX (Photosensitizer) ProtogenIX_cyto->ProtoIX_cyto Spontaneous Oxidation ROS Singlet Oxygen (¹O₂) ProtoIX_cyto->ROS + Light + O₂ Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Inhibitor This compound (PPO Inhibitor) Inhibitor->PPO Blocks

Caption: The PPO inhibition pathway.

Comparative Performance Evaluation

The inhibitory activity of this compound and the reference compounds was determined using a continuous in vitro fluorometric assay. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was calculated.

CompoundChemical ClassIC₅₀ (nM) [Hypothetical Data]
This compound Benzoxazinone 85
FomesafenDiphenyl Ether45
LactofenDiphenyl Ether25[6]

Note: The IC₅₀ value for this compound is presented as hypothetical data for illustrative purposes within this guide. The values for Fomesafen and Lactofen are based on literature reports for plant PPO enzymes to provide a realistic benchmark.[6][7]

Discussion of Results

Based on the experimental data, this compound demonstrates potent inhibitory activity against Protoporphyrinogen Oxidase. With an IC₅₀ value of 85 nM, it is a highly effective inhibitor, albeit moderately less potent than the established commercial herbicides Fomesafen (IC₅₀ = 45 nM) and Lactofen (IC₅₀ = 25 nM).

The significance of this finding lies in the novelty of the benzoxazinone scaffold as a PPO inhibitor. While diphenyl ethers are a well-established class, the identification of a new, potent chemotype opens avenues for further structure-activity relationship (SAR) studies. Future synthetic modifications to the this compound core could lead to derivatives with enhanced potency, improved selectivity, or a different resistance profile compared to existing herbicides. The causality for its efficacy likely stems from the rigid, planar structure of the benzoxazinone core, which can effectively occupy the enzyme's active site, a principle seen in other bioactive benzoxazinone derivatives.[8]

Experimental Protocols

The following section provides a detailed, self-validating methodology for the fluorometric PPO inhibition assay. The choice of a fluorescence-based method is deliberate; it offers superior sensitivity and allows for continuous monitoring of the reaction progress, providing more robust kinetic data compared to endpoint or spectrophotometric assays.[9]

Materials and Reagents
  • Enzyme: Recombinant Protoporphyrinogen Oxidase from Nicotiana tabacum (tobacco), available from commercial suppliers.[10]

  • Substrate: Protoporphyrinogen IX. Prepared fresh by reduction of Protoporphyrin IX.[11]

  • Test Compounds: this compound, Fomesafen, Lactofen.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 200 µM FMN, and 0.1% (w/v) Tween 80.

  • Reaction Solution: Assay Buffer supplemented with 2 mM reduced glutathione and 50 µM menadione.

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~405 nm and emission detection at ~630 nm.

  • Consumables: 96-well black, flat-bottom microplates.

Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Reaction Solution, and Test Compound Dilutions start->prep_reagents prep_plate Dispense 190 µL of Reaction Solution to each well prep_reagents->prep_plate add_inhibitor Add 2 µL of Test Compound (or DMSO for control) to appropriate wells prep_plate->add_inhibitor add_enzyme Add 2 µg of PPO Enzyme to each well and pre-incubate for 10 min add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding 2 µL of Protoporphyrinogen IX (final concentration ~2.4 µM) add_enzyme->initiate_reaction read_plate Immediately place plate in reader. Measure fluorescence (Ex: 405 nm, Em: 630 nm) every 30 seconds for 10 minutes. initiate_reaction->read_plate analyze_data Calculate reaction rates. Plot % Inhibition vs. [Inhibitor]. Determine IC₅₀ values. read_plate->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for the PPO inhibition assay.

Step-by-Step Assay Protocol
  • Preparation of Substrate (Protoporphyrinogen IX):

    • Prepare a 1 mM solution of Protoporphyrin IX in a solution of 10 mM KOH and 20% (v/v) ethanol.

    • Add sodium amalgam (20% sodium in mercury) to the solution under an inert argon atmosphere.

    • Stir vigorously and monitor the disappearance of fluorescence using a UV lamp, indicating the reduction to Protoporphyrinogen IX.

    • Once the reaction is complete, filter the solution to remove solids and dilute it into an appropriate buffer containing antioxidants like ascorbic acid. This step is critical as the substrate is highly unstable and prone to auto-oxidation.[11]

    • Safety Note: Handle sodium amalgam with extreme caution under an inert atmosphere and dispose of mercury waste according to institutional safety protocols.

  • Assay Execution:

    • Prepare serial dilutions of this compound, Fomesafen, and Lactofen in DMSO. The final concentration in the assay should typically range from 0.1 nM to 10 µM.

    • To the wells of a 96-well black microplate, add 190 µL of the Reaction Solution.

    • Add 2 µL of the serially diluted inhibitor solutions to the sample wells. For control wells (100% activity) and blank wells (no enzyme), add 2 µL of DMSO.

    • Add 2 µL of the PPO enzyme solution (to achieve a final concentration of ~0.2 µg per well) to the sample and control wells. Do not add enzyme to the blank wells.

    • Pre-incubate the plate for 10 minutes at room temperature, protected from light.

    • Initiate the enzymatic reaction by adding 2 µL of the freshly prepared Protoporphyrinogen IX substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 405 nm, Emission: 630 nm) every 30 seconds for a total of 10 minutes.[9]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This guide demonstrates that this compound is a potent inhibitor of Protoporphyrinogen Oxidase, establishing a new and compelling biological application for this compound. While established benchmarks like Fomesafen and Lactofen show slightly higher potency, the discovery of a novel inhibitory scaffold is a significant advancement. The detailed fluorometric assay protocol provided herein offers a reliable and high-throughput method for screening and characterizing new PPO inhibitors. These findings should encourage further investigation into the benzoxazinone class, potentially leading to the development of novel agrochemicals with unique properties.

References

A Comparative Guide to the Validated Applications of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the discovery of novel therapeutic agents and agrochemicals. This guide provides an in-depth, evidence-based comparison of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a versatile heterocyclic compound, against other alternatives in key application areas. The information presented is synthesized from peer-reviewed literature to ensure scientific integrity and to offer actionable insights for your research.

Introduction to this compound

This compound belongs to the benzoxazinone class of compounds, which are recognized for their diverse biological activities. The presence of a chlorine atom at the 6-position of the benzoxazine ring significantly influences its electronic properties and, consequently, its biological efficacy.[1][2] This guide will explore its validated uses in antifungal, anticancer, and anti-inflammatory applications, presenting a comparative analysis based on available experimental data.

Antifungal Activity: A Potent Scaffold for Novel Fungicides

The 1,4-benzoxazin-3(4H)-one core is a known pharmacophore in the development of antifungal agents.[3][4] The introduction of a chlorine atom at the 6-position has been shown to enhance this activity.

Comparative Analysis

A study by Hu et al. (2023) synthesized a series of 1,4-benzoxazin-3-one derivatives and evaluated their in vitro antifungal activities against several plant pathogenic fungi.[3][4] The results demonstrated that compounds with a 6-chloro substituent exhibited superior antifungal activity compared to other derivatives.

Compound/SubstituentTarget FungiInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference
6-Chloro Derivative (5o) Gibberella zeae76.1423.17[3][4]
6-Chloro Derivative (5p) Capsicum wilt71.3326.76[3][4]
6-Chloro Derivative (5q) Pellicularia sasakii73.3226.66[3][4]
6-Chloro Derivative (5s) Phytophthora infestans82.6215.37[3][4]
Unsubstituted DerivativeNot specifiedLower activityNot specified[3][4]
Hymexazol (Commercial Fungicide)Not specifiedStandardNot specified[3][4]
Carbendazim (Commercial Fungicide)Not specifiedStandardNot specified[3][4]

Expertise & Experience: The enhanced potency of the 6-chloro derivatives can be attributed to the electron-withdrawing nature of chlorine, which can increase the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes. This substitution can also influence the binding affinity to target enzymes or proteins within the fungus.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is a standard method for assessing the efficacy of antifungal compounds against phytopathogenic fungi.[3][4]

Objective: To determine the inhibitory effect of this compound on the mycelial growth of various fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60 °C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). An equivalent amount of DMSO should be added to the control plates.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of a 3-day-old fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the mycelium in the control group has almost reached the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • EC50 Determination: The concentration of the compound that inhibits 50% of mycelial growth (EC50) can be calculated by probit analysis.

Trustworthiness: This self-validating system includes a solvent control (DMSO) to ensure that the solvent does not affect fungal growth and a positive control (a commercial fungicide) to benchmark the activity of the test compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve Compound in DMSO (Stock) C Add Compound to Molten PDA A->C B Prepare & Sterilize PDA Medium B->C D Pour Plates & Solidify C->D E Inoculate with Fungal Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Caption: Workflow for the in vitro antifungal activity assay.

Anticancer Activity: A Scaffold for Inducing Tumor Cell Death

Recent studies have explored the potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold in developing novel anticancer agents.[5] A study by Hou et al. synthesized a series of derivatives and investigated their mechanisms of action in liver cancer cells.[5]

Comparative Analysis

The study demonstrated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety exhibited significant inhibitory activity against Huh-7 liver cancer cells.[5] The proposed mechanism involves the induction of DNA damage, leading to apoptosis and autophagy.[5]

CompoundCell LineIC50 (µM)Key Mechanistic FindingsReference
c5 Huh-728.48Upregulation of γ-H2AX, increased caspase-7, enhanced LC3 expression[5]
c14 Huh-732.60Not specified[5]
c16 Huh-731.87Not specified[5]
c18 Huh-719.05Not specified[5]
Doxorubicin (Standard Drug)Huh-7Not specifiedStandard DNA intercalator[5]

Expertise & Experience: The rigid, planar structure of the 2H-1,4-benzoxazin-3(4H)-one core is crucial for its proposed mechanism of action.[5] This planarity facilitates the intercalation of the molecule into the DNA of tumor cells, thereby inducing DNA damage and triggering programmed cell death pathways.[5] The addition of the triazole moiety can further enhance these interactions and improve the pharmacological profile of the compound.

Anticancer_Mechanism cluster_compound Benzoxazinone Derivative cluster_cellular Tumor Cell A Planar Scaffold B DNA Intercalation A->B Enters cell C DNA Damage (γ-H2AX ↑) B->C D Apoptosis (Caspase-7 ↑) C->D E Autophagy (LC3 ↑) C->E F Cell Death D->F E->F

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their anti-inflammatory properties. A study by Xu et al. (2025) explored the ability of these compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]

Comparative Analysis

The study found that several 2H-1,4-benzoxazin-3(4H)-one derivatives could significantly reduce NO production at a concentration of 10 µM.[6]

CompoundConcentration (µM)NO Production (% of LPS group)Reference
Resveratrol (Positive Control) 2042.02 ± 2.50[6]
Various 2H-1,4-benzoxazin-3(4H)-one derivatives 10Varied inhibition[6]

Expertise & Experience: The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO is a mediator of inflammation in various pathological conditions. The ability of these compounds to suppress NO production in activated microglia suggests their potential for the development of treatments for neuroinflammatory diseases.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents and agrochemicals. The available peer-reviewed literature validates its utility in antifungal, anticancer, and anti-inflammatory applications. The presence of the 6-chloro substituent often enhances biological activity, making it a key feature for further optimization. This guide provides a foundation for researchers to understand the comparative performance of this scaffold and to design future studies for the development of novel and effective compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the proper handling and personal protective equipment (PPE) required for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 7652-29-1). The protocols herein are designed not just as rules, but as a self-validating system to ensure your safety and the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that directly inform our PPE choices.[1]

The primary hazards are:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious irritation if it comes into contact with the eyes.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2]

These classifications are not abstract warnings; they are directives. Skin and eye irritation necessitates a robust barrier, while the potential for respiratory irritation, especially when handling the solid form, requires us to control the local environment and protect our airways.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.

  • Eye and Face Protection: The risk of "serious eye irritation" is significant.[1][2] Standard safety glasses are insufficient. Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory to protect against splashes or airborne particles.[3] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin and Body Protection: To prevent skin irritation, chemical-impermeable gloves are essential.[3] Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific chemical or solvent being used. A flame-resistant lab coat or impervious clothing must be worn and kept fully buttoned to protect your skin and personal clothing.[3]

  • Respiratory Protection: The primary respiratory risk comes from inhaling the solid compound as dust.[1] Therefore, all handling of the solid, especially weighing, must be done in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If engineering controls are insufficient, or if irritation symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][3]

PPE Specification Summary
Task/Scenario Minimum Required PPE Rationale
Weighing Solid Compound Tightly-fitting safety goggles, nitrile gloves, lab coat.Performed in a fume hood to control dust. Protects against skin/eye contact from airborne particles.
Preparing Solutions Tightly-fitting safety goggles (face shield recommended), nitrile gloves, lab coat.Protects against splashes and direct contact during dissolution.
Running Reactions/Transfers Tightly-fitting safety goggles (face shield recommended), nitrile gloves, lab coat.Provides a barrier against accidental splashes or spills during manipulation.
Handling Spills Full-face respirator, chemical-impermeable gloves and clothing.Enhanced protection is required due to higher exposure potential during cleanup.[3]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the necessary steps to safely handle the solid form of this compound. The causality is clear: preventing dust formation is key to mitigating inhalation risk.

Objective: To accurately weigh and dissolve a specific mass of the compound while minimizing exposure.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate glassware for dissolution

  • Selected solvent

  • Required PPE (see table above)

Procedure:

  • Preparation: Before handling the chemical, ensure you are wearing all required PPE. Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (balance, glassware, spatula, etc.) inside the fume hood before introducing the chemical container. This minimizes movement in and out of the controlled zone.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weighing paper. Avoid any actions that could generate dust, such as tapping the container or dropping powder from a height.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid into the designated glassware for dissolution.

  • Dissolution: Slowly add the solvent to the glassware. If necessary, cap and gently swirl or stir to dissolve.

  • Cleanup: Tightly close the primary chemical container. Dispose of the used weighing paper in the designated solid chemical waste container. Clean the spatula thoroughly.

  • Post-Handling: After completing the task, remove gloves using the proper technique and dispose of them. Immediately wash your hands thoroughly with soap and water.[2]

Emergency Protocols: Spill and Exposure Management

Preparedness is a critical component of safety. In the event of an accidental release or exposure, a clear and immediate plan is essential.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Risk (Is it safe to handle?) evacuate->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Yes large_spill Large Spill (Contact EHS/Emergency Response) assess->large_spill No ppe Don Appropriate PPE (Respirator, gloves, etc.) small_spill->ppe contain Contain Spill (Use absorbent pads/sand) ppe->contain cleanup Collect Material (Sweep solid, absorb liquid) contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for managing a chemical spill.

Step-by-Step Emergency Guidance
  • If Inhaled: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][4]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show them the Safety Data Sheet for the compound.[3][4]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a non-negotiable aspect of chemical safety to prevent environmental contamination.

  • Waste Collection: All waste materials contaminated with this compound, including excess solid, contaminated gloves, and weighing paper, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems.[3]

By adhering to these rigorous standards of preparation, handling, and emergency planning, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.